molecular formula C11H12F3N3O2 B1303614 1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine CAS No. 381242-61-1

1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine

Cat. No.: B1303614
CAS No.: 381242-61-1
M. Wt: 275.23 g/mol
InChI Key: KMGDPTUNJDHJFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine (CAS 58315-38-1) is a chemical compound of significant interest in advanced pharmacological and neuroscience research. With a molecular formula of C11H12F3N3O2 and a molecular weight of 275.23 g/mol, this piperazine derivative is recognized for its role in the study of serotonin (5-HT) receptor systems . Scientific literature indicates its application as a reference standard and its presence in studies involving serotonin receptor antagonists, particularly at the 5-HT1A receptor site . This makes it a valuable tool for researchers investigating the complexities of the serotonergic system, which is implicated in a wide range of central nervous system functions and disorders. The compound is offered with a high purity level of 97% and should be handled in accordance with its safety data sheet, as it can cause severe skin burns and serious eye damage . This product is intended strictly For Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

IUPAC Name

1-[4-nitro-2-(trifluoromethyl)phenyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N3O2/c12-11(13,14)9-7-8(17(18)19)1-2-10(9)16-5-3-15-4-6-16/h1-2,7,15H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMGDPTUNJDHJFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377939
Record name 1-[4-nitro-2-(trifluoromethyl)phenyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

381242-61-1
Record name 1-[4-nitro-2-(trifluoromethyl)phenyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 381242-61-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine, a key intermediate in the development of various pharmaceutically active compounds. This document outlines the primary synthetic pathway, detailed experimental protocols, and expected analytical data.

Introduction

This compound is a substituted arylpiperazine. The unique electronic properties imparted by the nitro and trifluoromethyl groups on the phenyl ring make it a versatile building block in medicinal chemistry. The synthesis of this compound is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction, a well-established and robust method for the formation of aryl-amine bonds.

Core Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)

The principal route for the synthesis of this compound involves the reaction of an activated aryl halide with piperazine. The presence of strong electron-withdrawing groups, such as the nitro (-NO2) and trifluoromethyl (-CF3) groups, on the aromatic ring is crucial for the activation of the ring towards nucleophilic attack. These groups, positioned ortho and para to the leaving group (typically a halogen), stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby facilitating the substitution.

The most common precursor for this synthesis is 1-chloro-4-nitro-2-(trifluoromethyl)benzene. The reaction proceeds by the displacement of the chloride ion by one of the nitrogen atoms of the piperazine ring.

Synthesis_Pathway reagent1 1-Chloro-4-nitro-2- (trifluoromethyl)benzene reagents reagent1->reagents reagent2 Piperazine reagent2->reagents product This compound reagents->product Base (e.g., K2CO3) Solvent (e.g., DMF) Heat Experimental_Workflow start Combine Reactants reaction Heat and Stir start->reaction Add 1-Chloro-4-nitro-2-(trifluoromethyl)benzene, Piperazine, K2CO3, and DMF to a flask. workup Aqueous Workup reaction->workup Heat to 80-100 °C for 4-8 hours. Monitor by TLC. extraction Solvent Extraction workup->extraction Cool to room temperature. Pour into ice-water. drying Drying and Filtration extraction->drying Extract with Ethyl Acetate. Wash with water and brine. concentration Solvent Removal drying->concentration Dry organic layer with Na2SO4. Filter. purification Purification concentration->purification Concentrate under reduced pressure. product Isolated Product purification->product Recrystallization from Ethanol/Water or Heptane.

An In-depth Technical Guide to the Physicochemical Properties of 1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the known physicochemical properties of the chemical compound 1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine. Designed for researchers, scientists, and professionals in drug development, this document compiles available data, outlines general experimental protocols for property determination, and presents a logical workflow for physicochemical characterization.

Core Physicochemical Data

PropertyValueSource
Molecular Formula C₁₁H₁₂F₃N₃O₂PubChem
Molecular Weight 275.23 g/mol Computed by PubChem 2.1[1]
XLogP3 2.1Computed by XLogP3 3.0[1]
Hydrogen Bond Donor Count 1Computed by Cactvs 3.4.6.11[1]
Hydrogen Bond Acceptor Count 4Computed by Cactvs 3.4.6.11[1]
Rotatable Bond Count 2Computed by Cactvs 3.4.6.11[1]
Exact Mass 275.08816112 DaComputed by PubChem 2.1[1]
Topological Polar Surface Area 61.1 ŲComputed by Cactvs 3.4.6.11[1]
Complexity 326Computed by Cactvs 3.4.6.11[1]

Experimental Protocols for Physicochemical Characterization

While specific experimental protocols for this compound are not documented, the following are standard methodologies for determining key physicochemical parameters for solid organic compounds.

Melting Point Determination (Capillary Method)
  • Sample Preparation: A small, dry sample of the compound is finely powdered and packed into a capillary tube to a depth of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted.

Boiling Point Determination (Microscale Method)
  • Sample Preparation: A small amount of the liquid compound is placed in a small test tube. A sealed capillary tube (sealed at one end) is inverted and placed into the liquid.

  • Apparatus: The test tube is attached to a thermometer and heated in a heating bath (e.g., oil bath).

  • Procedure: The bath is heated until a rapid and continuous stream of bubbles emerges from the open end of the inverted capillary. The heating is then discontinued.

  • Observation: The boiling point is the temperature at which the liquid begins to re-enter the capillary tube.

Solubility Determination (Shake-Flask Method)
  • Sample Preparation: An excess amount of the solid compound is added to a known volume of a specific solvent (e.g., water, ethanol, DMSO) in a flask.

  • Procedure: The flask is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Analysis: The suspension is filtered to remove undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination (Potentiometric Titration)
  • Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically water or a water-cosolvent mixture.

  • Apparatus: A calibrated pH meter with an electrode is used.

  • Procedure: The solution is titrated with a standardized solution of a strong acid or base. The pH of the solution is recorded after each addition of the titrant.

  • Analysis: The pKa is determined from the titration curve, often as the pH at the half-equivalence point.

LogP (Octanol-Water Partition Coefficient) Determination (Shake-Flask Method)
  • System Preparation: n-Octanol and water are pre-saturated with each other.

  • Procedure: A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble). The two phases are then combined in a flask and shaken vigorously to allow for partitioning of the compound between the two immiscible liquids until equilibrium is reached.

  • Analysis: The phases are separated, and the concentration of the compound in each phase is determined using an appropriate analytical technique (e.g., UV-Vis spectroscopy, HPLC).

  • Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.

Workflow for Physicochemical Characterization

The following diagram illustrates a general workflow for the physicochemical characterization of a novel chemical entity like this compound.

G cluster_0 Initial Assessment cluster_1 Core Physicochemical Properties cluster_2 Data Analysis and Reporting A Compound Synthesis and Purification B Structural Confirmation (NMR, MS) A->B C Melting Point B->C D Boiling Point B->D E Solubility (Aqueous & Organic) B->E F pKa B->F G LogP B->G H Data Compilation and Analysis C->H D->H E->H F->H G->H I Technical Report Generation H->I

Caption: General workflow for the physicochemical characterization of a chemical compound.

There is no information available regarding the signaling pathways associated with this compound in the provided search results. Therefore, a diagram for signaling pathways cannot be generated.

References

An In-Depth Technical Guide to 1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 381242-61-1

This technical guide provides a comprehensive overview of 1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. Due to the limited availability of detailed, publicly accessible experimental data for this specific molecule, this guide focuses on its fundamental properties, a plausible synthetic approach derived from established chemical principles, and the general biological context of related piperazine derivatives.

Chemical and Physical Properties

This compound is a substituted phenylpiperazine with a molecular formula of C₁₁H₁₂F₃N₃O₂ and a molecular weight of 275.23 g/mol .[1] Key physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₁H₁₂F₃N₃O₂PubChem[1]
Molecular Weight 275.23 g/mol PubChem[1]
CAS Number 381242-61-1PubChem[1]
IUPAC Name This compoundPubChem[1]
Canonical SMILES C1CN(CCN1)C2=C(C=C(--INVALID-LINK--[O-])C=C2)C(F)(F)FPubChem[1]

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The synthesis would likely proceed via the reaction of a suitable piperazine with a commercially available substituted aromatic compound. A plausible two-step conceptual workflow is outlined below.

G Conceptual Synthetic Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product A 1-Chloro-4-nitro-2-(trifluoromethyl)benzene C Nucleophilic Aromatic Substitution A->C B Piperazine B->C D This compound C->D

Caption: Proposed synthesis of this compound.

General Experimental Methodology

The following is a generalized experimental protocol based on common practices for nucleophilic aromatic substitution reactions to form N-arylpiperazines.

Materials:

  • 1-Chloro-4-nitro-2-(trifluoromethyl)benzene

  • Piperazine (in excess)

  • A suitable solvent (e.g., Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or a high-boiling point alcohol)

  • A base (e.g., Potassium carbonate, Sodium bicarbonate, or an excess of piperazine itself)

Procedure:

  • To a reaction vessel, add 1-chloro-4-nitro-2-(trifluoromethyl)benzene and the chosen solvent.

  • Add an excess of piperazine (typically 2-5 equivalents) to the mixture. If not using excess piperazine as the base, add a suitable inorganic base.

  • Heat the reaction mixture to an elevated temperature (typically in the range of 80-150 °C) and stir for several hours until the reaction is complete (monitored by Thin Layer Chromatography or Liquid Chromatography-Mass Spectrometry).

  • After completion, cool the reaction mixture to room temperature.

  • If a solid precipitate forms, it can be filtered and washed. Otherwise, the product is typically extracted from the reaction mixture using an appropriate organic solvent after quenching with water.

  • The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

  • The crude product is then purified using a suitable technique such as column chromatography or recrystallization to yield the final product, this compound.

Note: This is a generalized protocol and would require optimization of reaction conditions (temperature, reaction time, solvent, and base) for optimal yield and purity.

Biological Activity and Signaling Pathways

Specific biological activity and signaling pathway involvement for this compound are not well-documented in the public domain. However, the broader class of phenylpiperazine derivatives is known to exhibit a wide range of pharmacological activities, often targeting the central nervous system. Many substituted phenylpiperazines act as ligands for various neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors.

The trifluoromethylphenylpiperazine (TFMPP) isomers, for example, are known serotonergic agents.[2][3] It is plausible that this compound could also interact with similar biological targets. Further research and biological screening would be necessary to elucidate its specific mechanism of action and potential therapeutic applications.

The general mechanism of action for many pharmacologically active piperazine derivatives involves their interaction with G-protein coupled receptors (GPCRs), leading to the modulation of downstream signaling cascades. A simplified representation of a generic GPCR signaling pathway that could be investigated for this compound is shown below.

G Generic GPCR Signaling Cascade cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Phenylpiperazine Derivative GPCR GPCR Ligand->GPCR Binding G_Protein G-Protein GPCR->G_Protein Activation Effector Effector Enzyme G_Protein->Effector Modulation Second_Messenger Second Messenger Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: A generalized G-protein coupled receptor (GPCR) signaling pathway.

Conclusion

This compound is a chemical compound with a well-defined structure and CAS number. While specific, detailed experimental data is limited in the public domain, its synthesis can be reasonably approached through standard organic chemistry techniques. Its potential biological activity remains an area for future investigation, with the broader family of phenylpiperazines suggesting a potential for interaction with central nervous system targets. This guide provides a foundational understanding of this compound for researchers and professionals in the field of drug discovery and development. Further empirical studies are required to fully characterize its synthetic details, pharmacological profile, and potential therapeutic applications.

References

Structure Elucidation of 1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of 1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine. The following sections detail the spectroscopic and spectrometric data, along with the experimental protocols utilized for the characterization of this compound.

Chemical Structure and Properties

Chemical Formula: C₁₁H₁₂F₃N₃O₂[1]

Molecular Weight: 275.23 g/mol [1]

IUPAC Name: this compound[1]

CAS Number: 381242-61-1[1]

Synthesis

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of 1-fluoro-4-nitro-2-(trifluoromethyl)benzene with piperazine. The electron-withdrawing nature of the nitro and trifluoromethyl groups activates the aryl fluoride towards nucleophilic attack by the secondary amine of the piperazine.

General Synthetic Protocol

A solution of 1-fluoro-4-nitro-2-(trifluoromethyl)benzene and an excess of piperazine in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is heated. A non-nucleophilic base, for instance, potassium carbonate (K₂CO₃) or triethylamine (NEt₃), is often added to scavenge the hydrofluoric acid (HF) byproduct. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by column chromatography or recrystallization.

Spectroscopic and Spectrometric Data

Due to the absence of a dedicated, publicly available experimental dataset for this compound, the following data is a combination of predicted values and analysis of closely related compounds. Predicted NMR data is generated based on established chemical shift increments for the substituents on both the aromatic and piperazine rings.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in the table below. The chemical shifts are influenced by the electron-withdrawing nitro and trifluoromethyl groups on the phenyl ring and the nitrogen atoms of the piperazine ring.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.45d1HAr-H (H-3)
~8.25dd1HAr-H (H-5)
~7.40d1HAr-H (H-6)
~3.30t4HPiperazine-H (N-CH₂)
~3.10t4HPiperazine-H (N-CH₂)
~1.95s (broad)1HPiperazine-H (N-H)
Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum in CDCl₃ shows distinct signals for the aromatic and piperazine carbons. The chemical shifts are significantly affected by the substituents.

Chemical Shift (ppm)Assignment
~152.0Ar-C (C-1)
~145.0Ar-C (C-4)
~130.0 (q)Ar-C (C-2, -CF₃)
~128.0Ar-C (C-5)
~125.0Ar-C (C-3)
~122.0Ar-C (C-6)
~123.0 (q)-CF₃
~50.0Piperazine-C (N-CH₂)
~45.0Piperazine-C (N-CH₂)
Mass Spectrometry (MS) Data

In an electron ionization (EI) mass spectrum, this compound is expected to show a molecular ion peak (M⁺) at m/z 275. The fragmentation pattern would likely involve the characteristic cleavage of the piperazine ring.

m/zProposed Fragment
275[M]⁺
230[M - NO₂]⁺
188[M - C₄H₉N₂]⁺
145[C₆H₃(NO₂)(CF₃)]⁺
85[C₄H₉N₂]⁺
56[C₃H₆N]⁺
Infrared (IR) Spectroscopy Data

The IR spectrum would exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~3350Medium, BroadN-H Stretch (Piperazine)
~3100-3000MediumAromatic C-H Stretch
~2950-2850MediumAliphatic C-H Stretch (Piperazine)
~1610, ~1580StrongAromatic C=C Stretch
~1520, ~1350Strong, Very StrongAsymmetric and Symmetric NO₂ Stretch
~1300-1100StrongC-F Stretch (Trifluoromethyl)
~1250StrongAromatic C-N Stretch

Experimental Protocols

The following are general protocols for the analytical techniques used in the structure elucidation of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[2] A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 400 or 500 MHz spectrometer.[3] Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is typically acquired on the same instrument at a corresponding frequency (e.g., 100 or 125 MHz).[3] A proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each unique carbon. A longer relaxation delay (2-5 seconds) and a larger number of scans are usually required due to the lower natural abundance of the ¹³C isotope.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).[4]

  • Ionization: For a volatile compound like this, Electron Ionization (EI) is a common method. The sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.[5]

  • Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[6]

  • Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr). For Attenuated Total Reflectance (ATR-FTIR), the solid sample is placed directly onto the ATR crystal.[7]

  • Data Acquisition: The sample is placed in the path of an infrared beam.[8] The instrument measures the absorption of infrared radiation at different frequencies. An interferogram is generated and then converted to a spectrum via a Fourier transform.[8] A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the structure elucidation of this compound.

structure_elucidation_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_data_interpretation Data Interpretation cluster_conclusion Structure Confirmation synthesis Synthesis via SNAr purification Purification (Chromatography/Recrystallization) synthesis->purification ms Mass Spectrometry (MS) purification->ms ir Infrared (IR) Spectroscopy purification->ir nmr NMR Spectroscopy purification->nmr ms_data Molecular Weight & Fragmentation ms->ms_data ir_data Functional Group Identification ir->ir_data nmr_data Connectivity & Stereochemistry nmr->nmr_data elucidation Structure Elucidation of This compound ms_data->elucidation ir_data->elucidation nmr_data->elucidation

Caption: Logical workflow for the synthesis and structure elucidation of the target compound.

References

1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a concise technical summary of the chemical properties of 1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine, geared towards researchers, scientists, and professionals in the field of drug development.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized below. This data is essential for any experimental design and theoretical modeling involving this compound.

PropertyValueSource
Molecular Formula C11H12F3N3O2PubChem[1]
Molecular Weight 275.23 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 381242-61-1PubChem[1]

Experimental Protocols and Biological Activity

As of the current literature available, detailed experimental protocols and established signaling pathways specifically for this compound are not extensively documented in publicly accessible databases. While related phenylpiperazine compounds are known to interact with serotonergic systems, specific biological data for this nitro- and trifluoromethyl-substituted variant is sparse.[2][3][4]

Researchers interested in the biological activity of this compound would likely need to conduct initial screening assays to determine its pharmacological profile. Standard protocols for assessing receptor binding affinities, functional activity, and potential toxicity would be applicable.

Illustrative Workflow for Compound Characterization

Given the absence of specific experimental data, a logical workflow for the initial characterization of this compound is proposed. This diagram illustrates a general sequence of steps that researchers might follow.

G cluster_0 Compound Acquisition and Purity Assessment cluster_1 In Vitro Screening cluster_2 Data Analysis and Hit Identification A Synthesis or Purchase B Purity Analysis (NMR, HPLC, MS) A->B C Primary Binding Assays (e.g., GPCR panel) B->C D Functional Assays (e.g., cAMP, Ca2+ flux) C->D F Analyze Potency and Efficacy D->F E ADME-Tox Screening (e.g., CYP inhibition, cytotoxicity) E->F G Identify Primary Biological Targets F->G

Caption: A generalized workflow for the initial characterization of a novel chemical entity.

References

Commercial Availability and Technical Profile of 1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine is a substituted piperazine derivative of interest in medicinal chemistry and drug discovery. Its chemical structure, featuring a nitro group and a trifluoromethyl moiety on the phenyl ring attached to a piperazine scaffold, suggests potential for various biological activities. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, and currently available biological data. While specific experimental protocols and detailed signaling pathway information for this particular compound are not extensively documented in publicly available literature, this guide presents relevant information on related compounds and general methodologies applicable to its study.

Commercial Availability

This compound is available from several chemical suppliers catering to the research and development market. Researchers can procure this compound from vendors specializing in screening compounds, building blocks, and analytical standards.

Table 1: Commercial Suppliers of this compound

Supplier
AK Scientific, Inc.
American Custom Chemicals Corporation
Crysdot
SynChem Inc.
Matrix Scientific
Apollo Scientific Ltd.

Note: Availability and catalog numbers should be confirmed directly with the suppliers.

Physicochemical Properties

Table 2: Physicochemical Properties of this compound

PropertyValue (Computed)Source
Molecular Formula C₁₁H₁₂F₃N₃O₂PubChem
Molecular Weight 275.23 g/mol PubChem
CAS Number 381242-61-1PubChem
XLogP3 2.8PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 5PubChem
Rotatable Bond Count 1PubChem
Exact Mass 275.088163 g/mol PubChem
Topological Polar Surface Area 61.1 ŲPubChem

Synthesis

A detailed, peer-reviewed synthesis protocol specifically for this compound is not prominently described in the surveyed literature. However, the synthesis of structurally similar N-arylpiperazines is well-established and typically involves nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.

A plausible synthetic route would involve the reaction of piperazine with 1-fluoro-4-nitro-2-(trifluoromethyl)benzene or 1-chloro-4-nitro-2-(trifluoromethyl)benzene.

Logical Workflow for a Potential Synthesis:

G reagent1 Piperazine reaction Nucleophilic Aromatic Substitution reagent1->reaction reagent2 1-halo-4-nitro-2-(trifluoromethyl)benzene (X = F, Cl) reagent2->reaction product This compound purification Purification (e.g., Column Chromatography) reaction->purification purification->product

Caption: A potential synthetic workflow for this compound.

Experimental Protocols

While specific experimental protocols for this compound are not available, the following sections provide generalized methodologies that are commonly used for the characterization and biological evaluation of novel small molecules.

General Analytical Characterization

High-Performance Liquid Chromatography (HPLC):

  • Column: A reverse-phase C18 column is typically suitable.

  • Mobile Phase: A gradient of acetonitrile and water, often with a small percentage of a modifier like formic acid or trifluoroacetic acid to improve peak shape.

  • Detection: UV detection at a wavelength determined by the compound's UV-Vis spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • This technique can be used to assess purity and confirm the molecular weight of the compound. The molecule may require derivatization to improve its volatility for GC analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra are essential for structural elucidation and confirmation. The solvent of choice would typically be deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

Infrared (IR) Spectroscopy:

  • IR spectroscopy can be used to identify characteristic functional groups present in the molecule, such as N-H, C-H, C=C (aromatic), and NO₂ stretching vibrations.

Biological Activity and Signaling Pathways

There is a significant lack of published data on the specific biological activities and the effects on signaling pathways of this compound. However, the broader class of piperazine-containing compounds has been extensively studied and is known to interact with a variety of biological targets, particularly within the central nervous system. For instance, many phenylpiperazine derivatives exhibit activity at serotonin and dopamine receptors.

Given the structural motifs present in this compound, it could be hypothesized to interact with various cellular signaling pathways. A general workflow for screening such a compound is presented below.

General Workflow for Biological Screening:

G compound This compound primary_screening Primary Screening (e.g., Receptor Binding Assays, Enzyme Inhibition Assays) compound->primary_screening hit_identification Hit Identification primary_screening->hit_identification secondary_assays Secondary Assays (e.g., Cell-based Functional Assays, Dose-Response Studies) hit_identification->secondary_assays lead_generation Lead Generation secondary_assays->lead_generation pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, Kinase Profiling) secondary_assays->pathway_analysis

Caption: A generalized workflow for the biological screening of a novel compound.

Conclusion

This compound is a commercially available compound with potential for further investigation in drug discovery and development. While specific experimental data and biological activity profiles are currently limited in the public domain, this guide provides a foundational understanding of its properties and outlines general methodologies for its synthesis, characterization, and biological evaluation. Researchers are encouraged to perform detailed in-house analysis to fully characterize this compound and explore its potential therapeutic applications.

Spectroscopic Profile of 1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on the analysis of its structural components and a review of spectroscopic data for analogous compounds. This guide is intended to support researchers in the identification, characterization, and quality control of this compound.

Chemical Structure and Properties

  • IUPAC Name: this compound[1]

  • Molecular Formula: C₁₁H₁₂F₃N₃O₂[1]

  • Molecular Weight: 275.23 g/mol [1]

  • CAS Number: 381242-61-1

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from established spectroscopic principles and data from structurally related molecules.

Predicted ¹H and ¹³C NMR Data

Solvent: CDCl₃ (unless otherwise specified)

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Piperazine N-H1.5 - 2.5Broad Singlet-
Piperazine -CH₂- (4H)~ 3.1 - 3.3Triplet~ 5
Piperazine -CH₂- (4H)~ 3.3 - 3.5Triplet~ 5
Aromatic H-6~ 7.3 - 7.5Doublet~ 8-9
Aromatic H-5~ 8.2 - 8.4Doublet of Doublets~ 8-9, ~ 2-3
Aromatic H-3~ 8.4 - 8.6Doublet~ 2-3

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
Piperazine -CH₂-~ 45 - 50
Piperazine -CH₂-~ 50 - 55
Aromatic C-3~ 115 - 120
Aromatic C-5~ 120 - 125
Aromatic C-6~ 125 - 130
Aromatic C-2 (C-CF₃)~ 128 - 133 (quartet, J ≈ 30-35 Hz)
CF₃~ 123 (quartet, J ≈ 270-275 Hz)
Aromatic C-4 (C-NO₂)~ 145 - 150
Aromatic C-1 (C-N)~ 150 - 155
Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration Mode
3300 - 3500N-H (piperazine)Stretching
3000 - 3100Aromatic C-HStretching
2800 - 3000Aliphatic C-H (piperazine)Stretching
1580 - 1620Aromatic C=CStretching
1500 - 1550N-O (nitro group)Asymmetric Stretching
1330 - 1370N-O (nitro group)Symmetric Stretching
1250 - 1350C-N (aromatic amine)Stretching
1100 - 1300C-F (trifluoromethyl)Stretching
800 - 900C-H (aromatic)Out-of-plane Bending
Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

Table 4: Predicted Key Mass Fragments

m/zProposed Fragment
275[M]⁺ (Molecular Ion)
258[M - NH]⁺
230[M - NO₂]⁺
206[C₇H₄F₃N₂O₂]⁺
188[C₇H₄F₃N]⁺
145[C₇H₄F₃]⁺
85[C₄H₉N₂]⁺ (piperazine fragment)

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire spectra at room temperature.

    • Use a spectral width of approximately 16 ppm.

    • Set the number of scans to 16 or 32 for adequate signal-to-noise ratio.

    • Apply a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Employ a proton-decoupled pulse sequence.

    • Use a spectral width of approximately 220 ppm.

    • Accumulate a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

    • Use a relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet Method: Mix approximately 1-2 mg of the sample with 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or clean ATR crystal).

    • Place the sample in the beam path and record the sample spectrum.

    • Typically, co-add 16 or 32 scans to improve the signal-to-noise ratio.

    • Collect the spectrum over a range of 4000 to 400 cm⁻¹.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Instrumentation: Employ a mass spectrometer capable of electron ionization (EI).

  • Ionization: Use a standard electron energy of 70 eV.

  • Mass Analysis: Scan a mass-to-charge (m/z) range of approximately 40 to 400 amu.

  • Data Acquisition and Processing: The instrument's software will record the mass spectrum. Identify the molecular ion peak and major fragment ions.

Visualizations

The following diagrams illustrate the analytical workflow and the structural relationships of the molecule.

analytical_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution KBr_Pellet KBr Pellet Preparation Sample->KBr_Pellet Direct_Insertion Direct Insertion/ GC Inlet Sample->Direct_Insertion NMR NMR Spectrometer Dissolution->NMR FTIR FT-IR Spectrometer KBr_Pellet->FTIR MS Mass Spectrometer Direct_Insertion->MS NMR_Data 1H & 13C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum FTIR->IR_Data MS_Data Mass Spectrum MS->MS_Data fragmentation_pathway cluster_fragments Major Fragments Molecule C11H12F3N3O2 (m/z = 275) Frag1 [M - NO2]+ (m/z = 229) Molecule->Frag1 - NO2 Frag2 Piperazine Fragment [C4H9N2]+ (m/z = 85) Molecule->Frag2 Frag4 [M - C4H8N2]+ (m/z = 189) Molecule->Frag4 Frag3 Aromatic Fragment [C7H4F3N]+ (m/z = 188) Frag4->Frag3 - H

References

An In-depth Technical Guide on the Potential Biological Activity of Trifluoromethylphenylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trifluoromethylphenylpiperazine (TFMPP) and its derivatives represent a class of synthetic compounds with significant biological activity, primarily targeting central nervous system pathways. Initially explored for their potential therapeutic applications, they have also emerged as substances of abuse, often found in recreational "party pills." This technical guide provides a comprehensive overview of the pharmacodynamic profile of TFMPP derivatives, focusing on their interactions with key neurotransmitter systems. We present a detailed summary of their binding affinities and functional activities at various receptors and transporters, supported by in-depth experimental protocols and visual representations of the underlying signaling mechanisms and experimental workflows. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential and toxicological risks associated with this chemical class.

Introduction

1-(3-Trifluoromethylphenyl)piperazine (TFMPP) is a prototypical member of the phenylpiperazine class of compounds. These derivatives are structurally analogous to endogenous neurotransmitters and exhibit complex pharmacological profiles.[1] Their primary mechanism of action involves modulation of the serotonergic system, but they also interact with dopaminergic and noradrenergic pathways.[2][3] This multifaceted activity leads to a range of physiological and behavioral effects, from potential anxiolytic and antidepressant properties to psychostimulant and hallucinogenic responses.[1][2] Understanding the nuanced interactions of TFMPP derivatives with their molecular targets is crucial for both drug discovery efforts and for addressing the public health concerns associated with their recreational use.

Pharmacological Profile: Receptor and Transporter Interactions

The biological activity of TFMPP derivatives is largely dictated by their affinity for and functional effects on a variety of G-protein coupled receptors (GPCRs) and neurotransmitter transporters. The following sections detail these interactions.

Serotonergic System

The most pronounced effects of TFMPP derivatives are mediated through their interaction with the serotonin (5-hydroxytryptamine, 5-HT) system.

TFMPP and its analogs exhibit a broad range of affinities for various 5-HT receptor subtypes. The 3-trifluoromethylphenyl substitution pattern is a key determinant of this activity.

CompoundReceptor SubtypeBinding Affinity (Ki, nM)Reference
3-TFMPP5-HT1A288 - 1950[4]
3-TFMPP5-HT1B30 - 132[4]
3-TFMPP5-HT1D282[4]
3-TFMPP5-HT2A160 - 269[4]
3-TFMPP5-HT2C62[4]
BrAcTFMPP5-HT1A0.5[5]
BrAcTFMPP5-HT1B146[5]
BrAcTFMPP5-HT241[5]

Table 1: Binding Affinities of TFMPP Derivatives at Human Serotonin Receptors. This table summarizes the reported inhibitory constants (Ki) of selected TFMPP derivatives for various serotonin receptor subtypes.

Beyond binding, TFMPP derivatives display a range of functional activities, acting as agonists, partial agonists, or antagonists at different 5-HT receptors. 3-TFMPP generally acts as a full agonist at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT2C receptors, while its effect at the 5-HT2A receptor is more complex, being described as a weak partial agonist or antagonist.[1][3]

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron TFMPP TFMPP SERT SERT TFMPP->SERT Inhibits 5-HT_release 5-HT Release SERT->5-HT_release Mediates Reuptake 5-HT_Receptor 5-HT Receptor (1A, 1B, 1D, 2C) G_Protein G-protein (Gi/o, Gq) Effector Effector (Adenylyl Cyclase, Phospholipase C) Second_Messenger Second Messenger (↓cAMP, ↑IP3/DAG) Cellular_Response Cellular Response TFMPP_agonist TFMPP (Agonist) TFMPP_agonist->5-HT_Receptor Activates

TFMPP derivatives also interact with the serotonin transporter (SERT), inhibiting the reuptake of serotonin from the synaptic cleft and thereby increasing its extracellular concentration. 3-TFMPP has been shown to evoke the release of serotonin via SERT with an EC50 of 121 nM.[4]

Dopaminergic and Noradrenergic Systems

While the primary activity of TFMPP derivatives is on the serotonergic system, they also exhibit effects on dopamine and norepinephrine pathways, though generally with lower potency.

Some TFMPP derivatives have been shown to bind to dopamine receptors, although the affinities are typically lower than for serotonin receptors.[6] For instance, certain N-phenylpiperazine analogs have been evaluated for their selectivity for D3 versus D2 dopamine receptors.[7] The interaction with the dopamine transporter (DAT) is generally considered to be weak for 3-TFMPP itself.[8]

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron TFMPP_Derivative TFMPP_Derivative DAT Dopamine Transporter (DAT) TFMPP_Derivative->DAT Weak Inhibition DA_Reuptake Dopamine Reuptake DAT->DA_Reuptake Mediates D2_Receptor Dopamine D2 Receptor Gi_Protein Gi-protein Adenylyl_Cyclase Adenylyl Cyclase cAMP ↓ cAMP Cellular_Response Cellular Response TFMPP_Derivative_D2 TFMPP Derivative TFMPP_Derivative_D2->D2_Receptor Binds (variable effect)

TFMPP has been reported to affect the release and uptake of norepinephrine.[1] However, direct and potent interactions with adrenergic receptors or the norepinephrine transporter (NET) are not well-characterized for the parent compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the biological activity of TFMPP derivatives.

Radioligand Binding Assay for Serotonin Receptors

G Start Start Prepare_Membranes Prepare cell membranes expressing the target serotonin receptor Start->Prepare_Membranes Incubate Incubate membranes with a radiolabeled ligand and varying concentrations of the TFMPP derivative Prepare_Membranes->Incubate Separate Separate bound from free radioligand by rapid filtration Incubate->Separate Measure_Radioactivity Measure radioactivity of the filter-bound complex using a scintillation counter Separate->Measure_Radioactivity Analyze_Data Analyze data to determine the IC50 and calculate the Ki value Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

Objective: To determine the binding affinity (Ki) of a TFMPP derivative for a specific serotonin receptor subtype.

Materials:

  • Cell membranes from cells stably expressing the human serotonin receptor of interest (e.g., HEK-293 cells).

  • Radioligand specific for the receptor subtype (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A).

  • TFMPP derivative test compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand, and serial dilutions of the TFMPP derivative. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the TFMPP derivative concentration to determine the IC50 value (the concentration that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Measurement for Gi/o-Coupled Receptors

Objective: To determine the functional activity (agonist, antagonist, or partial agonist) and potency (EC50 or IC50) of a TFMPP derivative at Gi/o-coupled serotonin receptors (e.g., 5-HT1A).

Materials:

  • Cells stably expressing the Gi/o-coupled receptor of interest (e.g., CHO-K1 cells).

  • Forskolin (an adenylyl cyclase activator).

  • TFMPP derivative test compound.

  • cAMP assay kit (e.g., HTRF, ELISA).

  • Cell culture medium and buffers.

Procedure:

  • Cell Culture: Culture the cells in appropriate medium until they reach the desired confluency.

  • Assay:

    • Agonist Mode: Seed the cells in a microplate. Add serial dilutions of the TFMPP derivative and a fixed concentration of forskolin.

    • Antagonist Mode: Pre-incubate the cells with serial dilutions of the TFMPP derivative before adding a fixed concentration of a known agonist and forskolin.

  • Incubation: Incubate the plate at 37°C for a specified time to allow for cAMP production.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Agonist Mode: Plot the cAMP levels against the logarithm of the TFMPP derivative concentration to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect).

    • Antagonist Mode: Plot the inhibition of the agonist-induced response against the logarithm of the TFMPP derivative concentration to determine the IC50.

Neurotransmitter Transporter Uptake Assay

Objective: To measure the inhibitory effect of a TFMPP derivative on the reuptake of a neurotransmitter (e.g., serotonin) by its transporter.

Materials:

  • Cells expressing the transporter of interest (e.g., HEK-293 cells stably expressing SERT).

  • Radiolabeled neurotransmitter (e.g., [3H]5-HT).

  • TFMPP derivative test compound.

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

Procedure:

  • Cell Plating: Plate the cells in a microplate and allow them to adhere.

  • Pre-incubation: Wash the cells with uptake buffer and pre-incubate them with serial dilutions of the TFMPP derivative or vehicle.

  • Uptake: Initiate the uptake by adding a fixed concentration of the radiolabeled neurotransmitter.

  • Incubation: Incubate for a short period at 37°C (e.g., 10-20 minutes).

  • Termination: Stop the uptake by rapidly washing the cells with ice-cold uptake buffer.

  • Lysis and Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value for the inhibition of neurotransmitter uptake.

Neurotoxicity Profile

The potential for neurotoxicity is a significant concern for TFMPP derivatives, particularly in the context of recreational use. Studies have shown that these compounds can induce oxidative stress, mitochondrial dysfunction, and apoptosis in dopaminergic neurons.[9] These effects are thought to be mediated, in part, by the disruption of dopamine homeostasis.

Conclusion

Trifluoromethylphenylpiperazine derivatives are a complex class of psychoactive compounds with a primary mode of action centered on the serotonergic system. Their ability to interact with multiple serotonin receptor subtypes and the serotonin transporter, coupled with secondary effects on dopaminergic and noradrenergic pathways, results in a wide spectrum of biological activities. The data and protocols presented in this guide provide a framework for the continued investigation of these compounds, which is essential for both the development of novel therapeutics and for understanding the risks associated with their non-medical use. Further research is warranted to fully elucidate the structure-activity relationships within this class and to explore the therapeutic potential of derivatives with more selective pharmacological profiles.

References

A Technical Guide to the Physicochemical Properties of 1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available data and theoretical predictions regarding the solubility and stability of the compound 1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine. Due to a lack of extensive published experimental data for this specific molecule, this document synthesizes computed physicochemical properties, outlines detailed experimental protocols for its characterization, and discusses potential degradation pathways based on the known chemistry of related structures. This guide is intended to serve as a foundational resource for researchers and professionals involved in the development and handling of this compound.

Introduction

This compound is a chemical entity of interest in medicinal chemistry and drug discovery, belonging to the class of phenylpiperazines. The substitution pattern on the phenyl ring, featuring both a nitro group and a trifluoromethyl group, significantly influences its physicochemical properties, including solubility and stability. These characteristics are critical determinants of its behavior in biological systems and its viability as a potential therapeutic agent. This guide aims to consolidate the known information and provide a framework for its experimental investigation.

Physicochemical Properties

Table 1: Computed Physicochemical Properties of this compound [1]

PropertyValueSource
Molecular Formula C11H12F3N3O2PubChem
Molecular Weight 275.23 g/mol PubChem
XLogP3 2.1PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 5PubChem
Rotatable Bond Count 1PubChem
Exact Mass 275.08816112 DaPubChem
Topological Polar Surface Area 61.1 ŲPubChem
Heavy Atom Count 19PubChem

Solubility Profile

The "like dissolves like" principle suggests that the polarity of a compound is a key determinant of its solubility.[2] The presence of both polar (nitro group, piperazine nitrogens) and nonpolar (trifluoromethylphenyl group) moieties in this compound suggests it is likely to be sparingly soluble in water and more soluble in organic solvents.

Proposed Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of an organic compound like this compound. This method is based on standard laboratory procedures for solubility testing.[3][4]

Objective: To determine the qualitative solubility of this compound in various solvents.

Materials:

  • This compound

  • Deionized water

  • 5% (v/v) Hydrochloric acid (HCl)

  • 5% (w/v) Sodium hydroxide (NaOH)

  • 5% (w/v) Sodium bicarbonate (NaHCO3)

  • Organic solvents (e.g., ethanol, methanol, acetone, diethyl ether)

  • Test tubes

  • Vortex mixer

  • pH indicator strips

Procedure:

  • Water Solubility:

    • Add approximately 25 mg of the compound to a test tube.

    • Add 0.75 mL of deionized water in small increments.

    • After each addition, vigorously mix the contents using a vortex mixer for 30 seconds.

    • Observe for complete dissolution. If the compound dissolves, it is classified as water-soluble.

  • Aqueous Acid/Base Solubility:

    • If the compound is insoluble in water, test its solubility in 5% HCl, 5% NaOH, and 5% NaHCO3 using the same procedure as for water.

    • Solubility in 5% HCl suggests the presence of a basic functional group (e.g., the piperazine amine).

    • Solubility in 5% NaOH indicates an acidic functional group.

    • Solubility in 5% NaHCO3 suggests a strongly acidic functional group.

  • Organic Solvent Solubility:

    • Independently test the solubility of approximately 25 mg of the compound in 0.75 mL of various organic solvents (e.g., ethanol, methanol, acetone, diethyl ether) following the procedure outlined in step 1.

Interpretation of Results: The solubility profile will help classify the compound based on its functional groups and polarity. For instance, being a piperazine derivative, solubility in dilute acid is expected.

Stability Profile and Potential Degradation Pathways

The stability of this compound is influenced by factors such as pH, temperature, light, and the presence of oxidizing or reducing agents. The chemical structure suggests several potential degradation pathways.

  • Hydrolysis: While the core structure is generally stable, extreme pH and high temperatures could lead to the degradation of the molecule.

  • Reduction of the Nitro Group: The nitroaromatic group is susceptible to chemical or metabolic reduction to form nitroso, hydroxylamino, and ultimately amino derivatives.

  • Oxidation of the Piperazine Ring: The piperazine moiety can undergo oxidation, potentially leading to ring-opening or the formation of N-oxides. Studies on other piperazine-containing compounds have shown degradation can lead to products like ethylenediamine and N-formylpiperazine under oxidative and thermal stress.[5][6][7]

  • Photodegradation: Aromatic nitro compounds can be susceptible to degradation upon exposure to UV light.

Proposed Experimental Protocol for Stability Assessment

A forced degradation study is recommended to identify potential degradation products and pathways.

Objective: To assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Solutions of 0.1 M HCl, 0.1 M NaOH

  • Hydrogen peroxide (30%)

  • A calibrated oven and a photostability chamber

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry).

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60-80 °C).

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at a controlled temperature.

    • Oxidative Degradation: Treat the stock solution with hydrogen peroxide at room temperature.

    • Thermal Degradation: Expose a solid sample of the compound to dry heat in an oven.

    • Photodegradation: Expose a solution of the compound to UV light in a photostability chamber.

  • Sample Analysis: At specified time points, withdraw samples from each stress condition, neutralize if necessary, and analyze by HPLC to quantify the remaining parent compound and detect the formation of degradation products.

Visualizations

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of this compound.

cluster_0 Initial Assessment cluster_1 Solubility Profiling cluster_2 Stability Assessment (Forced Degradation) cluster_3 Data Analysis and Reporting A Compound Procurement (this compound) B Purity Analysis (e.g., HPLC, NMR) A->B C Aqueous Solubility (Water) B->C Solubility Tests D pH-Dependent Solubility (HCl, NaOH, NaHCO3) B->D Solubility Tests E Organic Solvent Solubility (Ethanol, Methanol, Acetone, etc.) B->E Solubility Tests F Acid/Base Hydrolysis B->F Stability Tests G Oxidative Degradation (H2O2) B->G Stability Tests H Thermal Degradation B->H Stability Tests I Photodegradation (UV Light) B->I Stability Tests J Quantification of Parent Compound C->J D->J E->J F->J G->J H->J I->J K Identification of Degradants (LC-MS) J->K L Comprehensive Technical Report K->L

Caption: A logical workflow for the physicochemical characterization of the target compound.

Conclusion

This technical guide consolidates the currently available computed data for this compound and provides a roadmap for its experimental characterization. The outlined protocols for solubility and stability testing are based on established scientific principles and can be adapted to generate crucial data for drug development and other research applications. The insights into potential degradation pathways, drawn from the chemistry of related compounds, offer a starting point for more in-depth stability studies. Further experimental investigation is essential to fully elucidate the physicochemical profile of this compound.

References

The Advent of a Versatile Scaffold: A Technical History of Nitrophenylpiperazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the discovery and history of nitrophenylpiperazine (NPP) compounds has been compiled, offering researchers, scientists, and drug development professionals a thorough resource on this important chemical class. From their early synthetic origins to their diverse pharmacological applications, this whitepaper traces the evolution of NPPs, providing key data, experimental methodologies, and a historical perspective on their journey from laboratory curiosities to valuable pharmaceutical intermediates and bioactive molecules.

The nitrophenylpiperazine moiety, a versatile structural motif, has been a cornerstone in the development of a wide range of biologically active compounds. While the broader class of arylpiperazines gained prominence in the mid-20th century with the advent of early antihistamines and antipsychotics, the specific history of nitrophenyl-substituted piperazines has its own distinct narrative.

Early Synthesis and Discovery

The precise first synthesis of a nitrophenylpiperazine compound is not definitively documented in readily available literature, which often highlights the more commercially successful derivatives of the broader arylpiperazine class. However, established synthetic routes for N-arylpiperazines were being developed in the mid-20th century. A common and enduring method involves the reaction of an appropriately substituted aniline with bis(2-chloroethyl)amine. Another foundational approach is the aromatic substitution of an aryl halide, facilitated by an electron-withdrawing group like the nitro group, with piperazine.

A key intermediate, 1-(4-nitrophenyl)piperazine, has become a widely used building block in organic synthesis. Its preparation is often achieved through the reaction of p-chloronitrobenzene with piperazine. This straightforward synthesis has made it a readily accessible precursor for a multitude of more complex molecules.

One of the earlier and significant applications of nitrophenylpiperazine derivatives was as intermediates in the synthesis of other pharmacologically active agents. For instance, 1-(4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine is a crucial intermediate in the preparation of triazole antifungal drugs like itraconazole and posaconazole. The synthesis of this intermediate typically involves a multi-step process, starting from raw materials like diethanolamine to first form a substituted piperazine which then undergoes N'-arylation with a nitrophenyl precursor.

Pharmacological Investigations and Therapeutic Potential

The initial pharmacological exploration of nitrophenylpiperazine compounds was often intertwined with the broader investigation of the arylpiperazine class. The piperazine ring itself was known to have biological activity, having been used as an anthelmintic agent in the early 20th century.

In more recent decades, nitrophenylpiperazine derivatives have been the subject of direct pharmacological investigation for a variety of therapeutic areas. These include:

  • Antimicrobial and Antifungal Activity: Several studies have explored the direct antimicrobial and antifungal properties of N-phenylpiperazine derivatives, including those with a nitro-substitution. These compounds have shown activity against various bacterial and fungal pathogens.

  • Neurological Disorders: The arylpiperazine scaffold is a well-known pharmacophore for targeting central nervous system (CNS) receptors. Consequently, nitrophenylpiperazine derivatives have been investigated as potential antidepressants, anxiolytics, and antipsychotics, often as selective serotonin reuptake inhibitors (SSRIs) or ligands for other neurotransmitter systems.

  • Enzyme Inhibition: Recent research has demonstrated the potential of nitrophenylpiperazine derivatives as enzyme inhibitors. For example, a novel series of 4-nitrophenylpiperazine derivatives were designed and synthesized as tyrosinase inhibitors, which could have applications in treating hyperpigmentation disorders.

Quantitative Data Summary

The following tables summarize key quantitative data for representative nitrophenylpiperazine compounds from various studies.

CompoundTargetAssay TypeQuantitative Value (IC50/Ki/MIC)Reference
1-(2-Hydroxy-3-{[4-(propan-2-yloxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichlorideM. kansasiiMinimum Inhibitory Conc.15.4 µM[1]
1-{3-[(4-butoxybenzoyl)oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichlorideM. kansasiiMinimum Inhibitory Conc.15.0 µM[1]
1-{3-[(4-butoxybenzoyl)oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichlorideM. marinumMinimum Inhibitory Conc.15.0 µM[1]
1-(2-Hydroxy-3-{[4-(2-propoxyethoxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichlorideF. avenaceumMinimum Inhibitory Conc.14.2 µM[1]

Key Experimental Protocols

This section provides detailed methodologies for the synthesis of key nitrophenylpiperazine intermediates, compiled from the cited literature.

Synthesis of 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine

This procedure describes the N'-arylation of 1-(4-methoxyphenyl)piperazine with p-chloronitrobenzene.

Materials:

  • 1-(4-methoxyphenyl)piperazine dihydrochloride

  • p-chloronitrobenzene

  • Triethylamine

  • Ethylene glycol

Procedure:

  • A suspension of p-chloronitrobenzene (15 mM), p-methoxyphenylpiperazine dihydrochloride (15 mM), and triethylamine (30 mM) in 25 ml of ethylene glycol is prepared.[2]

  • The mixture is heated at 80°C for 1 hour under a nitrogen atmosphere.[2]

  • The reaction mixture is then quenched with cold water and neutralized with a 10% aqueous sodium bicarbonate solution.[2]

  • The product is extracted with methylene chloride.[2]

  • The organic layer is washed with water and a saturated sodium chloride solution, then dried over sodium sulfate.[2]

  • The solvent is evaporated, and the resulting solid is recrystallized from ethyl acetate to yield 1-(4-methoxyphenyl)-4-[(4-nitrophenyl)methyl]piperazine.[2]

Synthesis of 1-(4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine

This protocol outlines the demethylation of 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine to its corresponding hydroxyl derivative.

Materials:

  • 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine

  • Hydrogen bromide gas

  • Tetrahydrofuran (THF)

  • Ethyl acetate

Procedure:

  • 23.2 grams of 1-(4-p-methoxy-phenyl)-4-(4-nitrophenyl)piperazine is dissolved in 200 milliliters of tetrahydrofuran (THF).[3]

  • Hydrogen bromide gas is bubbled through the solution, and the reaction proceeds overnight.[3]

  • Water is added to the reaction mixture for washing, followed by separation of the organic phase. The organic phase is washed twice more with water.[3]

  • The solvent is removed under vacuum.[3]

  • The residue is recrystallized from ethyl acetate to obtain the target compound, 1-(4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine.[3]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic workflows for nitrophenylpiperazine compounds.

synthesis_workflow_NPP cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_final_product Further Derivatization start1 p-chloronitrobenzene intermediate1 1-(4-nitrophenyl)piperazine start1->intermediate1 Reaction start2 piperazine start2->intermediate1 final_product Bioactive Nitrophenylpiperazine Derivatives intermediate1->final_product Multi-step Synthesis antifungal_intermediate_synthesis cluster_precursors Precursors cluster_step1 Step 1: Piperazine Ring Formation cluster_step2 Step 2: N'-Arylation cluster_step3 Step 3: Demethylation precursor1 Diethanolamine step1_out 1-(4-methoxyphenyl)piperazine precursor1->step1_out Cyclization with (2-bromoethyl)diamine precursor2 4-methoxyphenylamine precursor2->step1_out step2_out 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine step1_out->step2_out step2_in p-chloronitrobenzene step2_in->step2_out step3_out 1-(4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine (Antifungal Intermediate) step2_out->step3_out HBr/THF

References

A Comprehensive Guide to the Theoretical Modeling of 1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed theoretical framework for the computational modeling of 1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine, a compound of interest in medicinal chemistry due to the pharmacological activities associated with its constituent moieties. Phenylpiperazine derivatives are known to interact with a range of biological targets, and the inclusion of nitro and trifluoromethyl groups can significantly modulate their electronic and pharmacokinetic properties. This guide outlines a multi-step computational workflow, from quantum chemical calculations to molecular dynamics simulations, to thoroughly characterize the molecule and predict its potential biological interactions.

Physicochemical and Structural Properties

A foundational step in any theoretical modeling study is the characterization of the molecule's intrinsic properties. These data, sourced from computational predictions, inform the parameterization of subsequent, more complex simulations.

PropertyValueSource
Molecular Formula C₁₁H₁₂F₃N₃O₂PubChem CID: 2771413
Molecular Weight 275.23 g/mol PubChem CID: 2771413
IUPAC Name This compoundPubChem CID: 2771413
Canonical SMILES C1CN(CCN1)C2=C(C=C(C=C2)--INVALID-LINK--[O-])C(F)(F)FPubChem CID: 2771413
XLogP3 (Lipophilicity) 2.1PubChem CID: 2771413
Hydrogen Bond Donors 1PubChem CID: 2771413
Hydrogen Bond Acceptors 5PubChem CID: 2771413
Rotatable Bond Count 2PubChem CID: 2771413

Proposed Theoretical Modeling Workflow

A robust in silico analysis of a novel compound involves a tiered approach, starting from the quantum level and progressing to complex biomolecular simulations. The following sections detail the proposed experimental protocols for a comprehensive theoretical study.

DFT calculations are essential for understanding the electronic structure, stability, and reactivity of the molecule. These calculations provide insights into the molecule's geometry, vibrational modes, and frontier molecular orbitals.

Experimental Protocol:

  • Structure Optimization:

    • The initial 3D structure of this compound is generated using molecular modeling software (e.g., GaussView).

    • Geometry optimization is performed using the Gaussian 09 software package.[1]

    • The B3LYP hybrid functional combined with the 6-311++G(d,p) basis set is employed for accurate prediction of molecular geometry and electronic properties.[2]

    • The absence of imaginary frequencies in the output confirms that the optimized structure represents a true energy minimum.[2]

  • Vibrational Analysis:

    • Harmonic vibrational frequencies are calculated at the same level of theory to predict the infrared (IR) and Raman spectra.

    • Calculated frequencies are typically scaled by an empirical factor to correct for anharmonicity and basis set deficiencies.

  • Electronic Properties:

    • The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.

    • A Molecular Electrostatic Potential (MEP) map is generated to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.

Predicted DFT Results:

ParameterHypothetical ValueSignificance
Total Energy -30950 eVIndicates the stability of the optimized structure.
Dipole Moment 10.2 DReflects the molecule's overall polarity.
HOMO Energy -6.5 eVRelates to the electron-donating ability.
LUMO Energy -2.1 eVRelates to the electron-accepting ability.
HOMO-LUMO Gap 4.4 eVIndicates chemical stability and reactivity.

DFT Calculation Workflow Diagram:

DFT_Workflow A Initial 3D Structure Generation B Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C D Confirmation of Energy Minimum (No Imaginary Frequencies) C->D E Electronic Property Analysis (HOMO, LUMO, MEP) D->E F Vibrational Spectra Prediction (IR, Raman) D->F

A flowchart of the proposed DFT calculation process.

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. This technique is crucial for identifying potential biological targets and understanding the molecular basis of interaction. Based on the activities of similar phenylpiperazine compounds, potential targets could include Epidermal Growth Factor Receptor (EGFR), Janus Kinase 2 (JAK2), or various serotonin receptors.[3][4][5]

Experimental Protocol:

  • Receptor Preparation:

    • The 3D crystal structure of the target protein (e.g., EGFR, PDB ID: 2GS2) is downloaded from the Protein Data Bank.

    • Water molecules and co-crystallized ligands are removed.

    • Polar hydrogens and Kollman charges are added using AutoDock Tools.

  • Ligand Preparation:

    • The DFT-optimized structure of this compound is used.

    • Gasteiger charges are assigned, and rotatable bonds are defined.

  • Docking Simulation:

    • A grid box is defined to encompass the active site of the receptor.

    • The docking simulation is performed using AutoDock Vina, which employs a Lamarckian genetic algorithm.

    • The simulation yields multiple binding poses ranked by their binding affinity (in kcal/mol).

  • Interaction Analysis:

    • The best-ranked pose is analyzed to identify key interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) with active site residues using software like PyMOL or Discovery Studio.

Predicted Molecular Docking Results (Hypothetical Target: EGFR):

ParameterHypothetical ValueDescription
Binding Affinity (ΔG) -8.5 kcal/molThe predicted free energy of binding; a more negative value indicates stronger binding.
Interacting Residues Met793, Leu718, Gly796Key amino acids in the EGFR active site forming interactions with the ligand.
Interaction Types Hydrogen Bond, Hydrophobic, π-AlkylThe nature of the chemical bonds and interactions stabilizing the complex.

Molecular Docking Workflow Diagram:

Docking_Workflow cluster_ligand Ligand Preparation cluster_receptor Receptor Preparation L1 DFT Optimized Structure L2 Assign Charges (Gasteiger) L1->L2 Dock Molecular Docking (AutoDock Vina) L2->Dock R1 Download PDB Structure R2 Remove Water & Ligands R1->R2 R3 Add Hydrogens & Charges R2->R3 R3->Dock Analyze Binding Pose & Interaction Analysis Dock->Analyze

The workflow for molecular docking studies.

MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, assessing its stability and the persistence of key interactions identified during docking.

Experimental Protocol:

  • System Preparation:

    • The best-ranked docked complex from the previous step is used as the starting structure.

    • The complex is solvated in a periodic box of water (e.g., TIP3P model).

    • Counter-ions (e.g., Na⁺ or Cl⁻) are added to neutralize the system.

    • The CHARMM36 force field is selected for the protein and a compatible force field for the ligand.[6]

  • Simulation Protocol (using GROMACS):

    • Energy Minimization: The system's energy is minimized to remove steric clashes.[6]

    • NVT Equilibration: The system is heated to the target temperature (e.g., 300 K) while keeping the volume constant, allowing the solvent to equilibrate around the complex.

    • NPT Equilibration: The system is equilibrated at the target temperature and pressure (e.g., 1 bar) to achieve the correct density.

    • Production Run: A production MD simulation is run for an extended period (e.g., 100 ns) to collect trajectory data.[7]

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculated for the protein backbone and ligand to assess structural stability.

    • Root Mean Square Fluctuation (RMSF): Calculated for each residue to identify flexible regions of the protein.

    • Interaction Analysis: The persistence of hydrogen bonds and other key interactions is monitored throughout the simulation.

MD Simulation Parameters and Predicted Results:

ParameterValue/SettingPurpose
Software GROMACSMD simulation engine.
Force Field CHARMM36Defines the potential energy of the system.
Simulation Time 100 nsDuration of the production run.
Temperature 300 KPhysiological temperature.
Pressure 1 barPhysiological pressure.
Predicted RMSD < 0.3 nmIndicates a stable protein-ligand complex.

MD Simulation Workflow Diagram:

MD_Workflow A Start with Best Docked Pose B Solvation & Ionization A->B C Energy Minimization B->C D NVT Equilibration (Constant Volume/Temp) C->D E NPT Equilibration (Constant Pressure/Temp) D->E F Production MD Run (e.g., 100 ns) E->F G Trajectory Analysis (RMSD, RMSF, Interactions) F->G

A generalized workflow for MD simulations.

Hypothetical Signaling Pathway

Based on the potential interaction with targets like EGFR, this compound could modulate critical cellular signaling pathways, such as the MAPK/ERK pathway, which is frequently dysregulated in cancer.

Hypothetical EGFR Signaling Pathway Diagram:

Signaling_Pathway receptor receptor ligand ligand pathway_mol pathway_mol inhibitor inhibitor outcome outcome EGF Growth Factor (EGF) EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Compound 1-[4-Nitro-2-(trifluoromethyl) -phenyl]piperazine Compound->EGFR Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation

Potential inhibition of the EGFR signaling cascade.

Conclusion

The theoretical modeling workflow detailed in this whitepaper provides a comprehensive, multi-scale approach to characterizing this compound. By integrating quantum mechanics, molecular docking, and molecular dynamics, researchers can build a robust computational model of the compound's behavior. This in silico analysis is invaluable for predicting physicochemical properties, identifying potential biological targets, understanding interaction mechanisms, and guiding further experimental validation in the drug discovery pipeline. The methodologies and hypothetical data presented herein serve as a blueprint for the rigorous computational evaluation of this and other novel chemical entities.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine from Diethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine, a valuable building block in medicinal chemistry, starting from the readily available precursor, diethanolamine. The synthesis is presented as a two-step process. The initial step involves the cyclization of diethanolamine to form piperazine. This is followed by a nucleophilic aromatic substitution (SNAr) reaction between piperazine and 1-chloro-4-nitro-2-(trifluoromethyl)benzene to yield the target compound. Detailed experimental protocols for each step are provided, along with a summary of quantitative data and a visual representation of the synthetic workflow.

Introduction

N-arylpiperazines are a ubiquitous structural motif in a vast array of pharmacologically active compounds, exhibiting activities across various therapeutic areas. The specific target molecule, this compound, serves as a key intermediate in the development of novel therapeutics due to the presence of the electron-withdrawing nitro and trifluoromethyl groups, which can be further functionalized. The synthesis of such molecules from simple, inexpensive starting materials like diethanolamine is of significant interest in process chemistry and drug discovery.

The synthetic strategy outlined herein involves two key transformations:

  • Piperazine Synthesis: The conversion of diethanolamine to piperazine. It is important to note that while this transformation is a large-scale industrial process, its direct translation to a standard laboratory setting can be challenging due to the typically required high temperatures, pressures, and specialized catalytic systems. The protocol described is based on established principles of catalytic cyclodehydration.

  • Nucleophilic Aromatic Substitution (SNAr): The reaction of the synthesized piperazine with 1-chloro-4-nitro-2-(trifluoromethyl)benzene. The presence of the strongly electron-withdrawing nitro and trifluoromethyl groups in the para and ortho positions, respectively, to the chlorine atom, highly activates the aromatic ring for nucleophilic attack by piperazine.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

StepReactionReactantsProductSolventCatalystTemperatureTimeYield (%)Purity (%)
1Cyclization of DiethanolamineDiethanolamine, Ammonia, HydrogenPiperazineNone (or Water)Nickel-Copper-Chromium Oxide240 °C1.5 h~37%>98%
2Nucleophilic Aromatic SubstitutionPiperazine, 1-Chloro-4-nitro-2-(trifluoromethyl)benzeneThis compoundN,N-DimethylformamideNone80-100 °C4-12 h>90%>98%

Note: The yield for Step 1 is based on reported industrial processes and may vary significantly in a laboratory setting. The data for Step 2 is based on analogous, well-established SNAr reactions.

Experimental Protocols

Step 1: Synthesis of Piperazine from Diethanolamine

Note: This protocol is adapted from industrial processes and requires specialized equipment for handling high pressures and temperatures. Appropriate safety precautions must be taken.

Materials:

  • Diethanolamine

  • Anhydrous Ammonia

  • Hydrogen Gas

  • Nickel-Copper-Chromium Oxide catalyst

  • High-pressure autoclave reactor equipped with a stirrer and temperature control

Procedure:

  • Charge a high-pressure autoclave reactor with diethanolamine (1.0 mol) and the Nickel-Copper-Chromium Oxide catalyst (typically 5-10% by weight of diethanolamine).

  • Seal the reactor and purge it with nitrogen gas, followed by hydrogen gas.

  • Introduce anhydrous ammonia into the reactor (typically a 2 to 4-fold molar excess relative to diethanolamine).

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 500-1000 psi).

  • Heat the reactor to 240 °C with constant stirring.

  • Maintain the reaction at this temperature for 1.5 to 3 hours.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess ammonia and hydrogen in a well-ventilated fume hood.

  • The crude product mixture is then subjected to fractional distillation to isolate the piperazine. The unreacted diethanolamine can be recovered and recycled.

Step 2: Synthesis of this compound

Materials:

  • Piperazine (anhydrous)

  • 1-Chloro-4-nitro-2-(trifluoromethyl)benzene

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-chloro-4-nitro-2-(trifluoromethyl)benzene (1.0 mmol) in anhydrous N,N-dimethylformamide (5 mL).

  • To this solution, add anhydrous piperazine (1.2 mmol) followed by anhydrous potassium carbonate (2.0 mmol).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine solution (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.

Mandatory Visualization

SynthesisWorkflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Nucleophilic Aromatic Substitution Diethanolamine Diethanolamine Piperazine Piperazine Diethanolamine->Piperazine Catalytic Cyclodehydration (High T, P) Diethanolamine->Piperazine ArylHalide 1-Chloro-4-nitro-2- (trifluoromethyl)benzene FinalProduct This compound Piperazine->FinalProduct Piperazine->FinalProduct DMF, K₂CO₃ 80-100 °C ArylHalide->FinalProduct ArylHalide->FinalProduct

Caption: Synthetic workflow for this compound.

This diagram illustrates the two-step synthesis of the target compound from diethanolamine. The first step is the cyclization to piperazine, followed by the nucleophilic aromatic substitution with the activated aryl halide.

Application Notes and Protocols for the Analytical Detection of 1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine is a substituted phenylpiperazine derivative. As with other compounds in this class, its purity, quantification, and impurity profiling are critical in research and pharmaceutical development. This document provides detailed analytical methods for the detection and quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are based on established analytical strategies for similar piperazine derivatives and are intended to serve as a comprehensive guide for laboratory implementation.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle:

This method utilizes reverse-phase HPLC to separate this compound from other components in a sample mixture. The separation is achieved based on the differential partitioning of the analyte between the stationary phase (e.g., C18) and the mobile phase. The nitro group in the molecule provides a chromophore, allowing for sensitive detection using a UV detector.

Experimental Protocol:

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase HPLC column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or ultrapure).

  • Formic acid (or Phosphoric acid for non-MS compatible applications)[1].

  • Reference standard of this compound.

  • Sample vials and filters (0.45 µm).

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of Acetonitrile.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample in the mobile phase to an expected concentration within the calibration range. Filter the sample through a 0.45 µm filter before injection.

3. HPLC Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm.

  • Mobile Phase: Gradient elution with Mobile Phase A and Mobile Phase B.

  • Gradient Program:

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Linear gradient to 5% A, 95% B

    • 15-18 min: Hold at 5% A, 95% B

    • 18-20 min: Return to 95% A, 5% B

    • 20-25 min: Re-equilibration at 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan of the standard).

4. Data Analysis:

  • Identify the peak corresponding to this compound by comparing the retention time with the standard.

  • Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.

  • Quantify the analyte in the sample by interpolating its peak area on the calibration curve.

Data Presentation:

Table 1: HPLC-UV Method Validation Parameters (Example Data)

ParameterResult
Retention Time (approx.)12.5 min
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.3 µg/mL
Limit of Quantification (LOQ)1.0 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%

Visualization:

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phase hplc_injection Inject Sample into HPLC prep_mobile_phase->hplc_injection prep_standards Prepare Standard Solutions prep_standards->hplc_injection prep_sample Prepare & Filter Sample prep_sample->hplc_injection hplc_separation Separation on C18 Column hplc_injection->hplc_separation uv_detection UV Detection hplc_separation->uv_detection data_acquisition Data Acquisition uv_detection->data_acquisition peak_integration Peak Integration & Identification data_acquisition->peak_integration quantification Quantification using Calibration Curve peak_integration->quantification

Caption: Workflow for HPLC-UV analysis.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle:

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. This method involves the vaporization of the sample, separation of its components in a gas chromatographic column, and detection by a mass spectrometer. The mass spectrometer provides detailed structural information, allowing for high-confidence identification. This method is adapted from established procedures for the analysis of trifluoromethylphenylpiperazine (TFMPP) isomers.[2][3]

Experimental Protocol:

1. Instrumentation and Materials:

  • Gas chromatograph with a mass selective detector (GC-MS).

  • Capillary GC column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Helium (carrier gas, 99.999% purity).

  • Methanol or Ethyl Acetate (GC grade).

  • Reference standard of this compound.

  • Sample vials with inserts.

2. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of Methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in Methanol to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).

  • Sample Preparation: A simple solvent extraction may be employed.[2] Dissolve the sample in Methanol to achieve a concentration within the calibration range. For complex matrices, a liquid-liquid extraction may be necessary.[4]

3. GC-MS Conditions:

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Mode: Splitless (or split, depending on concentration).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 min.

    • Ramp: 20 °C/min to 300 °C.

    • Hold: 5 min at 300 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Acquisition Mode: Full Scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification.

  • SIM Ions (predicted): m/z 275 (M+), and other characteristic fragment ions.

4. Data Analysis:

  • Identify the analyte by its retention time and mass spectrum, comparing it to the reference standard.

  • For quantification, use the peak area of the most abundant and specific ion from the SIM data.

  • Construct a calibration curve and perform quantification as described for the HPLC method.

Data Presentation:

Table 2: GC-MS Method Validation Parameters (Example Data)

ParameterResult
Retention Time (approx.)9.8 min
Monitored Ions (m/z)275, [other fragments]
Linearity Range0.1 - 20 µg/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL
Accuracy (% Recovery)97 - 103%
Precision (% RSD)< 5%

Visualization:

GCMS_Workflow cluster_prep Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_standards Prepare Standard Solutions gc_injection Inject into GC prep_standards->gc_injection prep_sample Prepare Sample (Solvent Extraction) prep_sample->gc_injection gc_separation Separation in Capillary Column gc_injection->gc_separation ms_detection Ionization & Mass Detection gc_separation->ms_detection data_acquisition Data Acquisition (Full Scan/SIM) ms_detection->data_acquisition spectrum_analysis Mass Spectrum & Retention Time Analysis data_acquisition->spectrum_analysis quantification Quantification spectrum_analysis->quantification

Caption: Workflow for GC-MS analysis.

References

Application Notes and Protocols: 1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in biologically active compounds. Its unique physicochemical properties, including high aqueous solubility and two modifiable nitrogen atoms, make it an attractive moiety for drug design. The introduction of a trifluoromethylphenyl group to the piperazine ring can further enhance metabolic stability, lipophilicity, and binding affinity to biological targets. This document provides detailed application notes and experimental protocols for the use of 1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine and its derivatives in medicinal chemistry, with a focus on its potential as a scaffold for the development of novel therapeutics, particularly in oncology and neuroscience.

Key Applications

The this compound moiety has been identified as a valuable pharmacophore in the development of potent and selective inhibitors of the mammalian target of rapamycin (mTOR), a crucial regulator of cell growth and proliferation.[1] Derivatives of this scaffold have demonstrated significant potential in cancer therapy. Furthermore, the broader class of trifluoromethylphenylpiperazines has been extensively studied for its interaction with serotonin receptors, suggesting applications in the development of treatments for central nervous system (CNS) disorders.

Data Presentation: mTOR Inhibition

Derivatives of this compound have been synthesized and evaluated as inhibitors of mTOR. The following table summarizes the in vitro activity of a key derivative, Torin1, which incorporates the 1-(4-amino-3-(trifluoromethyl)phenyl)piperazine scaffold, obtained through the reduction of the nitro group of the title compound.

CompoundTargetBiochemical IC₅₀ (nM)Cellular EC₅₀ (nM)Selectivity vs. PI3K (fold)
Torin1mTOR32 (mTORC1), 10 (mTORC2)>1000

Data extracted from "Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1][2]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer".[1]

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the N-arylation of piperazine with an activated aryl halide.

Materials:

  • Piperazine

  • 1-Fluoro-4-nitro-2-(trifluoromethyl)benzene

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of piperazine (2 equivalents) in DMF, add potassium carbonate (1.5 equivalents).

  • Add 1-fluoro-4-nitro-2-(trifluoromethyl)benzene (1 equivalent) to the mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford this compound.

Visualization of the Synthesis Workflow:

G Synthesis Workflow reagents Piperazine, 1-Fluoro-4-nitro-2-(trifluoromethyl)benzene, K₂CO₃, DMF reaction N-Arylation Reaction (80-100 °C, 4-6h) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: A general workflow for the synthesis of this compound.

In Vitro mTOR Kinase Assay

This protocol is for determining the inhibitory activity of a compound against the mTOR kinase.

Materials:

  • Active mTOR enzyme

  • Kinase buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 5 mM MnCl₂, 1 mM DTT)

  • ATP

  • Substrate (e.g., PHAS-I/4E-BP1)

  • Test compound (e.g., a derivative of this compound)

  • [γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)

  • 96-well plates

  • Scintillation counter or luminescence reader

Procedure:

  • Prepare a solution of the test compound at various concentrations.

  • In a 96-well plate, add the mTOR enzyme, the substrate, and the kinase buffer.

  • Add the test compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate the reaction by adding ATP (and [γ-³²P]ATP if using radiometric detection).

  • Incubate the plate at 30 °C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction according to the detection method used (e.g., by adding a stop solution or by spotting onto a phosphocellulose membrane).

  • Quantify the kinase activity by measuring the amount of phosphorylated substrate.

  • Calculate the IC₅₀ value of the test compound by plotting the percentage of inhibition against the compound concentration.

Visualization of the mTOR Signaling Pathway:

G Simplified mTOR Signaling Pathway GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase GrowthFactors->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 ProteinSynthesis Protein Synthesis & Cell Growth S6K1->ProteinSynthesis _4EBP1->ProteinSynthesis Inhibitor This compound Derivative Inhibitor->mTORC1

Caption: Inhibition of the mTOR signaling pathway by a derivative of the title compound.

Serotonin Receptor (5-HT₂A) Binding Assay

This protocol outlines a radioligand binding assay to determine the affinity of a test compound for the 5-HT₂A receptor.

Materials:

  • Cell membranes expressing the human 5-HT₂A receptor

  • Radioligand (e.g., [³H]ketanserin)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Test compound

  • Non-specific binding control (e.g., spiperone)

  • 96-well filter plates

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the cell membranes, the radioligand, and the binding buffer.

  • Add the test compound to the experimental wells. Add the non-specific binding control to a separate set of wells. Add buffer only to the total binding wells.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the amount of bound radioligand using a scintillation counter.

  • Calculate the specific binding and determine the Ki value of the test compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for assessing the effect of a compound on cell viability.

Materials:

  • Human cancer cell line (e.g., HeLa, A549)

  • Cell culture medium (e.g., DMEM) with 10% fetal bovine serum (FBS)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.

  • Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells and determine the IC₅₀ value.

Visualization of the Cytotoxicity Assay Workflow:

G MTT Cytotoxicity Assay Workflow CellSeeding Seed Cells in 96-well Plate CompoundTreatment Treat with Test Compound CellSeeding->CompoundTreatment Incubation Incubate (24-72h) CompoundTreatment->Incubation MTTAddition Add MTT Solution Incubation->MTTAddition FormazanFormation Incubate (4h) (Formazan Formation) MTTAddition->FormazanFormation Solubilization Solubilize Formazan Crystals FormazanFormation->Solubilization AbsorbanceReading Read Absorbance (570 nm) Solubilization->AbsorbanceReading DataAnalysis Calculate IC₅₀ AbsorbanceReading->DataAnalysis

References

Application Notes and Protocols for N-arylation with 1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-arylpiperazines are a ubiquitous structural motif in medicinal chemistry, forming the core of numerous approved drugs targeting a wide range of conditions, including depression, anxiety, and cancer. The ability to efficiently synthesize diverse N-arylpiperazines is therefore of significant interest to the drug discovery and development community. This document provides a detailed protocol for the N-arylation of 1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine, a key intermediate for creating complex diarylpiperazine structures. The primary method detailed is the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction renowned for its broad substrate scope and functional group tolerance.[1][2]

The presence of a deactivating nitro group and a sterically demanding trifluoromethyl group on one of the aryl rings of the starting material makes the selection of an appropriate catalyst system and reaction conditions crucial for achieving high yields. These notes provide a general protocol that can be adapted and optimized for various aryl halide coupling partners.

Data Presentation: Reaction Components and Conditions

Successful N-arylation of this compound via the Buchwald-Hartwig reaction is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent. The following tables summarize typical components and conditions based on established protocols for N-arylation of similar piperazine derivatives.[3][4][5]

Table 1: Recommended Reagents and Catalysts for Buchwald-Hartwig N-Arylation

ComponentExampleRoleKey Considerations
Palladium Precatalyst Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)), Pd(OAc)₂ (Palladium(II) acetate)CatalystPd(0) is the active species. Pd(II) precatalysts are reduced in situ.[6]
Ligand XPhos, RuPhos, BINAPStabilizes and activates the palladium catalystSterically hindered, electron-rich phosphine ligands are often most effective.[4]
Base NaOtBu (Sodium tert-butoxide), K₃PO₄ (Potassium phosphate), Cs₂CO₃ (Cesium carbonate)Activates the amine for couplingStrong, non-nucleophilic bases are preferred. Weaker bases may require higher temperatures.[4]
Aryl Halide Aryl bromides, Aryl chlorides, Aryl iodidesElectrophilic coupling partnerReactivity order is generally I > Br > Cl. Aryl chlorides may require more active catalyst systems.[7]
Solvent Toluene, Dioxane, THF (Tetrahydrofuran)Solubilizes reactants and facilitates reactionAnhydrous, deoxygenated solvents are critical to prevent catalyst deactivation.[6]

Table 2: Typical Reaction Parameters for N-Arylation

ParameterTypical RangeNotes
Temperature 80 - 110 °CHigher temperatures may be needed for less reactive aryl halides (e.g., chlorides).[4]
Reaction Time 2 - 24 hoursProgress should be monitored by TLC or LC-MS.
Amine to Halide Ratio 1.2 - 1.5 : 1An excess of the piperazine can help prevent side reactions, though in this case, the goal is full conversion of the starting piperazine. A 1:1.2 ratio of piperazine to aryl halide is common.
Catalyst Loading 1 - 5 mol%Higher loadings may be necessary for challenging substrates.
Ligand Loading 2 - 10 mol%Typically used in a 1:1 or 2:1 ratio relative to the palladium catalyst.
Atmosphere Inert (Argon or Nitrogen)Essential to protect the palladium catalyst from oxygen.[4]

Experimental Protocols

The following is a general procedure for the palladium-catalyzed N-arylation of this compound with an aryl bromide. This protocol should be optimized for specific substrates.

Materials:

  • This compound (1.0 equiv.)

  • Aryl bromide (1.2 equiv.)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv.)

  • Anhydrous, degassed toluene

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel

  • Celite

Procedure:

  • Reaction Setup: In a glovebox or under a continuous stream of inert gas (Argon or Nitrogen), add this compound (1.0 equiv.), the aryl bromide (1.2 equiv.), sodium tert-butoxide (1.5 equiv.), Pd₂(dba)₃ (2 mol%), and XPhos (4 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous, degassed toluene (5-10 mL per mmol of the piperazine) to the flask via syringe.

  • Reaction: Seal the Schlenk flask and heat the mixture to 100 °C in a preheated oil bath with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-N'-[4-nitro-2-(trifluoromethyl)phenyl]piperazine.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the underlying catalytic cycle of the Buchwald-Hartwig amination.

G cluster_0 A Combine Reactants: - Piperazine - Aryl Halide - Base - Pd Catalyst - Ligand B Add Anhydrous Solvent A->B C Heat under Inert Atmosphere B->C D Monitor Reaction (TLC/LC-MS) C->D E Cool and Dilute D->E F Filter through Celite E->F G Aqueous Work-up F->G H Dry and Concentrate G->H I Purify (Chromatography) H->I J Final Product I->J G Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Complex1 L₂Pd(II)(Ar)(X) OA->Complex1 Amine Amine Coordination Complex1->Amine Complex2 L₂Pd(II)(Ar)(Amine)⁺X⁻ Amine->Complex2 Deprot Deprotonation (Base) Complex2->Deprot Complex3 L₂Pd(II)(Ar)(Amido) Deprot->Complex3 RE Reductive Elimination Complex3->RE RE->Pd0 Catalyst Regeneration Product Product (Ar-Amine) RE->Product ArylHalide Ar-X ArylHalide->OA AmineStart Amine AmineStart->Amine

References

Experimental Applications of Substituted Phenylpiperazines in Neuroscience: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted phenylpiperazines are a versatile class of compounds with significant applications in neuroscience research and drug development. Their unique chemical scaffold allows for modulation of various G-protein coupled receptors (GPCRs), primarily serotonin (5-HT) and dopamine (D) receptors, making them valuable tools for investigating the pathophysiology of neuropsychiatric and neurodegenerative disorders. Many compounds based on this structure have been developed as antidepressants, anxiolytics, and antipsychotics. This document provides detailed application notes and experimental protocols for utilizing substituted phenylpiperazines in key neuroscience research assays.

Application Note 1: Characterizing 5-HT1A Receptor Binding and Functionality

Substituted phenylpiperazines are widely used to target the 5-HT1A receptor, a key player in mood and anxiety regulation. These compounds can act as agonists, partial agonists, or antagonists at this receptor.

Data Presentation: In Vitro Pharmacological Data at 5-HT1A Receptors
CompoundReceptorAssay TypeRadioligandPreparationKi (nM)pKiEC50 (nM)Emax (%)Reference
Bifeprunox h5-HT1ABinding[³H]8-OH-DPATCHO Cells-8.0-70[1]
Flesinoxan 5-HT1ABinding[³H]8-OH-DPATRat Hippocampus1.8---N/A
Buspirone 5-HT1ABinding[³H]8-OH-DPATHuman Platelets>100,000---N/A
WAY-100635 5-HT1ABinding[³H]8-OH-DPATRat Hippocampus0.398.87-(Antagonist)[2]
Naftopidil 5-HT1ABinding[³H]8-OH-DPATN/A---(Agonist)[3]
Compound 7 h5-HT1ABinding[³H]8-OH-DPATN/A0.57---[4]
Compound 4 h5-HT1ABinding[³H]8-OH-DPATN/A0.78---[4]
Compound 1a h5-HT1AFunctional[³⁵S]GTPγSN/A--29.4(Antagonist)[5]
Compound 5a h5-HT1AFunctional[³⁵S]GTPγSN/A--30.5(Antagonist)[5]
Compound 9i_2 5-HT1AFunctional[³⁵S]GTPγSN/A--11.95(Agonist)[6]
Compound 9o 5-HT1AFunctional[³⁵S]GTPγSN/A--15.81(Agonist)[6]

h5-HT1A: human 5-HT1A receptor; CHO: Chinese Hamster Ovary; N/A: Not Available in search results.

Experimental Protocols

1. Radioligand Binding Assay for 5-HT1A Receptor Affinity

This protocol determines the binding affinity (Ki) of a test compound for the 5-HT1A receptor by measuring its ability to displace a radiolabeled ligand.

  • Materials:

    • Receptor Source: Membranes from cells expressing the 5-HT1A receptor (e.g., CHO or HEK293 cells) or rat hippocampal tissue.

    • Radioligand: [³H]8-OH-DPAT (a 5-HT1A agonist).

    • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

    • Test Compounds: Substituted phenylpiperazines at various concentrations.

    • Non-specific Binding Control: 10 µM Serotonin or 8-OH-DPAT.

    • Filtration Apparatus: Cell harvester with GF/B filters.

    • Scintillation Counter and fluid.

  • Procedure:

    • Prepare membrane homogenates from the receptor source.

    • In a 96-well plate, add assay buffer, radioligand (at a concentration near its Kd, e.g., 1 nM), and varying concentrations of the test compound.

    • For total binding, omit the test compound. For non-specific binding, add the non-specific binding control.

    • Add the membrane preparation to initiate the binding reaction.

    • Incubate at 25°C for 60 minutes.

    • Terminate the reaction by rapid filtration through the GF/B filters, followed by washing with ice-cold assay buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.

2. [³⁵S]GTPγS Binding Assay for 5-HT1A Receptor Functional Activity

This assay measures the functional activity of a compound (agonist, partial agonist, or antagonist) by quantifying its effect on G-protein activation.

  • Materials:

    • Receptor Source: Membranes from cells expressing the 5-HT1A receptor.

    • Radioligand: [³⁵S]GTPγS.

    • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

    • GDP: To ensure G-proteins are in their inactive state.

    • Test Compounds: Substituted phenylpiperazines at various concentrations.

    • Agonist (for antagonist testing): e.g., 8-OH-DPAT.

    • Filtration Apparatus and Scintillation Counter.

  • Procedure:

    • Prepare membrane homogenates.

    • In a 96-well plate, add assay buffer, GDP, and the test compound (for agonist testing) or a fixed concentration of agonist plus varying concentrations of the test compound (for antagonist testing).

    • Add the membrane preparation.

    • Initiate the reaction by adding [³⁵S]GTPγS.

    • Incubate at 30°C for 60 minutes.

    • Terminate the reaction by rapid filtration.

    • Measure the radioactivity on the filters.

    • For agonists, plot the concentration-response curve to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect relative to a full agonist). For antagonists, determine the IC50 and calculate the pA2.[7]

Visualizations

G cluster_0 Preclinical Workflow for 5-HT1A Ligand Compound Substituted Phenylpiperazine Binding 5-HT1A Receptor Binding Assay (Ki determination) Compound->Binding Characterize Affinity Functional [35S]GTPγS Functional Assay (EC50, Emax/pA2) Binding->Functional Assess Function Behavior In Vivo Behavioral Assays (e.g., Forced Swim Test) Functional->Behavior Evaluate In Vivo Efficacy Data Data Analysis & Candidate Selection Behavior->Data

Preclinical workflow for a 5-HT1A ligand.

G cluster_1 5-HT1A Receptor Signaling Ligand Phenylpiperazine (Agonist) Receptor 5-HT1A Receptor Ligand->Receptor G_protein Gi/o Protein Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits ERK ERK Signaling G_protein->ERK activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates

Simplified 5-HT1A receptor signaling pathway.

Application Note 2: Investigating Dopamine D2/D3 Receptor Occupancy and Selectivity

Phenylpiperazine derivatives are also crucial for studying the dopaminergic system, with many acting as partial agonists or antagonists at D2 and D3 receptors. Developing D3-selective compounds is a key area of research for treating conditions like substance abuse and schizophrenia with fewer side effects.[8][9]

Data Presentation: In Vitro Pharmacological Data at D2/D3 Receptors
CompoundReceptorAssay TypeRadioligandPreparationKi (nM)D2/D3 SelectivityReference
Aripiprazole hD2Binding[³H]SpiperoneCHO Cells0.34~0.4[10]
Aripiprazole hD3Binding[³H]SpiperoneCHO Cells0.8-[10]
Bifeprunox hD2BindingN/AN/A-~8[8]
Bifeprunox hD3BindingN/AN/A--[8]
Compound 12b hD2BindingN/AN/A40-53~44-177[11]
Compound 12b hD3BindingN/AN/A0.3-0.9-[11]
Compound 6a hD2Binding[¹²⁵I]IABNHEK Cells682~487[8]
Compound 6a hD3Binding[¹²⁵I]IABNHEK Cells1.4-[8]
Compound 7 D2Binding[³H]-racloprideN/Ain nM range-[2]
Compound 7 D3Binding[³H]-racloprideN/Ain nM range-[2]

hD2/hD3: human D2/D3 receptor; HEK: Human Embryonic Kidney; N/A: Not Available in search results.

Experimental Protocol: Radioligand Binding for D2/D3 Receptor Selectivity

This protocol is similar to the 5-HT1A binding assay but uses different radioligands and receptor sources.

  • Materials:

    • Receptor Source: Membranes from cells expressing human D2 or D3 receptors.

    • Radioligand: [³H]Spiperone or [¹²⁵I]IABN.

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

    • Non-specific Binding Control: 10 µM Haloperidol.

    • Other materials as in the 5-HT1A binding assay.

  • Procedure:

    • Follow the general procedure for the radioligand binding assay described above.

    • Perform separate assays for D2 and D3 receptors.

    • Calculate the Ki values for the test compound at both receptors.

    • Determine the D2/D3 selectivity by calculating the ratio of Ki(D2) / Ki(D3). A higher ratio indicates greater selectivity for the D3 receptor.[8]

Visualizations

G cluster_2 Dopamine D2 Receptor Signaling Ligand Phenylpiperazine (e.g., Aripiprazole) Receptor D2 Receptor Ligand->Receptor G_protein Gi/o Protein Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits MAPK MAPK Pathway G_protein->MAPK activates cAMP cAMP AC->cAMP produces

Simplified Dopamine D2 receptor signaling.

Application Note 3: In Vivo Behavioral Models for Antidepressant and Anxiolytic Screening

Behavioral assays in animal models are essential for evaluating the potential therapeutic effects of substituted phenylpiperazines.

Data Presentation: Behavioral Effects of Phenylpiperazine Derivatives
CompoundAnimal ModelBehavioral TestDoseEffectReference
Bifeprunox MiceMarble Burying0.0025-2.5 mg/kgDecreased burying (anxiolytic-like)[1]
Buspirone RatsLight-Dark Box0.25-0.5 mg/kgIncreased exploration of light compartment (anxiolytic)[12]
Buspirone ZebrafishLight-Dark Box150 µMReduced dark avoidance (anxiolytic)[13]
LQFM005 MiceForced Swim Test24 µmol/kgDecreased immobility time (antidepressant-like)[14]
mCPP RatsLight-Dark Box0.5 mg/kgDecreased exploration of light compartment (anxiogenic)[12]
Experimental Protocols

1. Forced Swim Test (FST) for Antidepressant-Like Activity in Mice

  • Apparatus: A transparent cylinder (20 cm diameter, 40 cm height) filled with water (23-25°C) to a depth of 15 cm.

  • Procedure:

    • Administer the test compound or vehicle to the mice (e.g., 30 minutes before the test).

    • Gently place each mouse into the water-filled cylinder.

    • Record the behavior for 6 minutes.

    • Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of movement except for small motions to keep the head above water.

    • A significant decrease in immobility time compared to the vehicle group suggests an antidepressant-like effect.

2. Light-Dark Box Test for Anxiolytic-Like Activity in Rodents

  • Apparatus: A box divided into a small, dark compartment and a large, illuminated compartment, with an opening connecting them.

  • Procedure:

    • Administer the test compound or vehicle.

    • Place the animal in the center of the light compartment.

    • Allow the animal to freely explore the apparatus for 5-10 minutes.

    • Record the time spent in each compartment, the number of transitions between compartments, and latency to enter the dark compartment.

    • An increase in the time spent in the light compartment and the number of transitions is indicative of an anxiolytic-like effect.[12]

3. Light-Dark Preference Test for Anxiolytic-Like Activity in Zebrafish Larvae

  • Apparatus: A 96-well plate with a custom lid that covers half of each well, creating a light and dark zone.

  • Procedure:

    • Place individual zebrafish larvae in the wells of the 96-well plate.

    • Acclimate the larvae for a period (e.g., 5 minutes).

    • Record the movement of the larvae for a set duration.

    • Administer the test compound to the water in the wells.

    • After an incubation period (e.g., 30 minutes), record the larval movement again.

    • Analyze the time spent in the light versus the dark zone. A reduction in the preference for the dark zone (or an increase in time spent in the light) suggests an anxiolytic effect.[13]

Visualizations

G cluster_3 Behavioral Screening Workflow Compound Test Compound Admin Compound Administration Compound->Admin Animal Animal Model (Mouse/Rat/Zebrafish) Animal->Admin FST Forced Swim Test Admin->FST Antidepressant LDB Light-Dark Box Test Admin->LDB Anxiolytic Analysis Data Analysis (Immobility, Time in Light) FST->Analysis LDB->Analysis

Workflow for behavioral screening.

Conclusion

Substituted phenylpiperazines are invaluable chemical tools for neuroscience research. The protocols and data presented here provide a framework for the systematic evaluation of these compounds, from initial receptor binding and functional characterization to in vivo behavioral assessment. By employing these standardized methods, researchers can effectively investigate the therapeutic potential of novel phenylpiperazine derivatives for a range of neurological and psychiatric disorders.

References

Application Notes and Protocols for In Vitro Assay Development for 1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine is a novel compound with a chemical structure suggesting potential interactions with various biological targets. The presence of the trifluoromethylphenylpiperazine moiety is found in compounds known to interact with serotonergic systems, while the nitrophenylpiperazine structure is also associated with psychoactive properties.[1][2][3] This document provides a comprehensive suite of in vitro assays to characterize the pharmacological profile of this compound. The protocols herein describe methods to assess its binding affinity and functional activity at key G-protein coupled receptors (GPCRs) and its potential as an enzyme inhibitor.

Section 1: GPCR Binding Affinity Profiling

Radioligand binding assays are a fundamental tool for determining the affinity of a test compound for a specific receptor.[4][5] These assays measure the ability of the test compound to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity.

Serotonin Receptor Binding Assays

Given the structural similarities to known serotonergic agents, a primary area of investigation is the interaction of this compound with serotonin (5-HT) receptors.[1][6]

Table 1: Hypothetical Binding Affinities (Ki) of this compound at Serotonin Receptors

Receptor SubtypeRadioligandKi (nM) of Test Compound
5-HT1A[³H]-8-OH-DPAT85
5-HT2A[³H]-Ketanserin120
5-HT2C[³H]-Mesulergine250

Experimental Protocol: Competitive Radioligand Binding Assay for 5-HT1A Receptor

This protocol describes a method to determine the binding affinity of this compound for the human 5-HT1A receptor expressed in HEK293 cells.

Materials:

  • Membrane Preparation: HEK293 cells stably expressing the human 5-HT1A receptor.

  • Radioligand: [³H]-8-OH-DPAT (specific activity ~120 Ci/mmol).

  • Non-specific Binding Control: 10 µM 5-HT.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

  • Test Compound: this compound, serially diluted.

  • Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

  • Membrane Preparation:

    • Culture HEK293 cells expressing the 5-HT1A receptor.

    • Harvest cells and homogenize in ice-cold assay buffer.

    • Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C.

    • Resuspend the pellet in fresh assay buffer and determine protein concentration.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of assay buffer (total binding), 50 µL of 10 µM 5-HT (non-specific binding), or 50 µL of serially diluted test compound.

    • Add 50 µL of [³H]-8-OH-DPAT (final concentration ~0.5 nM).

    • Add 100 µL of the membrane preparation (20-40 µg of protein).

  • Incubation: Incubate the plate at 25°C for 60 minutes.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in 0.5% polyethyleneimine. Wash the filters three times with 3 mL of ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Membrane Preparation cluster_assay Assay Protocol cluster_analysis Data Analysis prep1 Culture 5-HT1A expressing HEK293 cells prep2 Harvest and homogenize cells prep1->prep2 prep3 Centrifuge to pellet membranes prep2->prep3 prep4 Resuspend and quantify protein prep3->prep4 assay2 Add reagents to 96-well plate: - Test Compound / Control - [³H]-8-OH-DPAT - Membrane Preparation prep4->assay2 assay1 Prepare serial dilutions of test compound assay1->assay2 assay3 Incubate at 25°C for 60 minutes assay2->assay3 assay4 Filter and wash assay3->assay4 assay5 Scintillation counting assay4->assay5 analysis1 Calculate specific binding assay5->analysis1 analysis2 Plot dose-response curve analysis1->analysis2 analysis3 Determine IC50 analysis2->analysis3 analysis4 Calculate Ki using Cheng-Prusoff equation analysis3->analysis4

Workflow for 5-HT1A Receptor Binding Assay
Dopamine and Adrenergic Receptor Binding Assays

The piperazine scaffold is also present in compounds targeting dopamine and adrenergic receptors. Therefore, it is prudent to assess the binding affinity of this compound at these receptors.

Table 2: Hypothetical Binding Affinities (Ki) of this compound at Dopamine and Adrenergic Receptors

Receptor SubtypeRadioligandKi (nM) of Test Compound
Dopamine D2[³H]-Spiperone450
Dopamine D3[³H]-Spiperone600
Adrenergic α1[³H]-Prazosin320
Adrenergic β1[³H]-Dihydroalprenolol>10,000

Experimental Protocol: Competitive Radioligand Binding Assay for Dopamine D2 Receptor

This protocol is similar to the one described for the 5-HT1A receptor, with modifications in the specific reagents used.

Materials:

  • Membrane Preparation: CHO-K1 cells stably expressing the human Dopamine D2 receptor.

  • Radioligand: [³H]-Spiperone (specific activity ~70 Ci/mmol).

  • Non-specific Binding Control: 10 µM Haloperidol.[7]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[4]

  • Test Compound: this compound, serially diluted.

  • Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

The procedure follows the same steps as the 5-HT1A binding assay: membrane preparation, assay setup, incubation, filtration, and quantification. Data analysis is also performed in the same manner to determine the IC50 and Ki values.

Section 2: Functional Cell-Based Assays

Functional assays are essential to determine whether a compound that binds to a receptor acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (inactivates the receptor).[8][9]

Gs and Gi-Coupled Receptor Signaling: cAMP Assay

Many serotonin and dopamine receptors are coupled to Gs or Gi proteins, which modulate the production of cyclic AMP (cAMP).[9][10] This assay measures changes in intracellular cAMP levels upon receptor activation or inhibition.

Table 3: Hypothetical Functional Activity (EC50/IC50) of this compound in cAMP Assay

Receptor Subtype (Cell Line)AgonistFunctional ResponseEC50/IC50 (nM) of Test Compound
5-HT1A (CHO-K1)5-HTAgonist150
Dopamine D2 (HEK293)QuinpiroleAntagonist600

Experimental Protocol: cAMP Assay for 5-HT1A Receptor Agonism

This protocol utilizes a competitive immunoassay to measure cAMP levels.

Materials:

  • Cell Line: CHO-K1 cells stably expressing the human 5-HT1A receptor.

  • Stimulation Buffer: HBSS, 20 mM HEPES, 0.1% BSA, 500 µM IBMX, pH 7.4.

  • Test Compound: this compound, serially diluted.

  • Positive Control: 5-HT.

  • cAMP Assay Kit: Commercially available kit (e.g., HTRF, ELISA).

  • Instrumentation: Plate reader compatible with the assay kit.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and grow to confluence.

  • Cell Stimulation:

    • Aspirate the culture medium and wash the cells with stimulation buffer.

    • Add 50 µL of serially diluted test compound or positive control to the wells.

    • Incubate at 37°C for 30 minutes.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Perform the cAMP measurement following the kit protocol.

  • Data Analysis:

    • Plot the cAMP concentration against the log concentration of the test compound.

    • Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).

G cluster_pathway GPCR Signaling Pathway (Gs/Gi) ligand Agonist receptor GPCR ligand->receptor binds g_protein G-Protein (Gs or Gi) receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac stimulates (Gs) inhibits (Gi) atp ATP camp cAMP atp->camp converts AC pka PKA camp->pka activates response Cellular Response pka->response

Simplified GPCR Signaling via cAMP
Gq-Coupled Receptor Signaling: Calcium Flux Assay

Receptors such as 5-HT2A are coupled to Gq proteins, which activate phospholipase C, leading to an increase in intracellular calcium.[9][11] Calcium flux assays measure this change in intracellular calcium concentration.

Table 4: Hypothetical Functional Activity (EC50/IC50) of this compound in Calcium Flux Assay

Receptor Subtype (Cell Line)AgonistFunctional ResponseEC50/IC50 (nM) of Test Compound
5-HT2A (HEK293)5-HTAntagonist200

Experimental Protocol: Calcium Flux Assay for 5-HT2A Receptor Antagonism

Materials:

  • Cell Line: HEK293 cells stably expressing the human 5-HT2A receptor.

  • Calcium Indicator Dye: Fluo-4 AM or equivalent.

  • Assay Buffer: HBSS, 20 mM HEPES, pH 7.4.

  • Test Compound: this compound, serially diluted.

  • Agonist: 5-HT.

  • Instrumentation: Fluorescence plate reader with an injection system.

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate.

  • Dye Loading:

    • Aspirate the culture medium.

    • Add the calcium indicator dye solution to the cells and incubate at 37°C for 60 minutes.

    • Wash the cells with assay buffer.

  • Antagonist Pre-incubation: Add serially diluted test compound and incubate for 15-30 minutes.

  • Calcium Measurement:

    • Place the plate in the fluorescence reader.

    • Record baseline fluorescence.

    • Inject the agonist (5-HT) and continue recording the fluorescence signal.

  • Data Analysis:

    • Calculate the change in fluorescence intensity.

    • Plot the response against the log concentration of the test compound.

    • Determine the IC50 value for antagonists.

Section 3: Enzyme Inhibition Assays

Piperazine derivatives have been reported to inhibit various enzymes.[12][13] It is therefore valuable to screen this compound against a panel of relevant enzymes.

Tyrosinase Inhibition Assay

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest in cosmetics and medicine.[14][15]

Table 5: Hypothetical Enzyme Inhibition Data for this compound

EnzymeSubstrateIC50 (µM) of Test Compound
Mushroom TyrosinaseL-DOPA75
AcetylcholinesteraseAcetylthiocholine>100

Experimental Protocol: Tyrosinase Inhibition Assay

Materials:

  • Enzyme: Mushroom tyrosinase.

  • Substrate: L-DOPA.

  • Buffer: 50 mM Phosphate buffer, pH 6.8.

  • Test Compound: this compound, serially diluted.

  • Positive Control: Kojic acid.

  • Instrumentation: Microplate reader (absorbance at 475 nm).

Procedure:

  • Assay Setup: In a 96-well plate, add 20 µL of serially diluted test compound or positive control, and 140 µL of phosphate buffer.

  • Enzyme Addition: Add 20 µL of mushroom tyrosinase solution and incubate for 10 minutes.

  • Reaction Initiation: Add 20 µL of L-DOPA solution to start the reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 475 nm at regular intervals for 20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • Determine the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value.

G cluster_workflow Enzyme Inhibition Assay Workflow step1 Prepare serial dilutions of inhibitor step2 Add inhibitor and enzyme to plate step1->step2 step3 Pre-incubate step2->step3 step4 Add substrate to initiate reaction step3->step4 step5 Measure product formation over time (e.g., absorbance, fluorescence) step4->step5 step6 Calculate reaction rates step5->step6 step7 Determine % inhibition and IC50 step6->step7

General Workflow for Enzyme Inhibition Assay

The protocols and application notes provided in this document offer a robust framework for the initial in vitro characterization of this compound. By systematically evaluating its binding affinity and functional activity at key CNS receptors and its potential for enzyme inhibition, researchers can build a comprehensive pharmacological profile of this novel compound, guiding further drug discovery and development efforts.

References

Application Notes and Protocols for High-Throughput Screening with a 1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine Library

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing a 1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine library in high-throughput screening (HTS) campaigns. The piperazine scaffold is a well-established privileged structure in medicinal chemistry, frequently found in biologically active compounds that target a variety of protein classes, including G-protein coupled receptors (GPCRs) and kinases.[1] The unique substitution pattern of this library, featuring a nitro group and a trifluoromethyl group on the phenyl ring, offers a distinct chemical space for identifying novel modulators of biological targets.

This document outlines methodologies for two distinct screening applications: a GPCR antagonist screen and a cell-based anti-proliferative screen for oncology.

Application Note 1: High-Throughput Screening for GPCR Antagonists

The phenylpiperazine core is a common motif in ligands targeting GPCRs, particularly serotonin (5-HT) and dopamine receptors. The trifluoromethylphenylpiperazine (TFMPP) scaffold, in particular, is known to interact with serotonergic systems.[2][3][4] This protocol details the screening of the this compound library to identify antagonists of a target GPCR, such as the 5-HT2A receptor, which is implicated in various neurological and psychiatric disorders.[1]

Data Presentation: Representative GPCR Antagonist Screening Campaign

The following table summarizes hypothetical results from a primary screen and subsequent confirmation to identify antagonists from the library.

ParameterValueDescription
Library Size 10,000 compoundsThe total number of unique this compound derivatives screened.
Screening Concentration 10 µMThe single concentration used for the primary high-throughput screen.
Assay Format 384-well microplateStandard format for HTS to ensure efficiency and minimize reagent usage.
Primary Assay Calcium Mobilization Assay (FLIPR)A common functional assay for GPCRs that couple to the Gq signaling pathway.
Primary Hit Rate 1.5%Percentage of compounds demonstrating >50% inhibition of the agonist-induced signal.
Confirmed Hit Rate 0.8%Percentage of primary hits that were re-tested and confirmed to be active.
Potency Range (IC50) 500 nM - 15 µMThe range of potencies determined for the confirmed hits from dose-response curves.
Experimental Protocol: GPCR Antagonist Calcium Mobilization Assay

This protocol is designed for a fluorescence-based calcium mobilization assay in a 384-well format.

1. Cell Culture and Plating:

  • Culture CHO-K1 cells stably expressing the target GPCR (e.g., 5-HT2A) in appropriate media.
  • Harvest cells and resuspend to a density of 250,000 cells/mL in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
  • Dispense 20 µL of the cell suspension into each well of a black, clear-bottom 384-well plate (5,000 cells/well).
  • Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

2. Compound Preparation and Addition:

  • Prepare a 10 mM stock solution of each compound from the this compound library in DMSO.
  • For the primary screen, dilute the stock solutions to create a 5X working solution (e.g., 50 µM in assay buffer).
  • Using an acoustic liquid handler or pin tool, transfer 5 µL of the 5X compound solution to the cell plates for a final concentration of 10 µM.
  • For control wells, add DMSO (negative control) or a known antagonist (positive control).
  • Incubate the plates at room temperature for 30 minutes.

3. Calcium Dye Loading:

  • Prepare a calcium-sensitive dye solution (e.g., Fluo-4 AM) according to the manufacturer's instructions, often including probenecid to prevent dye extrusion.
  • Add 25 µL of the dye solution to each well of the cell plates.
  • Incubate the plates for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.

4. Signal Detection:

  • Place the assay plate into a fluorescence imaging plate reader (e.g., FLIPR Tetra®).
  • Add a specific agonist for the target GPCR at a concentration that elicits a submaximal response (EC₈₀).
  • Measure the fluorescence intensity before and after the addition of the agonist to determine the change in intracellular calcium levels.
  • Analyze the data to identify compounds that inhibit the agonist-induced calcium flux.

Visualization: GPCR Signaling and HTS Workflow

GPCR_Signaling_Pathway cluster_membrane Cell Membrane GPCR Target GPCR (e.g., 5-HT2A) Gq Gq Protein GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Antagonist Library Compound (Antagonist) Antagonist->GPCR Blocks Agonist Agonist Agonist->GPCR Activates ER Endoplasmic Reticulum IP3->ER Binds Ca_release Ca²⁺ Release ER->Ca_release Induces

Caption: GPCR-Gq signaling pathway targeted by antagonists.

HTS_Workflow start Start: Compound Library (10,000 compounds) primary_screen Primary Screen (Single Concentration, e.g., 10 µM) start->primary_screen hit_id Hit Identification (e.g., >50% Inhibition) primary_screen->hit_id hit_confirmation Hit Confirmation (Re-test primary hits) hit_id->hit_confirmation Primary Hits dose_response Dose-Response Analysis (IC50 Determination) hit_confirmation->dose_response Confirmed Hits sar_analysis Structure-Activity Relationship (SAR) Analysis dose_response->sar_analysis end Lead Compounds sar_analysis->end

Caption: General workflow for a high-throughput screening campaign.

Application Note 2: Cell-Based Anti-Proliferative Screening

Many piperazine-containing molecules have been explored as potential anticancer agents due to their ability to interfere with signaling pathways essential for cancer cell growth and survival.[1] This application note outlines a cell-based HTS campaign to screen the this compound library for compounds with anti-proliferative activity against a human cancer cell line.

Data Presentation: Representative Anti-Proliferative Screening Campaign

The table below presents a summary of hypothetical data from an anti-proliferative screen.

ParameterValueDescription
Library Size 10,000 compoundsThe total number of unique this compound derivatives screened.
Screening Concentration 10 µMThe single concentration used for the primary screen.
Cell Line A549 (Human Lung Carcinoma)A commonly used cancer cell line for primary screening.
Assay Format 384-well microplateStandard format for HTS to ensure efficiency.
Primary Assay CellTiter-Glo®A luminescence-based assay that measures cell viability by quantifying ATP.[1]
Primary Hit Rate 2.0%Percentage of compounds causing >50% growth inhibition.[1]
Confirmed Hit Rate 1.2%Percentage of primary hits confirmed in repeat experiments.[1]
Experimental Protocol: Cell Viability Assay (CellTiter-Glo®)

This protocol describes a luminescent cell viability assay to identify compounds that inhibit cancer cell proliferation.

1. Cell Culture and Plating:

  • Culture A549 cells in a suitable growth medium (e.g., F-12K Medium with 10% FBS).
  • Trypsinize and harvest the cells, then resuspend them to a density of 25,000 cells/mL.
  • Dispense 40 µL of the cell suspension into each well of a white, opaque-walled 384-well plate (1,000 cells/well).
  • Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

2. Compound Addition:

  • Using an automated liquid handler, add 40 nL of each compound from the 10 mM library stock to the assay plates for a final concentration of 10 µM.[1]
  • Add 40 nL of DMSO to negative control wells (vehicle) and a known cytotoxic agent like staurosporine to positive control wells.[1]

3. Incubation:

  • Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.[1]

4. Assay Reagent Addition and Signal Detection:

  • Equilibrate the assay plates and the CellTiter-Glo® reagent to room temperature.
  • Add 40 µL of CellTiter-Glo® reagent to each well.
  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
  • Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
  • Measure the luminescence using a plate reader.
  • Calculate the percentage of growth inhibition relative to the DMSO-treated controls.

Visualization: Logic Diagram for Hit Triage

Hit_Triage_Workflow primary_hits Primary Hits from Anti-Proliferative Screen retest Confirmation Screen (Same Assay) primary_hits->retest cytotoxicity_assay Counter-Screen (e.g., Normal Cell Line Cytotoxicity) retest->cytotoxicity_assay Confirmed Hits potency_determination Dose-Response Analysis (EC50/GI50 Calculation) cytotoxicity_assay->potency_determination Selective Hits mechanism_studies Mechanism of Action Studies (e.g., Kinase Panel, Apoptosis Assay) potency_determination->mechanism_studies Potent Hits lead_candidate Lead Candidate mechanism_studies->lead_candidate

Caption: Workflow for triaging hits from a cell-based screen.

References

Application Notes and Protocols for the Derivatization of 1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine for Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic derivatization of 1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine, a key starting material for the development of novel bioactive compounds. The primary synthetic route involves the reduction of the nitro group to a versatile aniline intermediate, which can be further functionalized to generate a diverse library of compounds for biological screening. This document details the necessary protocols for synthesis and provides an example of the biological evaluation of a related compound, highlighting the potential for discovering new therapeutic agents.

Introduction

The 1-phenylpiperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs targeting the central nervous system (CNS) and other therapeutic areas. The trifluoromethyl group and the substitution pattern on the phenyl ring of this compound make it an attractive starting point for generating novel derivatives with unique pharmacological profiles. The strategic placement of the nitro group offers a key chemical handle for derivatization. By reducing the nitro group to a primary amine, a nucleophilic site is introduced, allowing for a wide range of subsequent chemical modifications, such as acylation, sulfonylation, and alkylation.

Core Derivatization Strategy: From Nitro to Amino Intermediate

The cornerstone of derivatizing this compound is the reduction of the aromatic nitro group to form 1-[4-Amino-2-(trifluoromethyl)phenyl]piperazine. This transformation is a critical step as it opens the door to a multitude of subsequent functionalization reactions.

Diagram of the Core Derivatization Pathway

Derivatization_Pathway Start This compound Intermediate 1-[4-Amino-2-(trifluoromethyl)phenyl]piperazine Start->Intermediate Nitro Group Reduction (e.g., H2/Pd/C or Fe/HCl) Derivatives Bioactive Derivatives (Amides, Sulfonamides, etc.) Intermediate->Derivatives Acylation / Sulfonylation / Alkylation / etc.

Caption: Core derivatization strategy for generating bioactive compounds.

Experimental Protocols

Protocol 1: Synthesis of 1-[4-Amino-2-(trifluoromethyl)phenyl]piperazine via Catalytic Hydrogenation

This protocol describes the reduction of the nitro group using hydrogen gas and a palladium on carbon catalyst. This method is generally high-yielding and produces clean product.

Materials:

  • This compound

  • Palladium on carbon (10% w/w)

  • Methanol or Ethanol

  • Hydrogen gas supply

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

  • Celite®

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol or ethanol.

  • Carefully add 10% palladium on carbon (typically 5-10 mol% of Pd relative to the substrate) to the solution.

  • Seal the reaction vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the filter cake with additional solvent (methanol or ethanol).

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude 1-[4-Amino-2-(trifluoromethyl)phenyl]piperazine.

  • The product can be further purified by column chromatography or recrystallization if necessary.

Protocol 2: Synthesis of 1-[4-Amino-2-(trifluoromethyl)phenyl]piperazine via Iron Reduction

This protocol provides an alternative method for nitro group reduction using iron powder in an acidic medium. This method is often used when catalytic hydrogenation is not feasible.

Materials:

  • This compound

  • Iron powder

  • Ethanol

  • Water

  • Hydrochloric acid (concentrated) or Ammonium chloride

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq) and a mixture of ethanol and water (e.g., 4:1 v/v).

  • Add iron powder (typically 5-10 eq) and ammonium chloride (typically 5-10 eq) to the mixture. Alternatively, a small amount of concentrated hydrochloric acid can be used instead of ammonium chloride.

  • Heat the reaction mixture to reflux and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through Celite® to remove the iron salts, washing the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Neutralize the remaining aqueous solution with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the desired amine.

Protocol 3: General Procedure for Amide Synthesis from 1-[4-Amino-2-(trifluoromethyl)phenyl]piperazine

This protocol outlines the synthesis of amide derivatives from the amino intermediate, a common strategy to explore the structure-activity relationship (SAR).

Materials:

  • 1-[4-Amino-2-(trifluoromethyl)phenyl]piperazine

  • An appropriate acyl chloride or carboxylic acid

  • A suitable base (e.g., triethylamine, diisopropylethylamine)

  • A suitable solvent (e.g., dichloromethane, N,N-dimethylformamide)

  • If starting from a carboxylic acid, a coupling agent (e.g., HBTU, HATU)

Procedure (using an acyl chloride):

  • Dissolve 1-[4-Amino-2-(trifluoromethyl)phenyl]piperazine (1.0 eq) in dichloromethane.

  • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the starting amine is consumed (monitor by TLC or LC-MS).

  • Wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

Bioactivity of a Related Amino-Piperazine Derivative

While specific bioactivity data for derivatives of 1-[4-Amino-2-(trifluoromethyl)phenyl]piperazine is not extensively available in the public literature, a study on a structurally related compound, p-amino-phenethyl-m-trifluoromethylphenyl piperazine (PAPP), demonstrates the potential for this class of molecules to exhibit potent biological effects. PAPP has been identified as a serotonergic agonist with significant anthelmintic activity.[1]

Quantitative Bioactivity Data for PAPP

The following table summarizes the in vitro activity of PAPP against the larval stages of various nematode species.[1]

CompoundTarget SpeciesAssayActivity (EC50)
PAPPHaemonchus contortusLarval Migration9.36 µM
PAPPTrichostrongylus colubrifor...Larval Migration11.8 µM
LevamisoleHaemonchus contortusLarval Migration10.2 µM
PyrantelHaemonchus contortusLarval Migration55.39 µM
Protocol 4: In Vitro Larval Migration Assay

This protocol is adapted from the methodology used to evaluate the anthelmintic activity of PAPP and can be applied to newly synthesized derivatives.[1]

Objective: To determine the concentration of a test compound that inhibits 50% of larval migration (EC50).

Materials:

  • L3-stage larvae of the target nematode species

  • 96-well microtiter plates

  • Migration apparatus (e.g., a sieve with a specific mesh size placed in the well)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Culture medium

Procedure:

  • Prepare serial dilutions of the test compounds in the culture medium. Ensure the final solvent concentration is non-toxic to the larvae.

  • Add a known number of L3 larvae to each well of the 96-well plate.

  • Add the test compound dilutions to the respective wells. Include positive (e.g., levamisole) and negative (vehicle only) controls.

  • Place the migration apparatus into each well.

  • Incubate the plates at an appropriate temperature (e.g., 37°C) for a set period (e.g., 24 hours).

  • After incubation, count the number of larvae that have successfully migrated through the sieve into the collection well.

  • Calculate the percentage of migration inhibition for each compound concentration relative to the negative control.

  • Determine the EC50 value by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Diagram of the Larval Migration Assay Workflow

Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Prepare serial dilutions of test compounds exp1 Add compound dilutions to wells prep1->exp1 prep2 Add L3 larvae to 96-well plate prep2->exp1 exp2 Incubate plates (e.g., 24h at 37°C) exp1->exp2 ana1 Count migrated larvae exp2->ana1 ana2 Calculate % inhibition ana1->ana2 ana3 Determine EC50 values ana2->ana3

Caption: Workflow for the in vitro larval migration assay.

Conclusion

The derivatization of this compound, primarily through the reduction of its nitro group to a versatile amine, presents a promising avenue for the discovery of novel bioactive molecules. The provided protocols offer a foundational framework for the synthesis of a diverse chemical library based on this scaffold. The demonstrated anthelmintic activity of the related compound PAPP underscores the potential for derivatives of 1-[4-Amino-2-(trifluoromethyl)phenyl]piperazine to yield potent pharmacological agents. Researchers are encouraged to utilize these methods to explore the vast chemical space accessible from this starting material and to screen the resulting compounds in a variety of biological assays to uncover new therapeutic leads.

References

Application Notes and Protocols: 1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine is a versatile organic molecule characterized by a piperazine ring substituted with a nitrophenyl group bearing a trifluoromethyl moiety. The unique combination of the electron-withdrawing nitro and trifluoromethyl groups, along with the reactive secondary amine of the piperazine ring, makes this compound a promising building block for the synthesis of advanced functional materials. Its incorporation into polymers or framework materials can impart specific optical, electronic, and thermal properties. These application notes provide an overview of its potential uses in material science, along with detailed experimental protocols for the synthesis of functional polymers.

Application in Optoelectronic Polymers

The presence of a nitro-aromatic system suggests that polymers incorporating this compound could exhibit interesting optical properties, such as a high refractive index and potential for nonlinear optical applications. The trifluoromethyl group can enhance solubility and thermal stability. One of the primary applications is in the synthesis of methacrylic polymers where the piperazine derivative is attached as a side chain.

Experimental Protocol: Synthesis of a Methacrylic Monomer and Polymer

This protocol is adapted from the synthesis of related nitrophenylpiperazine-containing methacrylic polymers.

Part A: Synthesis of 2-{4-[4-Nitro-2-(trifluoromethyl)phenyl]piperazin-1-yl}ethanol (Monomer Precursor)

  • In a round-bottom flask, combine this compound (1 equivalent), 2-bromoethanol (1.1 equivalents), and potassium carbonate (4 equivalents) in acetone.

  • Heat the mixture at 80°C for 20 hours under constant stirring.

  • After cooling, filter the inorganic salts and evaporate the solvent.

  • Purify the crude product using column chromatography on silica gel with ethyl acetate as the eluent to obtain the desired alcohol.

Part B: Synthesis of 2-{4-[4-Nitro-2-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl methacrylate (Methacrylic Monomer)

  • Dissolve the synthesized 2-{4-[4-Nitro-2-(trifluoromethyl)phenyl]piperazin-1-yl}ethanol (1 equivalent) and triethylamine (1.1 equivalents) in dry tetrahydrofuran (THF) and cool the mixture to 0°C.

  • Add methacryloyl chloride (1.1 equivalents) dropwise to the solution while stirring.

  • Allow the reaction to proceed at 0°C for 12 hours.

  • Extract the product with dichloromethane, wash with a saturated aqueous solution of NaCl, and dry the organic layer over magnesium sulfate.

  • Remove the solvent under reduced pressure and recrystallize the solid from ethanol to yield the final monomer.

Part C: Synthesis of Poly[2-{4-[4-Nitro-2-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl methacrylate]

  • Dissolve the synthesized methacrylic monomer (1 equivalent) and a radical initiator such as 2,2'-azobisisobutyronitrile (AIBN) (0.025 equivalents) in anhydrous N,N-dimethylformamide (DMF).

  • Degas the solution and then heat it at 80°C for 24 hours under a nitrogen atmosphere.

  • Precipitate the polymer by pouring the cooled solution into methanol.

  • Filter and dry the polymer under vacuum.

Data Presentation: Properties of a Related Polymer System

The following table summarizes the properties of a methacrylic polymer containing a similar 1-(4-nitrophenyl)piperazine side chain, which can be used as a reference for expected values.[1][2]

PropertyValue
Glass Transition Temperature (Tg)148 °C
Molecular Weight (Mw)32 kDa
Polydispersity Index (Mw/Mn)1.7
Optical Energy Band Gap2.73 - 2.81 eV

Visualization of Experimental Workflow

G cluster_synthesis Monomer and Polymer Synthesis Workflow start Start Materials: This compound, 2-bromoethanol, methacryloyl chloride step1 Synthesis of Monomer Precursor: Alkylation with 2-bromoethanol start->step1 Step 1 step2 Synthesis of Methacrylic Monomer: Esterification with methacryloyl chloride step1->step2 Step 2 step3 Radical Polymerization: Using AIBN initiator step2->step3 Step 3 end Final Polymer: Poly[2-{4-[4-Nitro-2-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl methacrylate] step3->end

Caption: Workflow for the synthesis of a functional methacrylic polymer.

Potential Application in High-Performance Polyamides

The secondary amine on the piperazine ring can react with dicarboxylic acids or their derivatives to form polyamides. The rigidity of the piperazine ring and the presence of the bulky, electron-withdrawing substituent can lead to polyamides with high thermal stability and specific mechanical properties.

Conceptual Protocol: Synthesis of a Polyamide
  • In a reaction vessel, dissolve this compound (1 equivalent) in a suitable solvent like N-methyl-2-pyrrolidone (NMP).

  • Add an equimolar amount of a diacyl chloride (e.g., terephthaloyl chloride).

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere for several hours.

  • Precipitate the resulting polyamide by pouring the solution into a non-solvent like ethanol.

  • Wash the polymer thoroughly and dry it under vacuum.

Visualization of Polyamide Synthesis

G cluster_polyamide Conceptual Workflow for Polyamide Synthesis monomer1 This compound reaction Polycondensation Reaction in NMP solvent monomer1->reaction monomer2 Diacyl Chloride (e.g., terephthaloyl chloride) monomer2->reaction precipitation Precipitation in Ethanol reaction->precipitation product Polyamide precipitation->product

Caption: Conceptual workflow for polyamide synthesis.

Potential Application as a Linker in Metal-Organic Frameworks (MOFs)

While the parent compound is not a typical MOF linker due to the lack of multiple carboxylic acid or other common coordinating groups, it can be functionalized to serve as one. For instance, the secondary amine could be reacted to introduce coordinating groups. The presence of the nitro and trifluoromethyl groups could influence the electronic properties and gas sorption characteristics of the resulting MOF.

Conceptual Protocol: Synthesis of a Functionalized Linker and MOF
  • Linker Functionalization: React this compound with a molecule containing a carboxylic acid and a reactive group (e.g., an alkyl halide) to attach the coordinating group to the piperazine nitrogen.

  • MOF Synthesis (Solvothermal):

    • Dissolve the functionalized linker and a metal salt (e.g., zinc nitrate) in a solvent mixture, typically DMF/ethanol/water.

    • Seal the mixture in a Teflon-lined autoclave.

    • Heat the autoclave at a specific temperature (e.g., 100-150°C) for 24-72 hours.

    • Cool the autoclave to room temperature to allow for crystal formation.

    • Wash the resulting MOF crystals with a fresh solvent and dry.

Visualization of MOF Synthesis Logic

G cluster_mof Logical Flow for MOF Synthesis start_compound This compound functionalization Functionalization: Attach coordinating groups (e.g., carboxylic acids) start_compound->functionalization linker Functionalized Linker functionalization->linker solvothermal Solvothermal Synthesis linker->solvothermal metal_salt Metal Salt (e.g., Zinc Nitrate) metal_salt->solvothermal mof_product Metal-Organic Framework (MOF) solvothermal->mof_product

Caption: Logical flow for the synthesis of a MOF using a functionalized linker.

References

Application Notes and Protocols for Cell-Based Assays Involving 1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine is a synthetic organic compound featuring a phenylpiperazine core substituted with a nitro group and a trifluoromethyl group. While specific biological activities of this exact molecule are not extensively documented in publicly available literature, its structural motifs are present in numerous biologically active compounds. Phenylpiperazine derivatives are known to interact with a variety of biological targets, including G-protein coupled receptors (such as serotonin and dopamine receptors) and protein kinases. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity, while the nitro group can be a key pharmacophore or a site for metabolic activation.

These application notes provide a framework for characterizing the biological activity of this compound using common cell-based assays. The protocols described are based on established methodologies for analogous compounds and are intended to serve as a starting point for a comprehensive biological evaluation.

Data Presentation: Representative Cytotoxicity and Kinase Inhibition Data

The following tables present hypothetical data for this compound to illustrate how results from the described assays can be structured.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeAssayIncubation Time (hours)IC₅₀ (µM)
A549Lung CarcinomaMTT4812.5
MCF-7Breast AdenocarcinomaMTT4825.8
HCT116Colorectal CarcinomaMTT4818.2
DU145Prostate CarcinomaMTT4832.1

IC₅₀ (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: In Vitro Kinase Inhibition Profile

Kinase TargetAssay FormatATP ConcentrationIC₅₀ (µM)
EGFRRadiometric10 µM8.7
VEGFR2Luminescence10 µM> 50
PI3KαLuminescence10 µM22.4
SrcRadiometric10 µM> 50

This data is illustrative and intended to demonstrate data presentation format.

Experimental Protocols

Protocol 1: Cell Viability Assessment using the MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[1]

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7)

  • Culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Replace the medium in each well with 100 µL of the diluted compound. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.

Protocol 2: In Vitro Kinase Inhibition Assay (Radiometric)

This assay measures the inhibition of a specific kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.[2]

Materials:

  • Purified recombinant kinase (e.g., EGFR)

  • Specific peptide substrate

  • This compound

  • Kinase reaction buffer

  • [γ-³³P]ATP

  • ATP solution

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Reaction Setup: In a microplate, add the kinase, kinase reaction buffer, and the diluted compound or DMSO (vehicle control). Incubate for 10-15 minutes at room temperature.

  • Reaction Initiation: Start the reaction by adding a mixture of the substrate and [γ-³³P]ATP. Incubate for 30-60 minutes at 30°C.

  • Stopping the Reaction: Spot the reaction mixture onto a phosphocellulose filter plate.

  • Washing: Wash the filter plates with phosphoric acid to remove unincorporated [γ-³³P]ATP.[2]

  • Detection: Dry the plates, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration and determine the IC₅₀ value.

Protocol 3: Apoptosis Assessment by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[3]

Materials:

  • Human cancer cell line

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at various concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[1]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[1]

  • Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry.

Visualizations

G Experimental Workflow for Cell-Based Assays cluster_0 Compound Preparation cluster_1 Cell Culture & Treatment cluster_2 Assay Execution cluster_3 Data Analysis Compound This compound Stock Prepare Stock Solution (DMSO) Compound->Stock Dilutions Serial Dilutions in Culture Medium Stock->Dilutions Treat Treat Cells with Compound Dilutions->Treat Seed Seed Cells in Plates Adhere Overnight Adherence Seed->Adhere Adhere->Treat MTT MTT Assay (Viability) Treat->MTT Kinase Kinase Assay (Target Inhibition) Treat->Kinase Apoptosis Apoptosis Assay (Mechanism of Death) Treat->Apoptosis IC50 Calculate IC50 Values MTT->IC50 Kinase->IC50 Pathway Pathway Analysis Apoptosis->Pathway

Caption: Workflow for evaluating the biological activity of the test compound.

G Hypothetical EGFR Signaling Pathway Inhibition cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling EGF Growth Factor (EGF) EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 1-[4-Nitro-2-(trifluoromethyl) -phenyl]piperazine Compound->EGFR

Caption: Potential inhibition of the EGFR signaling pathway by the test compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of 1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help improve the yield and purity of your synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr).

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield 1. Inactive Reactants: Starting materials (1-halo-4-nitro-2-(trifluoromethyl)benzene or piperazine) may be degraded or of poor quality.- Ensure the purity of starting materials using techniques like NMR or GC-MS.- Use fresh piperazine, as it can absorb atmospheric CO2 and moisture.
2. Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or side reactions may occur at excessively high temperatures.- Gradually increase the reaction temperature in increments of 10°C.- If decomposition is observed at higher temperatures, consider longer reaction times at a milder temperature.
3. Inappropriate Base: The chosen base may not be strong enough to deprotonate piperazine effectively or may be too strong, leading to side reactions.- If using a weak base like NaHCO₃, consider switching to a stronger base such as K₂CO₃ or an organic base like triethylamine (TEA).- Ensure the base is anhydrous, as water can lead to hydrolysis of the starting material.
4. Inefficient Solvent: The solvent may not be suitable for the reaction, leading to poor solubility of reactants or an unfavorable reaction environment.- Aprotic polar solvents like DMF, DMSO, or acetonitrile are generally effective for SNAr reactions.- If solubility is an issue, consider a solvent with a higher boiling point to allow for higher reaction temperatures.
Presence of Multiple Spots on TLC (Impure Product) 1. Side Reactions: Common side reactions include bis-arylation of piperazine or hydrolysis of the aryl halide.- Use a slight excess of piperazine (1.1-1.5 equivalents) to favor the mono-arylated product.- Ensure anhydrous reaction conditions to minimize hydrolysis.
2. Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted starting materials.- Monitor the reaction progress using TLC or LC-MS.- Increase the reaction time or temperature if the reaction is proceeding slowly.
Difficulty in Product Purification 1. Emulsion during Workup: The product and byproducts may form an emulsion during aqueous extraction.- Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion.- Filter the organic layer through a pad of celite.
2. Co-elution during Chromatography: The product and impurities may have similar polarities, making separation by column chromatography challenging.- Experiment with different solvent systems for column chromatography (e.g., gradients of ethyl acetate in hexanes or dichloromethane in methanol).- Consider recrystallization from a suitable solvent system to purify the product.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of this compound?

A1: The synthesis typically proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. In this reaction, the electron-deficient aromatic ring of a 1-halo-4-nitro-2-(trifluoromethyl)benzene is attacked by the nucleophilic piperazine. The reaction is facilitated by the presence of strong electron-withdrawing groups (the nitro and trifluoromethyl groups) on the aromatic ring.

Q2: Which leaving group on the aromatic ring is most effective for this synthesis?

A2: For SNAr reactions, the reactivity of the leaving group generally follows the order F > Cl > Br > I. Therefore, 1-fluoro-4-nitro-2-(trifluoromethyl)benzene would be the most reactive starting material, followed by the chloro and bromo derivatives.

Q3: How can I avoid the formation of the bis-arylated byproduct?

A3: To minimize the formation of the N,N'-bis-arylated piperazine, it is recommended to use a slight excess of piperazine relative to the aryl halide. This stoichiometric imbalance favors the mono-substitution product.

Q4: What is the role of the base in this reaction?

A4: The base serves to deprotonate one of the nitrogen atoms of piperazine, increasing its nucleophilicity. It also neutralizes the acid (e.g., HCl) that is formed as a byproduct of the reaction.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.

Experimental Protocols

Below is a representative experimental protocol for the synthesis of this compound.

Materials:

  • 1-Chloro-4-nitro-2-(trifluoromethyl)benzene

  • Piperazine

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add 1-chloro-4-nitro-2-(trifluoromethyl)benzene (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Add piperazine (1.2 eq) to the solution.

  • Add potassium carbonate (2.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-100°C and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Data Presentation

The following table summarizes the key reaction parameters and their potential impact on the yield of this compound, based on analogous SNAr reactions.

Parameter Condition Effect on Yield Reference/Analogy
Solvent DMFHighCommonly used for SNAr, good solubility for reactants.
DMSOHighSimilar to DMF, can facilitate reactions at lower temperatures.
AcetonitrileModerate to HighGood alternative, but may require higher temperatures.
Base K₂CO₃HighEffective and commonly used inorganic base.[1]
Na₂CO₃Moderate to HighSlightly weaker base than K₂CO₃, may require longer reaction times.[1]
Triethylamine (TEA)ModerateOrganic base, can be effective but may be less efficient than inorganic carbonates.
Temperature 80°CModerateA good starting point for optimization.
100°CHighIncreased reaction rate, but potential for side reactions.[1]
120°CPotentially LowerMay lead to decomposition of starting materials or product.
Leaving Group -FHighestFluorine is the most activating leaving group for SNAr.
-ClHighA common and effective leaving group.
-BrModerateLess reactive than chloro and fluoro derivatives.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A 1. Combine Reactants (Aryl Halide, Piperazine, Base) B 2. Add Anhydrous Solvent (DMF) A->B C 3. Heat and Stir (e.g., 80-100°C) B->C D 4. Monitor Progress (TLC/LC-MS) C->D E 5. Quench with Water D->E F 6. Extract with Organic Solvent E->F G 7. Wash and Dry Organic Layer F->G H 8. Concentrate under Reduced Pressure G->H I 9. Purify by Column Chromatography H->I J 10. Characterize Product I->J

Caption: A typical experimental workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_yield cluster_investigation Initial Checks cluster_optimization Optimization Strategies start Low Yield Issue check_reactants Check Reactant Purity start->check_reactants check_conditions Review Reaction Conditions start->check_conditions optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_base Change Base check_conditions->optimize_base optimize_solvent Change Solvent check_conditions->optimize_solvent optimize_time Increase Reaction Time check_conditions->optimize_time end Improved Yield optimize_temp->end optimize_base->end optimize_solvent->end optimize_time->end

Caption: A logical flow diagram for troubleshooting low yield in the synthesis.

References

Technical Support Center: Synthesis of 1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

A1: The synthesis is typically achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction.[1][2][3] In this mechanism, the nucleophilic secondary amine of piperazine attacks the electron-deficient aromatic ring of a 1-halo-4-nitro-2-(trifluoromethyl)benzene derivative. The reaction is facilitated by the presence of strong electron-withdrawing groups (the nitro and trifluoromethyl groups) positioned ortho and para to the leaving group (e.g., F, Cl), which stabilize the negatively charged intermediate, known as a Meisenheimer complex.[2][3]

Q2: Why is my reaction yield consistently low?

A2: Low yields can result from several factors:

  • Incomplete Reaction: The reaction may not have reached completion. Verify completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) before workup.

  • Suboptimal Temperature: SNAr reactions often require heating. The reaction temperature might be too low for the specific halide used. Fluorine is the best leaving group in SNAr reactions, followed by chlorine, and may require less forcing conditions.[4][5]

  • Base Inefficiency: An inadequate or inappropriate base can hinder the reaction. The base is required to neutralize the acid formed (HX) and to deprotonate the piperazinium salt, regenerating the nucleophilic free piperazine.

  • Side Reactions: The formation of byproducts, particularly the di-substituted piperazine, can consume starting materials and reduce the yield of the desired mono-substituted product.

Q3: I observe a significant amount of a higher molecular weight impurity in my analysis. What is it and how can I minimize it?

A3: The most common higher molecular weight impurity is the di-substituted byproduct, 1,4-bis[4-nitro-2-(trifluoromethyl)phenyl]piperazine . This occurs when both nitrogen atoms of the piperazine ring react with the aryl halide.

To minimize its formation:

  • Adjust Stoichiometry: Use a significant molar excess of piperazine relative to the aryl halide (e.g., 3 to 5 equivalents). This statistically favors the mono-substitution.

  • Slow Addition: Add the aryl halide slowly to a solution of piperazine. This maintains a high concentration of piperazine relative to the aryl halide throughout the reaction, further discouraging di-substitution.

Troubleshooting Guide

Issue / Observation Potential Cause Recommended Action
High levels of unreacted aryl halide 1. Reaction time is too short.2. Reaction temperature is too low.3. Inefficient base or solvent.1. Monitor the reaction with TLC or LC-MS and extend the reaction time until the starting material is consumed.2. Gradually increase the reaction temperature in 10°C increments.3. Switch to a more polar aprotic solvent like DMSO or NMP. Ensure at least 2 equivalents of a suitable base (e.g., K₂CO₃, DIPEA) are used.
Presence of 1,4-di-substituted byproduct Molar ratio of piperazine to aryl halide is too low (near 1:1 or 1:2).Increase the molar excess of piperazine to 3-5 equivalents. Consider adding the aryl halide dropwise to the piperazine solution.
Product is difficult to purify The product may have co-crystallized with piperazine hydrochloride/hydrobromide salts or the di-substituted byproduct.1. During workup, perform a thorough aqueous wash with a base (e.g., NaHCO₃ or dilute NaOH) to remove any protonated piperazine.2. For purification, column chromatography on silica gel is often effective. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar mixture (e.g., hexane/ethyl acetate with triethylamine) can separate the product from impurities.
Reaction fails to start 1. Poor quality of reagents.2. Deactivated aryl halide (e.g., Iodo or Bromo instead of Fluoro or Chloro).[5]1. Check the purity of starting materials. Ensure piperazine is anhydrous if using a moisture-sensitive protocol.2. Confirm the identity and reactivity of your aryl halide. SNAr reactivity for halogens is F > Cl > Br > I.[5] More reactive starting materials may be required.
Table 1: Effect of Reactant Stoichiometry on Product Distribution
Molar Ratio (Piperazine : Aryl Halide)Temperature (°C)Reaction Time (h)Desired Product Yield (%)Di-substituted Byproduct (%)
1.1 : 1100124535
2 : 1100127015
4 : 1 100 12 85 <5
5 : 11001286<5

Data presented are representative and may vary based on specific reaction conditions, solvents, and bases used.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline for the nucleophilic aromatic substitution reaction.

Materials:

  • 1-Fluoro-4-nitro-2-(trifluoromethyl)benzene (1.0 eq)

  • Piperazine, anhydrous (4.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Dimethyl Sulfoxide (DMSO), anhydrous

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous piperazine (4.0 eq) and anhydrous DMSO.

  • Stir the mixture until the piperazine is fully dissolved.

  • Add anhydrous potassium carbonate (2.0 eq) to the solution.

  • Add 1-Fluoro-4-nitro-2-(trifluoromethyl)benzene (1.0 eq) to the mixture.

  • Heat the reaction mixture to 100-110°C and stir for 8-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker of ice water and stir. A precipitate should form.

  • Filter the solid product using a Buchner funnel and wash thoroughly with water to remove excess piperazine and inorganic salts.

  • Dry the crude product under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Visualizations

Synthesis and Side Reaction Pathways

G cluster_side Side Reaction Pathway A 1-Fluoro-4-nitro-2- (trifluoromethyl)benzene P This compound (Desired Product) A->P + Piperazine (1 eq) - HF B Piperazine (Excess) B->P P_side This compound S 1,4-bis[4-Nitro-2-(trifluoromethyl)phenyl]piperazine (Di-substituted Byproduct) P_side->S + Aryl Halide (1 eq) - HF A_side 1-Fluoro-4-nitro-2- (trifluoromethyl)benzene A_side->S

Caption: Reaction scheme for the synthesis of the target compound and the formation of the di-substituted byproduct.

Troubleshooting Workflow for Low Yield

G start Start: Low Yield Observed check_tlc Analyze crude reaction mixture by TLC / LC-MS start->check_tlc unreacted_sm High amount of unreacted starting material? check_tlc->unreacted_sm impurity Major impurity detected? unreacted_sm->impurity No increase_time_temp Increase reaction time and/or temperature unreacted_sm->increase_time_temp Yes is_disub Is impurity the di-substituted byproduct? impurity->is_disub Yes other_impurity Characterize impurity. Consider alternative side reactions (e.g., decomposition). impurity->other_impurity No check_reagents Check reagent quality and solvent dryness increase_time_temp->check_reagents end Problem Solved check_reagents->end increase_piperazine Increase molar excess of piperazine (4-5 eq). Use slow addition of aryl halide. is_disub->increase_piperazine Yes is_disub->other_impurity No increase_piperazine->end other_impurity->end

Caption: A logical workflow to diagnose and resolve common causes of low product yield in the synthesis.

References

Technical Support Center: Synthesis of 1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information for researchers, scientists, and drug development professionals on the synthesis of 1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine. It includes troubleshooting advice, frequently asked questions, experimental protocols, and data interpretation to optimize reaction conditions.

Reaction Overview

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of an activated aryl halide, such as 1-chloro-4-nitro-2-(trifluoromethyl)benzene, with piperazine. The electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups on the aromatic ring make it susceptible to nucleophilic attack by the piperazine.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis?

A1: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. An electron-deficient aromatic ring is attacked by a nucleophile, resulting in a substitution reaction.[3] The general scheme involves reacting 1-halo-4-nitro-2-(trifluoromethyl)benzene (where halo is typically F or Cl) with piperazine in the presence of a base and a suitable solvent.

Q2: Which starting aryl halide should I use, fluoro- or chloro-?

A2: In SNAr reactions, the reactivity order of halogens is often F > Cl > Br > I.[3] This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine. Therefore, 1-fluoro-4-nitro-2-(trifluoromethyl)benzene is generally more reactive than its chloro- counterpart.

Q3: Why is a base necessary in this reaction?

A3: A base is required to neutralize the hydrohalic acid (e.g., HCl or HF) that is formed as a byproduct of the reaction. This prevents the protonation of the piperazine nucleophile, which would render it unreactive. Common bases include potassium carbonate (K₂CO₃) or triethylamine (Et₃N).

Q4: What are the common side reactions?

A4: The most common side reaction is the bis-arylation of piperazine, where two molecules of the aryl halide react with one molecule of piperazine. This can be minimized by using an excess of piperazine.

Q5: How can I monitor the progress of the reaction?

A5: The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By spotting the reaction mixture alongside the starting materials, the consumption of the aryl halide and the formation of the product can be tracked over time.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Nucleophile: Piperazine may be protonated. 2. Low Reaction Temperature: Insufficient energy for the reaction to proceed. 3. Poor Solvent Choice: The solvent may not be suitable for the reaction. 4. Deactivated Aryl Halide: The starting material may be of poor quality.1. Ensure a suitable base (e.g., K₂CO₃, Et₃N) is present in sufficient quantity. 2. Gradually increase the reaction temperature and monitor by TLC. 3. Use a polar aprotic solvent like DMSO or DMF. 4. Check the purity of the starting material by NMR or GC-MS.
Incomplete Reaction 1. Insufficient Reaction Time: The reaction has not gone to completion. 2. Low Reagent Stoichiometry: Not enough piperazine or base.1. Extend the reaction time and continue to monitor by TLC. 2. Use a larger excess of piperazine (e.g., 2-4 equivalents).
Formation of Side Products 1. Bis-arylation: Two aryl groups attach to one piperazine molecule. 2. High Temperature: May lead to decomposition or other side reactions.1. Use a significant excess of piperazine relative to the aryl halide. 2. Optimize the temperature; do not heat excessively beyond what is necessary.
Difficult Product Purification 1. Excess Piperazine: Unreacted piperazine can be difficult to remove. 2. Salts: Byproduct salts may co-precipitate with the product.1. During workup, perform an acid wash (e.g., with dilute HCl) to remove the basic piperazine. 2. Ensure a thorough aqueous wash to remove any inorganic salts. Recrystallization or column chromatography may be necessary.

Experimental Protocols

Representative Experimental Protocol

This protocol is a general guideline and may require optimization.

Materials:

  • 1-chloro-4-nitro-2-(trifluoromethyl)benzene

  • Piperazine

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 1-chloro-4-nitro-2-(trifluoromethyl)benzene (1.0 eq) in DMSO.

  • Add piperazine (2.0-3.0 eq) and potassium carbonate (2.0 eq) to the solution.

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to yield this compound.

Data Presentation

Table 1: Effect of Reaction Parameters on Yield
Entry Solvent Base Temperature (°C) Time (h) Yield (%)
1TolueneEt₃N1101245
2DMFK₂CO₃100678
3DMSOK₂CO₃90485
4AcetonitrileK₂CO₃80862

Note: The data in this table is illustrative and intended to guide optimization efforts.

Visualizations

Experimental Workflow

G reagents 1. Reagent Addition - Aryl Halide - Piperazine - Base - Solvent (DMSO) reaction 2. Reaction - Heat to 90°C - Monitor by TLC reagents->reaction Stir workup 3. Aqueous Workup - Quench with Water - Extract with Ethyl Acetate reaction->workup Cool purification 4. Purification - Column Chromatography or - Recrystallization workup->purification Concentrate product Final Product purification->product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

G start Low Yield? check_temp Is Temperature > 80°C? start->check_temp Yes failure Consult Further Literature start->failure No check_base Is Base (e.g., K2CO3) Present? check_temp->check_base Yes increase_temp Increase Temperature check_temp->increase_temp No check_piperazine Is Piperazine in Excess? check_base->check_piperazine Yes add_base Add Base check_base->add_base No add_piperazine Increase Piperazine Equivalents check_piperazine->add_piperazine No check_piperazine->failure Yes success Yield Improved increase_temp->success add_base->success add_piperazine->success

References

Technical Support Center: Degradation Pathways of 1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with experiments related to the degradation of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary degradation pathways for this compound under forced degradation conditions?

A1: Based on the structure of this compound, the primary degradation pathways under forced degradation conditions (hydrolysis, oxidation, and photolysis) are expected to involve the nitroaromatic and piperazine moieties. The trifluoromethyl group is generally stable, but the nitro group can be reduced to amino or other intermediates. The phenylpiperazine C-N bond can undergo cleavage, and the piperazine ring itself may be susceptible to opening or oxidation.[1][2][3]

Q2: Which functional groups of this compound are most susceptible to degradation?

A2: The nitro group is highly susceptible to reduction and photolytic degradation.[4][5] The piperazine ring and the bond connecting it to the phenyl ring are susceptible to hydrolytic cleavage and oxidation.[3]

Q3: What are some of the potential degradation products of this compound?

A3: Potential degradation products could include:

  • Reduction of the nitro group to a nitroso, hydroxylamino, or amino group.

  • Hydrolytic cleavage of the C-N bond between the phenyl and piperazine rings, yielding 4-Nitro-2-(trifluoromethyl)aniline and piperazine.

  • Oxidative degradation leading to hydroxylated derivatives on the phenyl ring or N-oxides of the piperazine moiety.

  • Photolytic degradation products may arise from reactions involving the excited state of the nitroaromatic system.[4][5]

Q4: How can I analyze the degradation products of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common technique.[6][7] To identify and characterize the degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-NMR can be employed.[7] Gas Chromatography-Mass Spectrometry (GC-MS) may also be useful for volatile degradants.[6]

Troubleshooting Guides

Issue 1: No degradation is observed under standard stress conditions.

  • Possible Cause: The compound may be highly stable under the initial conditions.

  • Solution: Increase the severity of the stress conditions. For hydrolysis, increase the concentration of the acid or base and/or elevate the temperature. For oxidation, increase the concentration of the oxidizing agent or the exposure time. For photolysis, increase the light intensity or duration of exposure. It is recommended to aim for 5-20% degradation.[8][9]

Issue 2: The mass balance in my forced degradation study is poor (not close to 100%).

  • Possible Cause 1: Some degradation products may not be UV-active at the wavelength used for analysis.

  • Solution 1: Use a universal detector like a Mass Spectrometer (MS), Charged Aerosol Detector (CAD), or Evaporative Light Scattering Detector (ELSD) in addition to the UV detector to detect non-chromophoric degradants.[10]

  • Possible Cause 2: Degradation products may be co-eluting with the parent peak or other degradants.

  • Solution 2: Optimize the chromatographic method by changing the column, mobile phase composition, gradient, or pH to achieve better separation.[11]

  • Possible Cause 3: Volatile degradation products may have formed and escaped from the sample.

  • Solution 3: If volatile products are suspected, consider using headspace GC-MS for analysis.

Issue 3: I am observing unexpected or secondary degradation products.

  • Possible Cause: Over-stressing the sample can lead to the degradation of primary degradation products.

  • Solution: Reduce the severity of the stress conditions (e.g., lower temperature, shorter exposure time, lower concentration of stressor) to favor the formation of primary degradants.[8]

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from forced degradation studies on this compound to illustrate expected outcomes. Actual results will vary based on specific experimental conditions.

Stress ConditionReagent/ParameterTimeTemperature% DegradationMajor Degradation Products (Hypothetical)
Acid Hydrolysis 0.1 M HCl24 h80 °C12%4-Nitro-2-(trifluoromethyl)aniline, Piperazine
Base Hydrolysis 0.1 M NaOH8 h60 °C18%4-Nitro-2-(trifluoromethyl)aniline, Piperazine
Oxidation 3% H₂O₂48 hRoom Temp15%N-Oxide derivatives, Hydroxylated phenyl ring derivatives
Photolysis UV/Vis Light7 daysRoom Temp20%Reduced nitro group species (e.g., amino), Ring-opened products
Thermal Dry Heat14 days105 °C8%Minor oxidative and hydrolytic products

Experimental Protocols

1. Acid/Base Hydrolysis

  • Objective: To assess the stability of the compound in acidic and basic conditions.

  • Procedure:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

    • For acid hydrolysis, mix the stock solution with an equal volume of 0.1 M or 1 M HCl.

    • For base hydrolysis, mix the stock solution with an equal volume of 0.1 M or 1 M NaOH.

    • Incubate the solutions at a specific temperature (e.g., 60-80°C) for a defined period.

    • At various time points, withdraw samples, neutralize them (base for acid hydrolysis, acid for base hydrolysis), and dilute with the mobile phase to a suitable concentration for HPLC analysis.[10][12]

2. Oxidative Degradation

  • Objective: To evaluate the susceptibility of the compound to oxidation.

  • Procedure:

    • Prepare a stock solution of the compound (e.g., 1 mg/mL).

    • Add a solution of hydrogen peroxide (e.g., 3%) to the compound solution.

    • Store the solution at room temperature, protected from light, for a specified period.

    • At various time points, withdraw samples, quench the reaction if necessary (e.g., with sodium bisulfite), and dilute with the mobile phase for HPLC analysis.[8][10]

3. Photolytic Degradation

  • Objective: To determine the compound's sensitivity to light.

  • Procedure:

    • Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent.

    • Expose the solution in a photochemically transparent container to a light source capable of emitting both UV and visible light (e.g., a photostability chamber). The exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter.[13][14]

    • Prepare a control sample wrapped in aluminum foil to protect it from light and store it under the same temperature conditions.

    • At the end of the exposure period, analyze both the exposed and control samples by HPLC.[10]

Visualizations

Degradation_Pathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation Parent_H This compound Deg1_H 4-Nitro-2-(trifluoromethyl)aniline Parent_H->Deg1_H Acid/Base Cleavage Deg2_H Piperazine Parent_H->Deg2_H Acid/Base Cleavage Parent_O This compound Deg1_O N-Oxide Derivatives Parent_O->Deg1_O H₂O₂ Deg2_O Hydroxylated Phenyl Ring Parent_O->Deg2_O H₂O₂ Parent_P This compound Deg1_P 1-[4-Amino-2-(trifluoromethyl)phenyl]piperazine Parent_P->Deg1_P UV/Vis Reduction

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis HPLC HPLC-UV Analysis Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Photolysis Photolysis Photolysis->HPLC Thermal Thermal Thermal->HPLC LCMS LC-MS for Identification HPLC->LCMS MassBalance Mass Balance Calculation LCMS->MassBalance Pathway Elucidate Degradation Pathways MassBalance->Pathway Method Validate Stability-Indicating Method MassBalance->Method Drug This compound Drug->Acid Drug->Base Drug->Oxidation Drug->Photolysis Drug->Thermal

Caption: General experimental workflow for forced degradation studies.

Troubleshooting_Logic Start Forced Degradation Experiment DegradationObserved Degradation Observed? Start->DegradationObserved MassBalanceOK Mass Balance OK? DegradationObserved->MassBalanceOK Yes IncreaseStress Increase Stress Conditions DegradationObserved->IncreaseStress No OptimizeMethod Optimize Analytical Method (e.g., LC gradient, detector) MassBalanceOK->OptimizeMethod No Success Successful Study MassBalanceOK->Success Yes IncreaseStress->Start OptimizeMethod->Start

Caption: A simplified troubleshooting logic for forced degradation experiments.

References

Technical Support Center: Resolving Impurities in 1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine. The following sections address common issues related to impurities that may be encountered during the synthesis, purification, and analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in samples of this compound?

A1: The most common impurities typically arise from the synthesis process, which is a nucleophilic aromatic substitution (SNAr) reaction. These can include:

  • Unreacted Starting Materials: 1-Chloro-4-nitro-2-(trifluoromethyl)benzene and Piperazine.

  • Bis-substituted By-product: 1,4-Bis[4-nitro-2-(trifluoromethyl)phenyl]piperazine, formed if two molecules of the aryl chloride react with one molecule of piperazine.

  • Degradation Products: Potential degradation can occur, especially for the nitroaromatic ring, though specific products would depend on the storage and handling conditions.

Q2: I am observing a peak in my HPLC analysis that I suspect is an impurity. How can I identify it?

A2: Identification of an unknown peak can be achieved through several methods:

  • Spiking: Inject known standards of the potential impurities (starting materials, by-products) and observe if the retention time of any standard matches the unknown peak.

  • LC-MS Analysis: Liquid Chromatography-Mass Spectrometry can provide the molecular weight of the compound associated with the unknown peak, which can help in its identification.

  • Fraction Collection and NMR: If the impurity is present in a sufficient quantity, the peak can be collected from the HPLC, and the fraction can be analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.

Q3: What is the best general approach to purify a sample of this compound containing synthesis-related impurities?

A3: Recrystallization is often an effective method for purifying solid organic compounds like this compound. The choice of solvent is crucial. A solvent screening should be performed to find a solvent that dissolves the compound well at elevated temperatures but poorly at room temperature. Common solvent systems for similar compounds include ethanol, isopropanol, or mixtures like ethanol/water or toluene/heptane. For more challenging separations, column chromatography on silica gel may be necessary.

Troubleshooting Guides

HPLC Analysis Issues

Problem: Poor peak shape (tailing or fronting) for the main compound peak in HPLC.

Possible Cause Troubleshooting Step
Secondary Silanol Interactions Aromatic amines can interact with residual silanol groups on the silica-based column. Lower the mobile phase pH (e.g., to 2.5-3.5 with trifluoroacetic acid or formic acid) to protonate the piperazine nitrogen and minimize these interactions.
Column Overload The injected sample concentration is too high. Dilute the sample and re-inject. The peak shape should become more symmetrical.
Inappropriate Mobile Phase The mobile phase composition may not be optimal. Try adjusting the organic modifier (acetonitrile or methanol) percentage or using a different buffer.
Column Degradation The column may be old or contaminated. Flush the column with a strong solvent or replace it if necessary.

Problem: Co-elution of the main compound with an impurity.

Possible Cause Troubleshooting Step
Insufficient Resolution The current HPLC method does not provide enough separation.
- Modify the Gradient: If using a gradient, make it shallower to increase the separation between closely eluting peaks.
- Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity.
- Change the Stationary Phase: A column with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) can provide different selectivity for aromatic compounds.
Purification Issues

Problem: Oiling out during recrystallization instead of crystal formation.

Possible Cause Troubleshooting Step
Supersaturation is too high The solution was cooled too quickly. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Inappropriate Solvent The solvent may be too good of a solvent for the compound even at low temperatures. Try a less polar solvent or a solvent mixture.
Presence of Impurities High levels of impurities can sometimes inhibit crystallization. An initial purification by column chromatography might be necessary.

Data Presentation

Table 1: Illustrative HPLC Retention Times for this compound and Potential Impurities.

Note: These are illustrative retention times and will vary depending on the specific HPLC method and column used.

Compound Retention Time (min)
Piperazine1.5
1-Chloro-4-nitro-2-(trifluoromethyl)benzene8.2
This compound 6.5
1,4-Bis[4-nitro-2-(trifluoromethyl)phenyl]piperazine10.8
Table 2: Illustrative ¹H NMR Chemical Shifts (in CDCl₃) for Key Protons.

Note: These are estimated chemical shifts based on similar structures.

Compound Aromatic Protons (ppm) Piperazine Protons (ppm)
This compound 7.5-8.2~3.2 (4H), ~3.4 (4H)
1-Chloro-4-nitro-2-(trifluoromethyl)benzene7.8-8.4-
Piperazine-~2.9 (8H)
1,4-Bis[4-nitro-2-(trifluoromethyl)phenyl]piperazine7.6-8.3~3.6 (8H)

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with 20% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 1:1 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.

Protocol 2: Recrystallization for Purification
  • Solvent Selection: In a small test tube, add about 20-30 mg of the crude sample. Add a few drops of a test solvent (e.g., ethanol, isopropanol, ethyl acetate).

  • Heat the test tube gently. If the solid dissolves completely, allow it to cool to room temperature and then in an ice bath. Observe if crystals form. The ideal solvent will dissolve the compound when hot but not at room temperature.

  • Procedure: a. Place the crude this compound in an Erlenmeyer flask. b. Add the chosen solvent dropwise while heating and stirring until the solid is just dissolved. c. If the solution is colored due to impurities, you can add a small amount of activated charcoal and heat for a few more minutes. d. Hot filter the solution to remove the charcoal or any insoluble impurities. e. Allow the filtrate to cool slowly to room temperature. f. Once crystals start to form, place the flask in an ice bath to maximize crystal yield. g. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. h. Dry the purified crystals in a vacuum oven.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis & Purification start Starting Materials: 1-Chloro-4-nitro-2-(trifluoromethyl)benzene + Piperazine reaction SNAr Reaction start->reaction crude Crude Product reaction->crude hplc HPLC Analysis crude->hplc decision Purity Check hplc->decision recrystallization Recrystallization decision->recrystallization <99% Pure pure Pure Product decision->pure >99% Pure recrystallization->hplc troubleshooting_hplc cluster_peakshape Poor Peak Shape cluster_resolution Poor Resolution start HPLC Issue Observed tailing Tailing Peak start->tailing coelution Co-eluting Peaks start->coelution check_ph Adjust Mobile Phase pH tailing->check_ph dilute Dilute Sample tailing->dilute change_gradient Modify Gradient coelution->change_gradient change_solvent Change Organic Modifier coelution->change_solvent

Technical Support Center: Troubleshooting Insolubility of 1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine in experimental assays. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice and detailed experimental protocols to address these common issues.

Frequently Asked Questions (FAQs)

Q1: My this compound compound is insoluble in my aqueous assay buffer. What are the initial troubleshooting steps?

A1: Insolubility in aqueous buffers is a common challenge for hydrophobic molecules like this compound. Here are the initial steps to address this:

  • pH Adjustment: The piperazine moiety in the compound is basic. Lowering the pH of your buffer can increase the ionization of the piperazine nitrogens, which often leads to enhanced aqueous solubility. It is recommended to test a range of acidic pH values to find the optimal solubility, provided it is compatible with your assay system.

  • Use of Co-solvents: Prepare a high-concentration stock solution of your compound in an organic solvent such as dimethyl sulfoxide (DMSO), ethanol, or methanol.[1] This stock can then be diluted into your aqueous assay buffer. It is crucial to ensure the final concentration of the organic solvent is low enough (typically <1%) to not affect the biological system.[2]

  • Salt Form: If you are using the free base form of the compound, consider using a salt form, such as the hydrochloride salt. Salt forms of basic compounds often exhibit significantly higher aqueous solubility.

Q2: I'm observing precipitation when I dilute my DMSO stock solution into my cell culture medium. How can I prevent this?

A2: This is a common issue known as "precipitation upon dilution." Here are several strategies to mitigate this:

  • Lower the Final Concentration: The simplest approach is to reduce the final concentration of the compound in your assay to below its solubility limit in the final medium.

  • Optimize Solvent Concentration: While keeping the final solvent concentration low is important, sometimes a slightly higher (but still non-toxic) concentration can maintain solubility.

  • Use of Pluronic F-68: Including a non-ionic surfactant like Pluronic F-68 in your assay medium can help to stabilize the compound and prevent precipitation. A final concentration of 0.01-0.1% is typically effective.

  • Pre-warming the Medium: Adding the compound stock to a pre-warmed (e.g., 37°C) medium can sometimes improve solubility.

Q3: Are there more advanced formulation strategies I can use for in vivo or complex in vitro models?

A3: Yes, for more challenging situations, several advanced formulation techniques can be employed:

  • Nanosuspensions: This involves reducing the particle size of the compound to the nanometer range, which increases the surface area and dissolution rate.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming inclusion complexes with enhanced aqueous solubility.

  • Lipid-Based Formulations: For oral delivery in animal studies, formulating the compound in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), can significantly improve absorption.

Quantitative Data Summary

CompoundSolventSolubilityReference
1-(3-Trifluoromethylphenyl)piperazineAcetoneSlightly SolubleSWGDRUG.org Monograph
1-(3-Trifluoromethylphenyl)piperazineMethanolFairly SolubleSWGDRUG.org Monograph
1-(4-Trifluoromethylphenyl)piperazine HClDMSO10 mg/mLCayman Chemical Product Information
1-(4-Trifluoromethylphenyl)piperazine HClPBS (pH 7.2)10 mg/mLCayman Chemical Product Information

Experimental Protocols

Protocol 1: Preparation of a Stock Solution using an Organic Solvent

  • Weighing: Accurately weigh a precise amount of this compound powder.

  • Dissolution: Add a small volume of 100% DMSO (or ethanol/methanol) to the powder.

  • Vortexing/Sonication: Vortex the mixture thoroughly. If the compound does not fully dissolve, use a sonicator for 5-10 minutes.

  • Final Volume: Once fully dissolved, add the remaining solvent to reach the desired final stock concentration (e.g., 10 mM, 50 mM).

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Determination of Kinetic Solubility in Aqueous Buffer

  • Prepare Compound Stock: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Prepare Serial Dilutions: In a 96-well plate, perform a serial dilution of the compound stock in DMSO.

  • Transfer to Aqueous Buffer: Transfer a small, equal volume (e.g., 2 µL) from each well of the DMSO plate to a new 96-well plate containing your aqueous assay buffer (e.g., 198 µL). This will create a range of compound concentrations in a final DMSO concentration of 1%.

  • Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.

  • Readout: Measure the turbidity of each well using a plate reader at a wavelength of 620 nm or 650 nm. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

Visualizations

TroubleshootingWorkflow start Insolubility Observed in Assay check_pH Is pH adjustment compatible with the assay? start->check_pH adjust_pH Adjust pH to acidic range (e.g., pH 4-6) check_pH->adjust_pH Yes use_cosolvent Prepare stock in organic solvent (e.g., DMSO) check_pH->use_cosolvent No adjust_pH->use_cosolvent check_precipitation Precipitation upon dilution? use_cosolvent->check_precipitation optimize_dilution Optimize dilution strategy: - Lower final concentration - Use surfactant (Pluronic F-68) - Pre-warm media check_precipitation->optimize_dilution Yes proceed Proceed with Assay check_precipitation->proceed No optimize_dilution->check_precipitation advanced_formulation Consider advanced formulation: - Nanosuspension - Cyclodextrin complexation optimize_dilution->advanced_formulation Still precipitates advanced_formulation->proceed SignalingPathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Compound This compound Receptor Serotonin/Dopamine Receptor (Hypothesized) Compound->Receptor Binds G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Leads to

References

Technical Support Center: Stability of 1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on enhancing the storage stability of 1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: Based on the chemical properties of related aromatic nitro compounds and trifluoromethylphenylpiperazine derivatives, the following storage conditions are recommended to maximize stability and shelf-life. While specific long-term stability data for this exact molecule is not extensively published, these conditions mitigate known degradation pathways for analogous structures. For a related compound, 1-[3-(trifluoromethyl)phenyl]piperazine, storage at -20°C is suggested, and it is noted to be air-sensitive[1]. Aromatic nitro-compounds, in general, should be stored in cool, ventilated areas away from heat and oxidizing materials[2].

ParameterRecommended ConditionRationale
Temperature -20°CMinimizes thermal degradation. Organic nitro compounds can be thermally sensitive and may decompose exothermically at elevated temperatures[3].
Atmosphere Inert Gas (Argon or Nitrogen)Protects against oxidative degradation. The piperazine moiety can be susceptible to oxidation.
Light Amber vial or light-proof containerProtects against photolytic degradation, a common pathway for nitro-aromatic compounds.
Humidity Tightly sealed container with desiccantPrevents hydrolytic degradation. The piperazine ring can be susceptible to hydrolysis under certain pH conditions.

Q2: What are the likely degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not empirically published, based on its structure, degradation is likely to occur via hydrolysis, oxidation, and photolysis. The nitro group and the piperazine ring are the most probable sites of chemical instability. For instance, studies on other piperazine-containing compounds have investigated their degradation under hydrolytic conditions[4]. Aromatic nitro-compounds are also known to be susceptible to degradation through oxidation[5][6].

  • Hydrolysis: The piperazine ring may undergo cleavage under strongly acidic or basic conditions.

  • Oxidation: The secondary amine in the piperazine ring is susceptible to oxidation, potentially leading to N-oxide formation or ring-opening byproducts.

  • Photodegradation: The nitro-aromatic system can absorb UV light, leading to excited states that can undergo various reactions, including reduction of the nitro group or cleavage of the phenyl-piperazine bond.

Below is a hypothetical degradation pathway diagram illustrating potential transformations.

Degradation_Pathway A This compound B Hydrolytic Products (e.g., ring opening) A->B  Acid/Base, H₂O C Oxidative Products (e.g., N-oxide) A->C  O₂, Peroxides D Photolytic Products (e.g., nitro reduction) A->D  Light (hν)

Caption: Hypothetical degradation pathways for the target compound.

Troubleshooting Guide

This guide addresses common issues encountered during the handling, storage, and analysis of this compound.

Issue 1: Appearance of Impurities in a Stored Sample

  • Symptom: HPLC or GC-MS analysis shows new peaks that were not present in the freshly prepared sample. The sample may also show a color change (e.g., darkening).

  • Possible Causes:

    • Improper Storage Temperature: Storage at room temperature or even 4°C may not be sufficient to prevent slow thermal degradation.

    • Exposure to Air/Oxygen: The piperazine moiety may have undergone oxidation.

    • Exposure to Light: Photodegradation can occur if the compound is not stored in a light-proof container.

    • Presence of Moisture: Hydrolysis may have occurred, especially if the compound was stored in a non-hermetically sealed container.

  • Solutions:

    • Verify Storage Conditions: Ensure the compound is stored at -20°C in a tightly sealed container, preferably under an inert atmosphere.

    • Use Protective Packaging: Always store in amber glass vials or wrap containers in aluminum foil to protect from light.

    • Perform Purity Check: Re-analyze the sample using a validated stability-indicating method (see Experimental Protocols) to quantify the level of degradation.

    • Consider Repurification: If the impurity levels are unacceptable, repurification by recrystallization or chromatography may be necessary.

Issue 2: Inconsistent Results in Biological Assays

  • Symptom: Variability in experimental results (e.g., IC50 values) when using different batches or ages of the compound.

  • Possible Causes:

    • Compound Degradation: The active concentration of the compound may be lower than expected due to degradation, leading to reduced potency. Degradation products could also interfere with the assay.

    • Solvent Instability: The compound may be unstable in the solvent used for preparing stock solutions.

  • Solutions:

    • Fresh Stock Solutions: Prepare fresh stock solutions before each experiment from solid material stored under optimal conditions. Avoid repeated freeze-thaw cycles of solutions.

    • Solvent Stability Study: Conduct a short-term stability study of the compound in the intended assay solvent. Analyze the solution at different time points (e.g., 0, 2, 4, 8, 24 hours) by HPLC to check for degradation.

    • Qualify Each Batch: Perform a purity analysis on each new batch of the compound before use.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method[3][7][8]. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient[8].

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions A Prepare solutions of This compound in appropriate solvents (e.g., Methanol/Water) B Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) A->C D Oxidation (e.g., 3% H₂O₂, RT) A->D E Thermal (Solid & Solution, 80°C) A->E F Photolytic (ICH Q1B conditions) A->F G Control Sample (Protected from stress) A->G H Analyze all samples by HPLC-UV/MS B->H C->H D->H E->H F->H G->H I Assess Degradation (Purity, Peak Purity, Mass Balance) H->I

Caption: Workflow for a forced degradation study.

Methodology:

  • Acid Hydrolysis: Dissolve the compound in a suitable solvent mixture (e.g., acetonitrile/water) and add 0.1 M HCl. Heat at 60°C and sample at various time points (e.g., 2, 6, 12, 24 hours). Neutralize samples before analysis.

  • Base Hydrolysis: Dissolve the compound and add 0.1 M NaOH. Heat at 60°C and sample at time points. Neutralize before analysis.

  • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature. Protect from light and sample at time points.

  • Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat (e.g., 80°C). Sample at time points.

  • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines[9]. A control sample should be protected from light.

  • Analysis: Analyze all stressed samples and a control (unstressed) sample by a suitable stability-indicating HPLC-UV/MS method.

Protocol 2: Stability-Indicating HPLC Method (Example)

A stability-indicating method is an analytical procedure used to detect changes in the quality of a drug substance over time. It must be able to separate the intact compound from its potential degradation products.

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm and 330 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in 50:50 Acetonitrile:Water

Hypothetical Forced Degradation Data Summary

The following table summarizes hypothetical results from a forced degradation study, which would be used to validate the stability-indicating nature of the analytical method.

Stress Condition% Assay of Parent Compound% DegradationMajor Degradant Peak (RT, min)
Control (t=0)99.80.0-
0.1 M HCl, 60°C, 24h88.211.64.5
0.1 M NaOH, 60°C, 24h91.58.35.2
3% H₂O₂, RT, 24h85.714.17.8
Thermal (Solid), 80°C, 72h97.12.76.1
Photolytic (ICH Q1B)92.47.48.9

This data would demonstrate that the method can separate the parent compound from degradation products formed under various stress conditions, confirming its utility for stability testing.

References

overcoming poor reactivity of 1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges associated with the reactivity of this compound in various chemical transformations.

Frequently Asked Questions (FAQs)

Q1: Why is this compound exhibiting poor reactivity in my nucleophilic aromatic substitution (SNA r) reaction?

A1: The reactivity of this compound in SNAr reactions is influenced by a combination of electronic and steric factors. While the nitro and trifluoromethyl groups are strongly electron-withdrawing and activate the aromatic ring towards nucleophilic attack, the trifluoromethyl group at the ortho position can cause significant steric hindrance.[1][2][3][4] This steric bulk can impede the approach of the nucleophile to the reaction center, leading to slower reaction rates compared to analogues with less bulky ortho substituents.

Q2: What are the key factors to consider when optimizing a reaction with this compound?

A2: The key parameters to optimize for successful reactions involving this compound are:

  • Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are generally preferred for SNAr reactions as they can solvate the charged intermediate (Meisenheimer complex) effectively.[1]

  • Base: The choice and strength of the base are crucial. A non-nucleophilic, sterically hindered base is often required to deprotonate the nucleophile without competing in the substitution reaction.

  • Temperature: Due to the potentially lower reactivity, higher reaction temperatures may be necessary to overcome the activation energy barrier.

  • Nucleophile: The nature of the nucleophile itself plays a significant role. Less sterically demanding and more nucleophilic reagents will generally react more readily.

Q3: Are there any common side reactions to be aware of?

A3: Yes, potential side reactions include:

  • Reaction with the piperazine N-H: The secondary amine of the piperazine ring can act as a nucleophile. If your reaction conditions are not selective, you might observe side products resulting from reactions at this site. Protection of the piperazine nitrogen may be necessary depending on the desired transformation.

  • Decomposition at high temperatures: Prolonged heating at very high temperatures can lead to decomposition of the starting material or product.

  • Homocoupling: In some catalyzed reactions, self-coupling of the starting materials can occur.[5]

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Problem 1: Low or No Conversion in Nucleophilic Aromatic Substitution (SNAr)
Possible Cause Suggested Solution
Insufficient Activation While the nitro and trifluoromethyl groups are activating, severe steric hindrance may necessitate more forcing conditions. Increase the reaction temperature in increments of 10-20 °C. Monitor for decomposition by TLC or LC-MS.
Inappropriate Solvent The choice of solvent can significantly impact reaction rates. Switch to a higher boiling polar aprotic solvent like DMSO or NMP, which are excellent for SNAr reactions.[1]
Weak Base The base may not be strong enough to effectively deprotonate the nucleophile. Consider using a stronger, non-nucleophilic base such as potassium tert-butoxide (KOtBu) or sodium hydride (NaH).
Steric Hindrance The ortho-trifluoromethyl group presents a significant steric barrier.[1][2] If possible, consider using a less sterically hindered nucleophile. Alternatively, explore catalytic methods that may proceed via a different mechanism less sensitive to steric effects.
Poor Nucleophile The chosen nucleophile may be too weak. If possible, switch to a more potent nucleophile. For example, a primary amine is generally more nucleophilic than a secondary amine under similar conditions.
Problem 2: Formation of Multiple Products
Possible Cause Suggested Solution
Reaction at Piperazine N-H If the desired reaction is at another position, protect the piperazine nitrogen with a suitable protecting group (e.g., Boc, Cbz) prior to the reaction.
Side Reactions with Solvent Some solvents, like DMF, can decompose at high temperatures to generate nucleophilic species that can react with your substrate. Ensure the use of high-purity, dry solvents.
Regioisomeric Products While substitution is expected at the position ortho and para to the activating groups, under certain conditions, other isomers might form. Re-evaluate the reaction mechanism and consider if alternative pathways are possible. Purify the desired product using chromatography.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution (SNAr)

This protocol provides a starting point for reacting this compound with a generic amine nucleophile.

Materials:

  • This compound

  • Amine nucleophile (1.1 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vessel (e.g., round-bottom flask) with a magnetic stirrer and reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add this compound (1.0 eq) and potassium carbonate (2.0 eq).

  • Add anhydrous DMF to dissolve the solids.

  • Add the amine nucleophile (1.1 eq) to the stirred solution.

  • Heat the reaction mixture to 80-120 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Signaling Pathway: Factors Influencing SNAr Reactivity

SNAr_Factors cluster_reactivity Factors Affecting Reactivity cluster_solutions Troubleshooting Strategies Reactivity Poor Reactivity of This compound Electronic Electronic Effects (+ Activating, - Deactivating) Reactivity->Electronic Influenced by Steric Steric Hindrance (Ortho CF3 group) Reactivity->Steric Influenced by Conditions Reaction Conditions Reactivity->Conditions Can be overcome by optimizing Temp Increase Temperature Conditions->Temp Solvent Optimize Solvent (e.g., DMSO, NMP) Conditions->Solvent Base Stronger, Non-nucleophilic Base (e.g., KOtBu) Conditions->Base Catalyst Consider Catalysis (e.g., Phase Transfer, Lewis Acid) Conditions->Catalyst

Caption: Factors contributing to the poor reactivity and corresponding troubleshooting strategies.

Experimental Workflow: Troubleshooting Logic

Troubleshooting_Workflow Start Start: Low/No Reaction Conversion Check_Temp Is Reaction Temperature Optimized? Start->Check_Temp Increase_Temp Increase Temperature Check_Temp->Increase_Temp No Check_Solvent Is Solvent Appropriate? (Polar Aprotic) Check_Temp->Check_Solvent Yes Increase_Temp->Check_Solvent Change_Solvent Switch to DMSO or NMP Check_Solvent->Change_Solvent No Check_Base Is Base Strong Enough? Check_Solvent->Check_Base Yes Change_Solvent->Check_Base Change_Base Use Stronger Base (e.g., NaH, KOtBu) Check_Base->Change_Base No Consider_Catalysis Explore Catalytic Options Check_Base->Consider_Catalysis Yes Change_Base->Consider_Catalysis Success Reaction Successful Consider_Catalysis->Success

Caption: A logical workflow for troubleshooting low conversion in reactions.

References

Technical Support Center: Production of 1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting an activated aryl halide, typically 1-chloro-4-nitro-2-(trifluoromethyl)benzene or 1-fluoro-4-nitro-2-(trifluoromethyl)benzene, with piperazine. The strong electron-withdrawing effects of the nitro and trifluoromethyl groups in the ortho and para positions activate the aromatic ring for nucleophilic attack by the piperazine.[1][2][3]

Q2: Why is my SNAr reaction showing low conversion or stalling?

A2: Low conversion can be attributed to several factors. Insufficient activation of the aromatic ring due to the absence of strong electron-withdrawing groups can hinder the reaction.[4] The reactivity of the leaving group is also crucial; fluoride is generally more reactive than chloride in SNAr reactions.[2] Additionally, inadequate temperature, incorrect solvent choice (polar aprotic solvents like DMSO or DMF are preferred), or the use of a weak base can lead to poor reaction kinetics.[4][5]

Q3: I am observing multiple spots on my TLC, indicating side products. What are the likely side reactions?

A3: A common side reaction is di-substitution, where the product, this compound, acts as a nucleophile and reacts with another molecule of the aryl halide. Using an excess of piperazine can help minimize this. Another possibility is the reaction of the nucleophile with the solvent, especially if a protic solvent is used in the presence of a strong base.[4]

Q4: What are the best practices for purifying the final product?

A4: Purification can often be challenging due to the presence of high-boiling point solvents like DMSO or DMF. A standard aqueous work-up is the initial step to remove water-soluble byproducts and inorganic salts.[4] This typically involves partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate or dichloromethane) and water. If a basic catalyst was used, washing with a dilute acid solution can be beneficial.[4] For high purity, column chromatography on silica gel is a common method. Recrystallization from a suitable solvent system can also be employed to obtain a highly pure product.

Q5: Are there any specific safety precautions I should take during the scale-up of this synthesis?

A5: Yes, SNAr reactions, particularly nitrations, can be highly exothermic. When scaling up, it is crucial to have efficient temperature control to prevent runaway reactions. The use of microreactors can be a safer and more efficient alternative for large-scale production as they offer better control over reaction parameters. Always use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, and work in a well-ventilated area or a fume hood.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation - Inactive aryl halide (leaving group not suitable).- Insufficient reaction temperature.- Inappropriate solvent.- Base is not strong enough.- Use an aryl halide with a better leaving group (F > Cl).[2]- Gradually increase the reaction temperature while monitoring for side product formation.- Ensure a polar aprotic solvent such as DMSO, DMF, or NMP is used.[5]- Use a stronger base, such as K2CO3 or an organic base like triethylamine.
Formation of Multiple Byproducts - Di-substitution due to the product reacting with the starting aryl halide.- Reaction of piperazine with the solvent.- Degradation of starting materials or product at high temperatures.- Use an excess of piperazine (e.g., 2-4 equivalents) to favor the formation of the mono-substituted product.- Use a non-reactive, polar aprotic solvent.[4]- Optimize the reaction temperature; run the reaction at the lowest temperature that provides a reasonable rate.
Difficulty in Product Isolation and Purification - Residual high-boiling solvent (DMSO, DMF) in the product.- Product is soluble in the aqueous phase during work-up.- Perform a thorough aqueous work-up with multiple extractions.- Consider an alternative work-up such as precipitation of the product by adding an anti-solvent.- Adjust the pH of the aqueous phase during extraction to ensure the product is in its neutral, less water-soluble form.
Inconsistent Yields at Larger Scales - Poor heat transfer leading to localized overheating and side reactions.- Inefficient mixing.- Implement robust temperature control measures, such as a well-calibrated reactor cooling system.- Consider using a microreactor for better process control on a larger scale.- Ensure adequate agitation to maintain a homogeneous reaction mixture.

Experimental Protocols

Representative Lab-Scale Synthesis of this compound

This protocol is a representative example based on general SNAr procedures. Optimization may be required.

Materials:

  • 1-Fluoro-4-nitro-2-(trifluoromethyl)benzene

  • Piperazine (anhydrous)

  • Potassium carbonate (K2CO3)

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Deionized water

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-Fluoro-4-nitro-2-(trifluoromethyl)benzene (1.0 eq) in anhydrous DMSO.

  • Add piperazine (2.0 eq) and potassium carbonate (1.5 eq) to the solution.

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into deionized water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Data Presentation

Table 1: Representative Reaction Parameters for SNAr Synthesis

ParameterCondition ACondition BCondition C
Aryl Halide 1-Fluoro-4-nitro-2-(trifluoromethyl)benzene1-Chloro-4-nitro-2-(trifluoromethyl)benzene1-Fluoro-4-nitro-2-(trifluoromethyl)benzene
Piperazine (eq) 2.03.02.5
Base K2CO3TriethylamineDBU
Solvent DMSODMFNMP
Temperature (°C) 9011085
Reaction Time (h) 6125
Typical Yield (%) 85-95%70-85%90-98%

Note: These are representative values and actual results may vary depending on the specific experimental setup and purity of reagents.

Visualizations

Synthesis_Pathway Synthesis of this compound A 1-Fluoro-4-nitro-2- (trifluoromethyl)benzene C Base (e.g., K2CO3) Solvent (e.g., DMSO) Heat (80-100 °C) A->C S_NAr Reaction B Piperazine B->C D Meisenheimer Complex (Intermediate) C->D Nucleophilic Attack E This compound D->E Loss of Leaving Group (F-)

Caption: Synthesis pathway via Nucleophilic Aromatic Substitution (SNAr).

Troubleshooting_Workflow Troubleshooting Workflow for Synthesis Start Low Yield or Incomplete Reaction Check1 Check Reactants: - Purity of starting materials? - Correct stoichiometry? Start->Check1 Check2 Check Reaction Conditions: - Correct solvent? - Adequate temperature? - Appropriate base? Check1->Check2 No Issue Sol1 Purify/replace reagents. Adjust stoichiometry (e.g., excess piperazine). Check1->Sol1 Issue Found Check3 Analyze Byproducts: - TLC/LC-MS analysis - Identify major impurities Check2->Check3 No Issue Sol2 Switch to a more suitable polar aprotic solvent. Increase temperature incrementally. Use a stronger base. Check2->Sol2 Issue Found Sol3 Optimize conditions to minimize specific byproducts (e.g., lower temp, use excess piperazine). Check3->Sol3 End Optimized Process Sol1->End Sol2->End Sol3->End

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Analytical Standard Preparation for 1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical standard preparation of 1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine. It is intended for researchers, scientists, and drug development professionals.

Chemical and Physical Data

PropertyValueSource
Chemical Name This compound
CAS Number 381242-61-1[1]
Molecular Formula C₁₁H₁₂F₃N₃O₂[1]
Molecular Weight 275.23 g/mol [1]

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

  • Methanol: Many piperazine derivatives show good solubility in methanol.[2]

  • Acetonitrile: Commonly used as a solvent and mobile phase component in HPLC analysis of piperazine derivatives.

  • Dimethyl Sulfoxide (DMSO): A strong aprotic solvent that can be used to prepare stock solutions. For a similar compound, 1-(4-Trifluoromethylphenyl)piperazine hydrochloride, the solubility in DMSO is 10 mg/mL.[3]

It is recommended to start with small quantities to determine the optimal solvent and concentration for your specific application. Sonication may aid in dissolution.

Q2: How should I store the solid analytical standard and its solutions?

To ensure the integrity and stability of your analytical standard:

  • Solid Form: Store the solid compound in a tightly sealed container in a cool, dry, and dark place. A desiccator can be used to protect it from moisture. For long-term storage, refrigeration (-20°C) is recommended.[4][5]

  • Solutions: Stock solutions should be stored in tightly sealed, light-resistant (amber) vials at low temperatures (-20°C) to minimize solvent evaporation and degradation.[5] Avoid repeated freeze-thaw cycles. Phenylpiperazines have been shown to be less stable than benzylpiperazines, particularly at room temperature, making proper storage crucial.[4]

Q3: Is this compound sensitive to light or pH?

Yes, piperazine derivatives can be sensitive to light and pH.[6][7]

  • Light Sensitivity: It is recommended to handle the solid compound and its solutions under subdued light and to store them in amber vials or containers to prevent photodegradation.[5][7]

  • pH Sensitivity: The stability of piperazine derivatives can be pH-dependent. If working with aqueous solutions, it is advisable to buffer the solution to an appropriate pH to prevent degradation. Formulating the compound as a salt (e.g., hydrochloride) can also enhance its stability in solution.[6]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Difficulty dissolving the standard Inappropriate solvent; low temperature.Try a different solvent from the recommended list (Methanol, Acetonitrile, DMSO). Use sonication to aid dissolution. Gently warming the solution might help, but be cautious of potential degradation.
Precipitation of the standard in solution Supersaturation; change in temperature or solvent composition.Ensure the standard is fully dissolved before storage. If precipitation occurs upon cooling, you may need to prepare a fresh solution or gently warm and sonicate before use. When preparing dilutions, add the stock solution to the diluent slowly while mixing.
Inconsistent analytical results (e.g., peak area variation) Standard degradation; improper storage; solvent evaporation.Prepare fresh stock solutions regularly. Always store solutions in tightly sealed vials at the recommended temperature and protected from light. Minimize the time the solution is at room temperature. Use an internal standard to correct for variations in injection volume and instrument response.
Appearance of extra peaks in the chromatogram Degradation of the standard; contamination.This could indicate the presence of impurities or degradation products. Review storage conditions and solution handling procedures. If degradation is suspected, prepare a fresh standard solution. Ensure all glassware and solvents are clean.

Experimental Protocols

While a specific, validated analytical method for this compound was not found in the searched literature, the following general protocols for related piperazine derivatives can be adapted.

High-Performance Liquid Chromatography (HPLC) with UV Detection (General Approach)

Given that many piperazine derivatives lack a strong chromophore for UV detection, derivatization is often employed. A common derivatizing agent is 4-chloro-7-nitrobenzofuran (NBD-Cl), which reacts with the piperazine moiety to form a UV-active derivative.

Workflow for HPLC Method Development:

HPLC_Workflow cluster_prep Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Standard B Dissolve in Solvent A->B C Derivatize with NBD-Cl B->C D Dilute to Working Concentration C->D E Inject into HPLC-UV D->E F Optimize Separation E->F G Method Validation F->G H Peak Integration G->H I Quantification H->I

Caption: Workflow for HPLC analysis of piperazine derivatives.

Detailed Steps:

  • Standard Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Derivatization (if necessary): If direct UV detection is not sensitive enough, derivatize the standard with a suitable agent like NBD-Cl. This typically involves mixing the standard solution with the derivatizing agent and heating for a specific time.

  • Working Standard Preparation: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range.

  • HPLC Conditions (Starting Point):

    • Column: A C18 or C8 reversed-phase column is a good starting point.

    • Mobile Phase: A gradient of acetonitrile and water (or a buffer) is commonly used.

    • Detection: UV detection at a wavelength appropriate for the derivative or the compound itself.

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 10-20 µL.

  • Method Optimization: Adjust the mobile phase composition, gradient, and other parameters to achieve good peak shape, resolution, and a reasonable run time.

  • Validation: Validate the method according to relevant guidelines (e.g., ICH) for linearity, accuracy, precision, and sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS) (General Approach)

GC-MS can also be a suitable technique for the analysis of piperazine derivatives.

Workflow for GC-MS Analysis:

GCMS_Workflow cluster_prep Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Standard B Dissolve in Solvent A->B C Dilute to Working Concentration B->C D Inject into GC-MS C->D E Optimize Temperature Program D->E F Method Validation E->F G Extract Ion Chromatogram F->G H Quantification G->H

Caption: Workflow for GC-MS analysis of piperazine derivatives.

Detailed Steps:

  • Standard Solution Preparation: Prepare a stock solution and working standards in a volatile solvent compatible with GC analysis (e.g., methanol or ethyl acetate).

  • GC-MS Conditions (Starting Point):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

    • Carrier Gas: Helium at a constant flow rate.

    • Injection: Split or splitless injection depending on the required sensitivity.

    • Temperature Program: Start with an initial oven temperature, followed by a temperature ramp to a final temperature, and a hold time.

    • Mass Spectrometer: Operate in electron ionization (EI) mode and scan a suitable mass range.

  • Method Optimization: Optimize the temperature program and other GC parameters to achieve good separation and peak shape.

  • Data Analysis: Use extracted ion chromatograms (EICs) for specific fragment ions of the target analyte for quantification to improve selectivity.

Safety Precautions

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] Always handle this compound in a well-ventilated area, preferably in a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.

References

Technical Support Center: Managing Toxicity of Piperazine Derivatives in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the toxicity of piperazine derivatives in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common mechanisms by which piperazine derivatives induce cytotoxicity?

Piperazine derivatives can induce cytotoxicity through various mechanisms, often depending on their specific chemical structure and the cell type being studied. The most commonly observed mechanisms include:

  • Induction of Apoptosis: Many piperazine derivatives trigger programmed cell death, or apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often involving the activation of caspases.[1][2][3][4] Some derivatives have been shown to downregulate anti-apoptotic proteins like c-FLIP, leading to caspase-8 activation.[3][4]

  • Cell Cycle Arrest: These compounds can halt the cell cycle at various phases, such as G2/M phase, preventing cell proliferation.[5][6][7]

  • Inhibition of Microtubule Synthesis: Certain piperazine derivatives can interfere with microtubule dynamics, leading to mitotic arrest and subsequent apoptosis.[6][8]

  • Induction of Necrosis: At higher concentrations or in specific cell lines, some piperazine derivatives can cause necrosis, a form of uncontrolled cell death resulting from cellular injury.[1][7]

  • Generation of Reactive Oxygen Species (ROS): Some derivatives can induce the production of ROS, leading to oxidative stress and subsequent cell death.[3][4]

  • Inhibition of Key Signaling Pathways: Piperazine derivatives have been shown to inhibit critical cancer signaling pathways such as PI3K/AKT, Src family kinases, and BCR-ABL.[1][2][5]

Q2: How can I differentiate between apoptosis and necrosis induced by my piperazine compound?

Distinguishing between apoptosis and necrosis is crucial for understanding the mechanism of action of your compound. The gold-standard method is using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[9]

  • Annexin V is a protein that binds to phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.

  • Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised plasma membranes, which is characteristic of late apoptotic and necrotic cells.

The staining patterns allow for the differentiation of cell populations:

  • Viable cells: Annexin V-negative and PI-negative.[9]

  • Early apoptotic cells: Annexin V-positive and PI-negative.[9]

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[9]

  • Necrotic cells: Annexin V-negative and PI-positive.[9]

Q3: My piperazine derivative is showing higher-than-expected cytotoxicity, even in control cell lines. What are the potential causes?

Unexpectedly high cytotoxicity can stem from several factors. Here's a troubleshooting guide to help you identify the root cause:

Potential CauseSuggested Action
Compound Instability/Precipitation Ensure your compound is fully dissolved. Precipitates can create high localized concentrations. Check the stability of your compound in the culture medium over the duration of your experiment using techniques like HPLC.[10][11]
Solvent Toxicity The solvent used (e.g., DMSO) can be toxic at higher concentrations. Ensure the final solvent concentration is non-toxic (typically <0.5% for DMSO). Always include a vehicle-only control in your experiments.[10][11]
Cell Line Sensitivity The cell line you are using may be particularly sensitive to the compound. Test your derivative on a panel of different cell lines, including non-cancerous ones, to assess for cell-type-specific toxicity.[9][10]
Metabolic Activation Cellular enzymes, like cytochrome P450s, might be metabolizing your compound into a more toxic substance.[9][12] Consider co-incubation with CYP450 inhibitors to see if toxicity is reduced.[9][12]
Contamination Microbial contamination (e.g., bacteria, fungi, mycoplasma) can cause cell death and confound your results.[11] Regularly inspect your cultures for any signs of contamination.

Troubleshooting Guides

Issue 1: High background cytotoxicity in vehicle control.
  • Question: I'm observing significant cell death in my vehicle control wells (e.g., DMSO without the piperazine derivative). What should I do?

  • Answer:

    • Check Solvent Concentration: Ensure the final concentration of your solvent is at a level that is non-toxic to your specific cell line. For DMSO, this is generally below 0.5%, but it can be cell-line dependent.

    • Verify Solvent Purity: Use a high-purity, sterile-filtered solvent suitable for cell culture applications.

    • Culture Health: Ensure your cells are healthy and not overly confluent before starting the experiment. Stressed cells can be more susceptible to solvent toxicity.

    • Incubation Time: Long incubation periods can sometimes exacerbate solvent toxicity. If possible, consider reducing the exposure time.

Issue 2: Inconsistent results between experiments.
  • Question: I am getting variable IC50 values for the same piperazine derivative in the same cell line across different experimental runs. Why is this happening?

  • Answer:

    • Cell Seeding Density: Ensure you are seeding the same number of cells for each experiment. Cell density can significantly impact the apparent cytotoxicity of a compound.[11]

    • Compound Preparation: Prepare fresh dilutions of your piperazine derivative for each experiment from a well-characterized stock solution. Avoid repeated freeze-thaw cycles of the stock.

    • Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic and genotypic drift, affecting their response to compounds.

    • Assay Conditions: Standardize all assay parameters, including incubation times, reagent concentrations, and instrumentation settings.

Data Presentation: Cytotoxicity of Selected Piperazine Derivatives

The following tables summarize the in vitro cytotoxic activity of various piperazine derivatives against different human cancer cell lines, expressed as the half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) in micromolar (µM). Lower values indicate higher potency.[5]

Table 1: Anticancer Activity of a Novel Piperazine Derivative [5]

Cancer Cell LineCancer TypeGI50 (µM)
K562Chronic Myeloid Leukemia0.06 - 0.16
Other Cancer Cell LinesVarious0.06 - 0.16

Table 2: Cytotoxicity of Benzothiazole-Piperazine Derivatives [13]

CompoundHUH-7 (Hepatocellular) GI50 (µM)MCF-7 (Breast) GI50 (µM)HCT-116 (Colorectal) GI50 (µM)
1d1.230.981.54

Table 3: Cytotoxicity of Various Piperazine Derivatives [14]

Compound ID/NameCancer Cell LineAssay TypeIC50 / GI50 (µM)
A novel piperazine derivativeK562 (Leukemia)Cell Proliferation Assay0.06 - 0.16
Compound 7g (guanidine derivative)HT-29 (Colon Cancer)MTT Assay< 2
Compound 7g (guanidine derivative)A549 (Lung Cancer)MTT Assay< 2
Compound 8DU145 (Prostate Cancer)CCK-8 Assay8.25
Compound C-4A-549 (Lung Carcinoma)In-vitro cytotoxicity33.20
Compound C-5A-549 (Lung Carcinoma)In-vitro cytotoxicity21.22
Compound C-4HCT-116 (Colon Cancer)In-vitro cytotoxicity11.33
Compound C-14MIAPaCa-2 (Pancreatic Cancer)In-vitro cytotoxicity< 1

Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[14]

Materials:

  • 96-well plates

  • Cells of interest

  • Complete culture medium

  • Piperazine derivative stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[5]

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[5][10]

  • Compound Treatment: The next day, treat the cells with various concentrations of the piperazine derivative. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).[5]

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[5] Viable cells will reduce the yellow MTT to purple formazan crystals.[5]

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.[5]

Protocol 2: Apoptosis Detection (Annexin V/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[13]

Materials:

  • 6-well plates

  • Cells of interest

  • Piperazine derivative

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates. After 24 hours, treat the cells with the piperazine compound at various concentrations (e.g., IC50 and 2x IC50). Include a no-treatment control.[13]

  • Incubation: Incubate the cells for a specified time (e.g., 24 hours).[13]

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation. Wash the cells with cold PBS.[13]

  • Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.[13]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[13]

  • Analysis: Analyze the cells by flow cytometry within one hour. Use appropriate controls to set up compensation and quadrants.

Visualizations

G Troubleshooting Unexpected Cytotoxicity start High Cytotoxicity Observed q1 Is the vehicle control also toxic? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no sol_1 Check solvent concentration and purity. Ensure cell health. a1_yes->sol_1 q2 Is the compound fully dissolved? a1_no->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is toxicity cell-line specific? a2_yes->q3 sol_2 Improve solubility. Filter solution to remove precipitates. a2_no->sol_2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no sol_3 This may be an on-target effect. a3_yes->sol_3 sol_4 Consider off-target effects or metabolic activation. a3_no->sol_4

Caption: Workflow for troubleshooting unexpected cytotoxicity.

G General Experimental Workflow for In Vitro Cytotoxicity Assessment start Seed cells in multi-well plates step2 Allow cells to adhere overnight start->step2 step3 Treat cells with piperazine derivative (various concentrations) step2->step3 step4 Incubate for a defined period (e.g., 24, 48, 72h) step3->step4 step5 Perform cytotoxicity/viability assay (e.g., MTT, SRB, LDH) step4->step5 step6 Measure signal (e.g., absorbance, fluorescence) step5->step6 end Data analysis: Calculate % viability and determine IC50/GI50 step6->end

Caption: General workflow for in vitro cytotoxicity assessment.

G Signaling Pathways in Piperazine-Induced Apoptosis cluster_0 Extrinsic Pathway cluster_1 Intrinsic Pathway death_receptor Death Receptor (e.g., Fas, TNFR1) caspase8 Caspase-8 activation death_receptor->caspase8 execution_caspases Executioner Caspases (e.g., Caspase-3) caspase8->execution_caspases mitochondria Mitochondria cytochrome_c Cytochrome c release mitochondria->cytochrome_c caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase9->execution_caspases piperazine Piperazine Derivative piperazine->death_receptor piperazine->mitochondria apoptosis Apoptosis execution_caspases->apoptosis

Caption: Generalized signaling pathways of piperazine-induced apoptosis.

References

Validation & Comparative

A Comparative Analysis of 1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine and its Analogs in CNS Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine with its structural analogs, focusing on their pharmacological properties and potential applications in central nervous system (CNS) research. Due to the limited availability of public data for this compound, this comparison heavily relies on data from its close structural relatives, including trifluoromethylphenylpiperazine (TFMPP) and nitrophenylpiperazine derivatives, to infer its potential activity profile.

Introduction to Phenylpiperazines

Phenylpiperazine derivatives are a well-established class of compounds with significant activity at various CNS receptors, particularly serotonin and dopamine receptors. The nature and position of substituents on the phenyl ring, as well as modifications to the piperazine moiety, can dramatically influence the affinity, selectivity, and functional activity of these compounds. The subject of this guide, this compound, features an electron-withdrawing trifluoromethyl group at the ortho position and a nitro group at the para position of the phenyl ring. These substitutions are expected to significantly modulate its pharmacological profile compared to other well-studied analogs.

Comparative Pharmacological Data

To facilitate a clear comparison, the following tables summarize the receptor binding affinities (Ki in nM) of key piperazine analogs at various serotonin (5-HT) and dopamine (D) receptors. Lower Ki values indicate higher binding affinity.

Table 1: Serotonin Receptor Binding Affinities (Ki, nM) of Piperazine Analogs

Compound5-HT1A5-HT1B5-HT1D5-HT2A5-HT2CSERT
1-(3-(Trifluoromethyl)phenyl)piperazine (TFMPP)288–1,950[1]30–132[1]282[1]160–269[1]62[1]121 (EC50)[1]
1-(4-(Trifluoromethyl)phenyl)piperazine (pTFMPP)-----Serotonergic Releasing Agent[2]
1-(3-Chlorophenyl)piperazine (mCPP)-----Potent 5-HT Releaser[3]
6-chloro-2(1-piperazinyl)pyrazine (MK-212)-Apparent 5-HT1 agonist activity[4]----
This compoundData not availableData not availableData not availableData not availableData not availableData not available

Table 2: Dopamine Receptor Binding Affinities (Ki, nM) of Piperazine Analogs

CompoundD2D3
N-Phenylpiperazine Analog 6a>400-fold D3 vs. D2 selectivity[5]1.4[5]
FMPD6.3[6]-
This compoundData not availableData not available

Structure-Activity Relationship (SAR) Discussion

The available data on analogous compounds allows for a preliminary structure-activity relationship analysis to predict the potential pharmacological profile of this compound.

The trifluoromethyl (CF3) group is a strong electron-withdrawing group known to influence the pharmacokinetic and pharmacodynamic properties of drug candidates. In the context of phenylpiperazines, the position of the CF3 group is critical. For instance, 3-(Trifluoromethyl)phenyl)piperazine (TFMPP) exhibits broad-spectrum activity at multiple serotonin receptors.[1] The ortho-position of the CF3 group in the target compound, combined with the para-nitro group, is likely to alter its binding profile significantly. Ortho substitution can introduce steric hindrance that may decrease affinity for some receptors while potentially increasing selectivity for others.

The nitro group is another strong electron-withdrawing group. Studies on nitrophenylpiperazine derivatives have shown their potential as tyrosinase inhibitors, though this is not a typical CNS target.[7] In the context of CNS receptors, the para-nitro substitution in conjunction with the ortho-CF3 group could lead to a unique electronic and steric profile, potentially resulting in novel receptor interactions. For example, para-Nitrophenylpiperazine (pNPP) acts as a selective partial serotonin releasing agent.[8]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of pharmacological data. Below are generalized protocols for synthesis and receptor binding assays relevant to the characterization of this compound and its analogs.

Synthesis of Phenylpiperazine Derivatives

A general method for the synthesis of N-arylpiperazines involves the nucleophilic aromatic substitution of an activated aryl halide with piperazine. For this compound, a plausible synthetic route would involve the reaction of 1-chloro-4-nitro-2-(trifluoromethyl)benzene with piperazine.

A detailed protocol for a structurally related compound, 1-Methyl-4-[[4-nitro-2-(trifluoromethyl)phenyl]methyl]-piperazine, has been described and can be adapted.[7] This two-step synthesis involves:

  • Bromination: 1-methyl-4-nitro-2-(trifluoromethyl)benzene is brominated using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide (BPO).[7]

  • Nucleophilic Substitution: The resulting benzylic bromide is then reacted with 1-methylpiperazine in the presence of a base such as potassium carbonate to yield the final product.[7]

To synthesize this compound, one would start with a suitable precursor like 1-halo-4-nitro-2-(trifluoromethyl)benzene and react it directly with piperazine, likely in the presence of a base and a suitable solvent.

Radioligand Receptor Binding Assays

Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor.

Serotonin Receptor (e.g., 5-HT1A) Binding Assay Protocol:

  • Receptor Source: Membranes from cells expressing the human 5-HT1A receptor or rat brain tissue (e.g., hippocampus).

  • Radioligand: [3H]8-OH-DPAT.

  • Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl2, 0.1% ascorbic acid, pH 7.4.

  • Procedure:

    • Incubate receptor membranes with various concentrations of the test compound and a fixed concentration of the radioligand.

    • Non-specific binding is determined in the presence of a high concentration of a known non-labeled ligand (e.g., 10 µM serotonin).

    • After incubation (e.g., 30 minutes at 37°C), the reaction is terminated by rapid filtration through glass fiber filters.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is quantified using liquid scintillation counting.

    • The IC50 value (concentration of test compound that inhibits 50% of specific binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.

Dopamine Receptor (e.g., D2) Binding Assay Protocol:

  • Receptor Source: Membranes from cells expressing the human D2 receptor or rat striatal tissue.

  • Radioligand: [3H]Spiperone or [3H]Raclopride.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl2, 4 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Procedure:

    • Similar to the serotonin receptor binding assay, incubate receptor membranes with the test compound and a fixed concentration of the radioligand.

    • Non-specific binding is determined using a high concentration of a known non-labeled ligand (e.g., 10 µM haloperidol).

    • Following incubation (e.g., 60 minutes at room temperature), the reaction is stopped by filtration.

    • Filters are washed, and radioactivity is counted.

    • IC50 and Ki values are calculated.

Visualizations

Logical Relationship of Phenylpiperazine Analogs

G Phenylpiperazine_Core Phenylpiperazine Core Target_Compound This compound Phenylpiperazine_Core->Target_Compound TFMPP_Analogs Trifluoromethylphenylpiperazine Analogs Phenylpiperazine_Core->TFMPP_Analogs Nitro_Analogs Nitrophenylpiperazine Analogs Phenylpiperazine_Core->Nitro_Analogs mCPP m-Chlorophenylpiperazine Phenylpiperazine_Core->mCPP pTFMPP p-TFMPP TFMPP_Analogs->pTFMPP TFMPP TFMPP TFMPP_Analogs->TFMPP pNPP p-Nitrophenylpiperazine Nitro_Analogs->pNPP

Caption: Structural relationship of the target compound to its analogs.

Experimental Workflow for Receptor Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor_Membranes Receptor Membranes Incubation Incubation Receptor_Membranes->Incubation Radioligand Radioligand Radioligand->Incubation Test_Compound Test Compound Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting IC50_Determination IC50 Determination Counting->IC50_Determination Ki_Calculation Ki Calculation IC50_Determination->Ki_Calculation

Caption: Workflow for a typical radioligand receptor binding assay.

Conclusion

While direct experimental data for this compound remains elusive in the public domain, a comparative analysis of its structural analogs provides valuable insights into its potential pharmacological profile. The presence of both ortho-trifluoromethyl and para-nitro substitutions suggests a unique electronic and steric configuration that likely results in a distinct receptor binding and functional activity profile compared to well-characterized analogs like TFMPP and mCPP. Further experimental investigation, following the outlined protocols, is necessary to fully elucidate the pharmacological properties of this compound and determine its potential as a tool for CNS research and drug development.

References

The Structure-Activity Relationship of 1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to a lack of publicly available, dedicated structure-activity relationship (SAR) studies on 1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine derivatives for a specific biological target, this guide presents a hypothetical SAR analysis based on the known pharmacology of related arylpiperazine compounds. The quantitative data herein is illustrative and intended to demonstrate the principles of SAR analysis for this chemical scaffold.

The arylpiperazine moiety is a well-established pharmacophore known to interact with a variety of biological targets, most notably G-protein coupled receptors (GPCRs), such as serotonin and dopamine receptors. The parent compound, this compound, possesses key structural features that suggest a propensity for interaction with serotonergic systems. The trifluoromethyl group at the ortho position and the nitro group at the para position on the phenyl ring significantly influence the electronic and steric properties of the molecule, which are critical determinants of receptor affinity and functional activity.

This guide explores the hypothetical structure-activity relationships of a series of this compound derivatives, focusing on their affinity for the serotonin 5-HT2A receptor, a key target in the central nervous system implicated in various neurological and psychiatric disorders.

Comparative Analysis of 5-HT2A Receptor Binding Affinity

The following table summarizes the hypothetical binding affinities (Ki values) of a series of this compound derivatives with modifications at the N4 position of the piperazine ring.

Compound IDR Group (Substitution at N4)Ki (nM) for 5-HT2A
1 -H150
2a -CH3125
2b -CH2CH3140
2c -CH(CH3)2250
3a -(CH2)2-Ph45
3b -(CH2)3-Ph60
4a -(CH2)2-O-Ph30
4b -(CH2)2-S-Ph35
5a -C(=O)Ph500
5b -SO2Ph800
Structure-Activity Relationship Discussion:
  • Alkyl Substitution (2a-2c): Small alkyl substituents at the N4 position are generally well-tolerated. A methyl group (Compound 2a ) slightly improves affinity compared to the unsubstituted parent (Compound 1 ), suggesting a favorable interaction within a small hydrophobic pocket. Increasing the steric bulk to an ethyl group (Compound 2b ) results in a slight decrease in affinity, and a larger isopropyl group (Compound 2c ) leads to a significant loss of potency, indicating steric hindrance at the binding site.

  • Aralkyl Substitution (3a-3b): The introduction of a phenethyl group (Compound 3a ) dramatically increases binding affinity, suggesting the presence of an extended hydrophobic region in the receptor that can accommodate the terminal phenyl ring. Lengthening the alkyl chain to a phenylpropyl group (Compound 3b ) slightly reduces affinity, indicating an optimal linker length of two carbons.

  • Introduction of a Heteroatom Linker (4a-4b): Incorporating an oxygen or sulfur atom in the linker (Compounds 4a and 4b ) further enhances affinity. This suggests that the heteroatom may participate in hydrogen bonding or other favorable polar interactions within the binding pocket. The phenoxyethyl derivative (4a ) shows the highest affinity in this hypothetical series.

  • Electron-Withdrawing Groups (5a-5b): Acylation or sulfonylation of the N4 nitrogen (Compounds 5a and 5b ) results in a dramatic decrease in binding affinity. This is likely due to the reduced basicity of the piperazine nitrogen, which is often crucial for forming a salt bridge with an acidic residue (e.g., aspartate) in the receptor's binding site.

Experimental Protocols

Radioligand Binding Assay for 5-HT2A Receptor

Objective: To determine the binding affinity (Ki) of test compounds for the human 5-HT2A receptor.

Materials:

  • HEK-293 cells stably expressing the human 5-HT2A receptor.

  • [3H]-Ketanserin (specific activity ~60-90 Ci/mmol) as the radioligand.

  • Mianserin as the non-specific binding control.

  • Binding buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4.

  • Test compounds dissolved in DMSO.

  • Glass fiber filters (GF/B).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Membrane Preparation: HEK-293 cells expressing the 5-HT2A receptor are harvested and homogenized in ice-cold Tris-HCl buffer. The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in the binding buffer. Protein concentration is determined using a Bradford assay.

  • Binding Assay: The assay is performed in a 96-well plate format. Each well contains:

    • 50 µL of cell membrane preparation (10-20 µg of protein).

    • 50 µL of [3H]-Ketanserin at a final concentration of 1 nM.

    • 50 µL of test compound at various concentrations (typically 0.1 nM to 10 µM) or vehicle (for total binding) or 10 µM Mianserin (for non-specific binding).

  • Incubation: The plate is incubated at 25°C for 60 minutes with gentle agitation.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed three times with ice-cold binding buffer to remove unbound radioligand.

  • Scintillation Counting: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 values (concentration of test compound that inhibits 50% of specific binding) are determined by non-linear regression analysis of the competition binding data. The Ki values are then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

G cluster_workflow Experimental Workflow for SAR Analysis A Synthesis of this compound Analogs B Purity and Structural Characterization (NMR, LC-MS) A->B C In vitro Biological Screening (e.g., Radioligand Binding Assay) B->C D Determination of IC50/Ki Values C->D E Structure-Activity Relationship (SAR) Analysis D->E F Lead Compound Identification E->F

Caption: A typical experimental workflow for the SAR analysis of novel piperazine derivatives.

G cluster_pathway Simplified 5-HT2A Receptor Signaling Pathway Ligand Arylpiperazine Ligand Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor G_Protein Gq/11 Protein Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release from ER IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Downstream Downstream Cellular Responses Ca_Release->Downstream PKC_Activation->Downstream

Caption: Simplified signaling cascade following activation of the 5-HT2A receptor.

A Comparative Guide to the Biological Target Validation of 1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the biological target validation of the novel compound 1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine. Due to the absence of direct experimental data for this specific molecule, this document outlines a proposed validation strategy based on the known pharmacology of structurally similar compounds, namely trifluoromethylphenylpiperazine (TFMPP) and nitrophenylpiperazine derivatives. The primary objective is to present a comparative analysis, supported by experimental data from analogous compounds, to hypothesize and validate the biological target of this compound.

Proposed Biological Targets: Serotonin and Adrenergic Receptors

Based on the structure of this compound, which features a phenylpiperazine core, its primary biological targets are hypothesized to be within the G-protein coupled receptor (GPCR) superfamily, specifically the serotonin (5-HT) and adrenergic receptors. Phenylpiperazine derivatives are well-established ligands for these receptor families.

  • Trifluoromethylphenylpiperazine (TFMPP) , an analog with a trifluoromethyl group, exhibits broad affinity for multiple serotonin receptor subtypes, acting as an agonist at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT2C receptors, and as a weak partial agonist or antagonist at the 5-HT2A receptor.[1]

  • meta-Chlorophenylpiperazine (mCPP) , another related compound, also binds to a range of serotonin receptors.[2]

  • The phenylpiperazine moiety is a recognized pharmacophore for α-adrenergic receptors.[3]

Therefore, the initial validation efforts for this compound should focus on its binding affinity and functional activity at a panel of serotonin and adrenergic receptors.

Comparative Binding Affinity Profile

To understand the selectivity of this compound, its binding affinity (Ki) should be determined across a panel of relevant receptors and compared with known reference compounds. The following table presents representative binding affinities for key analogs, illustrating the expected profile.

Compound5-HT1A (Ki, nM)5-HT1B (Ki, nM)5-HT2A (Ki, nM)5-HT2C (Ki, nM)α1-Adrenergic (Ki, nM)α2-Adrenergic (Ki, nM)
This compound To be determinedTo be determinedTo be determinedTo be determinedTo be determinedTo be determined
3-(Trifluoromethyl)phenylpiperazine (TFMPP)288 - 1950[1]30 - 132[1]160 - 269[1]62[1]Data not readily availableData not readily available
3-Chlorophenylpiperazine (mCPP)~360 - 1300[2]~360 - 1300[2]~360 - 1300[2]~360 - 1300[2]~2500 - 24000[2]570[2]

Functional Activity Comparison

Following the determination of binding affinities, it is crucial to assess the functional activity of the compound at the identified high-affinity targets. This involves determining whether the compound acts as an agonist, antagonist, or inverse agonist. Functional assays, such as cAMP modulation or calcium flux, are standard methods for this purpose. The following table provides a template for comparing the functional potency (EC50) and efficacy (Emax) of the test compound against relevant analogs.

CompoundTarget ReceptorAssay TypeFunctional ResponseEC50 (nM)Emax (%)
This compound e.g., 5-HT1AcAMP InhibitionAgonist/AntagonistTo be determinedTo be determined
3-(Trifluoromethyl)phenylpiperazine (TFMPP)5-HT2APhosphoinositide HydrolysisPartial Agonist[4]Not specified< 100% of 5-HT[4]
3-Chlorophenylpiperazine (mCPP)5-HT2APhosphoinositide HydrolysisPartial Agonist[4]Not specified< 100% of 5-HT[4]

Experimental Protocols

  • Objective: To determine the binding affinity (Ki) of the test compound for a panel of serotonin and adrenergic receptors.

  • Methodology:

    • Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the receptor of interest (e.g., HEK293 or CHO cells) or from specific brain regions known to have high receptor density.

    • Assay Buffer: Utilize a buffer appropriate for the specific receptor (e.g., Tris-HCl with appropriate ions).

    • Radioligand: Select a high-affinity radiolabeled ligand specific for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A, [3H]Prazosin for α1-adrenergic).

    • Incubation: Incubate the membrane preparation with a fixed concentration of the radioligand and a range of concentrations of the test compound.

    • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Detection: Quantify the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

  • Objective: To determine the functional activity (agonist or antagonist) and potency (EC50) of the test compound at Gi/o or Gs-coupled receptors (e.g., 5-HT1A).

  • Methodology:

    • Cell Culture: Use a cell line (e.g., HEK293 or CHO) stably expressing the receptor of interest.

    • Assay Principle: For Gi/o-coupled receptors, agonist activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. For Gs-coupled receptors, activation stimulates cAMP production.

    • cAMP Stimulation: Treat cells with forskolin to stimulate adenylyl cyclase and elevate basal cAMP levels.

    • Compound Treatment:

      • Agonist Mode: Add increasing concentrations of the test compound and measure the inhibition (for Gi/o) or potentiation (for Gs) of forskolin-stimulated cAMP levels.

      • Antagonist Mode: Pre-incubate cells with increasing concentrations of the test compound before adding a known agonist at its EC80 concentration. Measure the reversal of the agonist effect.

    • cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA).

    • Data Analysis: Plot the concentration-response curves and determine the EC50 (for agonists) or IC50 (for antagonists) values.

In Vivo Target Validation

Based on the in vitro binding and functional profile, in vivo studies in appropriate animal models can further validate the biological target and assess the therapeutic potential of the compound. For compounds targeting serotonin receptors, models of anxiety and depression are relevant.

Animal ModelSpeciesCompound AdministrationMeasured EndpointExpected Outcome for an Anxiolytic/Antidepressant
Elevated Plus Maze Mouse/RatIntraperitoneal (i.p.) or Oral (p.o.)Time spent in open arms, number of open arm entriesIncreased time in open arms and more entries.
Forced Swim Test Mouse/Rati.p. or p.o.Immobility timeDecreased immobility time.
Tail Suspension Test Mousei.p. or p.o.Immobility timeDecreased immobility time.

Visualizations

Target_Validation_Workflow cluster_0 In Vitro Validation cluster_1 In Vivo Validation Compound Synthesis Compound Synthesis Primary Screening Primary Screening (Binding Assays) Compound Synthesis->Primary Screening Selectivity Panel Selectivity Panel (5-HT & Adrenergic Receptors) Primary Screening->Selectivity Panel Functional Assays Functional Assays (cAMP, Ca2+ Flux) Selectivity Panel->Functional Assays Lead Identification Lead Identification Functional Assays->Lead Identification Pharmacokinetics Pharmacokinetics (ADME) Lead Identification->Pharmacokinetics Behavioral Models Behavioral Models (Anxiety, Depression) Pharmacokinetics->Behavioral Models Target Engagement Target Engagement (PET, Biomarkers) Behavioral Models->Target Engagement Preclinical Candidate Preclinical Candidate Target Engagement->Preclinical Candidate

Caption: A typical workflow for biological target validation.

Serotonin_1A_Signaling 5-HT1A_Receptor 5-HT1A Receptor Gi_Protein Gi Protein 5-HT1A_Receptor->Gi_Protein activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase inhibits cAMP cAMP Adenylyl_Cyclase->cAMP converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response (e.g., neuronal hyperpolarization) PKA->Cellular_Response Agonist Agonist (e.g., Test Compound) Agonist->5-HT1A_Receptor activates

Caption: Simplified 5-HT1A receptor signaling pathway.

Logical_Relationship High_Affinity High Binding Affinity (Low Ki) Functional_Potency Potent Functional Activity (Low EC50/IC50) High_Affinity->Functional_Potency is required for In_Vivo_Efficacy Efficacy in Animal Model Functional_Potency->In_Vivo_Efficacy predicts Validated_Target Validated Biological Target In_Vivo_Efficacy->Validated_Target confirms

Caption: Logical steps in confirming a biological target.

References

A Comparative Analysis of Ortho-, Meta-, and Para-Trifluoromethylphenylpiperazine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ortho-, meta-, and para-isomers of trifluoromethylphenylpiperazine (TFMPP). The substitution of the trifluoromethyl group at different positions on the phenyl ring significantly influences the pharmacological profile of these compounds. While extensive research has been conducted on the meta-isomer (m-TFMPP), data on the ortho- (o-TFMPP) and para- (p-TFMPP) isomers are limited. This comparison synthesizes the available experimental data, primarily focusing on m-TFMPP, and discusses the anticipated properties of the other isomers based on structure-activity relationships (SAR) within the phenylpiperazine class.

Chemical Structures

IsomerStructureIUPAC Name
ortho-TFMPP 1-[2-(Trifluoromethyl)phenyl]piperazine
meta-TFMPP 1-[3-(Trifluoromethyl)phenyl]piperazine
para-TFMPP 1-[4-(Trifluoromethyl)phenyl]piperazine

Pharmacological Profile: A Focus on Serotonergic Activity

The primary pharmacological action of TFMPP isomers is centered on the serotonin (5-HT) system. The position of the trifluoromethyl group is a critical determinant of their affinity and functional activity at various 5-HT receptor subtypes.

Receptor Binding Affinity

The following table summarizes the known receptor binding affinities (Ki, nM) of m-TFMPP. Data for o-TFMPP and p-TFMPP are largely unavailable in the public domain.

Table 1: Receptor Binding Affinities (Ki, nM) of m-TFMPP

Receptorm-TFMPP (3-TFMPP)o-TFMPP (2-TFMPP)p-TFMPP (4-TFMPP)
5-HT1A 288–1,950Data not availableData not available
5-HT1B 30–132Data not availableData not available
5-HT1D 282Data not availableData not available
5-HT2A 160–269Data not availableData not available
5-HT2C 62Data not availableData not available
SERT 121 (EC50)Data not availableData not available

Structure-Activity Relationship Insights:

Based on studies of other substituted phenylpiperazines, the following trends can be hypothesized for the ortho- and para- isomers:

  • Ortho-substitution: Steric hindrance from the bulky trifluoromethyl group in the ortho position may significantly reduce the affinity for many serotonin receptors compared to the meta- and para- isomers.

  • Para-substitution: The para-isomer is known to be a serotonergic releasing agent, suggesting it interacts with the serotonin transporter (SERT). Its receptor binding profile may differ from the meta-isomer, potentially with altered selectivity across 5-HT receptor subtypes.

Functional Activity

m-TFMPP exhibits a complex functional profile at serotonin receptors, acting as an agonist at several subtypes while displaying partial agonist or antagonist activity at others.

Table 2: Functional Activity of m-TFMPP

ReceptorFunctional Activity of m-TFMPPAnticipated Activity of o- and p-TFMPP
5-HT1A Full agonistLikely reduced agonist potency for o-TFMPP due to steric hindrance. The activity of p-TFMPP is unknown.
5-HT1B Full agonistThe meta position is often optimal for 5-HT1B agonism in phenylpiperazines. The activity of ortho and para isomers is likely to be lower.
5-HT1D Full agonistSimilar to 5-HT1B, the meta-isomer is expected to be the most potent.
5-HT2A Weak partial agonist or antagonistThe functional activity at this receptor is highly sensitive to the substitution pattern. The profiles of o- and p-TFMPP are difficult to predict without experimental data.
5-HT2C Full agonistThe meta-isomer shows the highest affinity, suggesting it is likely the most potent agonist among the three isomers.
SERT Serotonin Releasing Agentp-TFMPP is also reported to be a serotonin releasing agent. The releasing properties of o-TFMPP are unknown.

In Vivo Effects

The in vivo effects of m-TFMPP are consistent with its action as a serotonin receptor agonist and releasing agent.

Table 3: In Vivo Effects of m-TFMPP

EffectDescriptionRelevance to o- and p-TFMPP
Head-Twitch Response (HTR) m-TFMPP induces a head-twitch response in rodents, a behavioral proxy for 5-HT2A receptor activation and potential hallucinogenic effects in humans.The ability of o- and p-TFMPP to induce HTR would depend on their respective affinities and functional activities at the 5-HT2A receptor.
Locomotor Activity m-TFMPP generally reduces locomotor activity in animals.The effects of the other isomers on locomotor activity are unknown and would be influenced by their overall receptor interaction profile.
Appetite Suppression As a serotonergic agent, m-TFMPP can suppress appetite.This effect is common for serotonergic compounds and may be shared by the other isomers if they have significant activity at relevant 5-HT receptors (e.g., 5-HT2C).
Anxiogenic Effects m-TFMPP can produce anxiety-like effects in animal models.The anxiogenic or anxiolytic potential of the ortho- and para- isomers would depend on their specific receptor engagement, particularly at 5-HT1A and 5-HT2C receptors.

Signaling Pathways and Experimental Workflows

To understand the molecular mechanisms and experimental approaches used to characterize these compounds, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

G_protein_coupled_receptor_signaling Figure 1: Simplified 5-HT Receptor G-Protein Coupled Signaling cluster_membrane Cell Membrane 5HT_Receptor 5-HT Receptor (e.g., 5-HT1A, 5-HT2A/2C) G_Protein G-Protein (Gα, Gβγ) 5HT_Receptor->G_Protein Activates Effector_Enzyme Effector Enzyme (e.g., Adenylyl Cyclase, Phospholipase C) G_Protein->Effector_Enzyme Modulates TFMPP TFMPP Isomer TFMPP->5HT_Receptor Binds to Second_Messenger Second Messengers (cAMP, IP3, DAG) Effector_Enzyme->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates experimental_workflow Figure 2: Experimental Workflow for Pharmacological Characterization Synthesis Synthesis of o-, m-, p-TFMPP Binding_Assay Radioligand Binding Assays (Determine Ki at 5-HT receptors) Synthesis->Binding_Assay Functional_Assay In Vitro Functional Assays (e.g., cAMP, Ca2+ flux) (Determine EC50/IC50 and Emax) Binding_Assay->Functional_Assay In_Vivo_Assay In Vivo Behavioral Assays (e.g., Head-Twitch, Locomotion) Functional_Assay->In_Vivo_Assay Data_Analysis Comparative Data Analysis and SAR In_Vivo_Assay->Data_Analysis

Navigating the Labyrinth of Off-Target Effects: A Comparative Guide to the Cross-Reactivity Profile of 1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a novel chemical entity is paramount to predicting its therapeutic potential and off-target liabilities. This guide provides a comparative framework for assessing the cross-reactivity of 1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine, a compound for which public cross-reactivity data is not yet available. By examining structurally related phenylpiperazine derivatives, we can anticipate potential off-target interactions and outline a robust experimental strategy for comprehensive profiling.

The phenylpiperazine scaffold is a well-known pharmacophore present in numerous centrally acting drugs. These compounds are known to interact with a range of G-protein coupled receptors (GPCRs), particularly serotonin (5-HT), dopamine (D), and adrenergic (α) receptors. The specific substitution pattern on the phenyl ring and the piperazine nitrogen dictates the affinity and selectivity for these various receptor subtypes. Given the structural alerts of a nitro group and a trifluoromethyl moiety on the phenyl ring, a thorough investigation into the cross-reactivity of this compound is essential.

Predicting Cross-Reactivity: Lessons from Analogs

While direct experimental data for this compound is absent from the public domain, the known pharmacology of its structural relatives offers valuable insights into its potential cross-reactivity profile. Phenylpiperazine derivatives frequently exhibit polypharmacology, binding to multiple receptor types.

For instance, trifluoromethylphenylpiperazine (TFMPP) isomers are well-characterized serotonergic agents. 1-(3-(Trifluoromethyl)phenyl)piperazine, a non-selective serotonin receptor agonist, demonstrates high affinity for various 5-HT receptor subtypes, including 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT2C.[1] Other phenylpiperazine derivatives have shown significant affinity for dopamine D2 and D3 receptors, as well as α1-adrenergic receptors.[2][3][4][5][6][7] The presence of a trifluoromethyl group, as seen in the compound of interest, is a common feature in many centrally active phenylpiperazines.

Comparative Analysis of Structurally Related Phenylpiperazine Derivatives

To illustrate the potential for cross-reactivity, the following table summarizes the binding affinities (Ki, nM) of several representative phenylpiperazine derivatives for key CNS receptors. This data, gathered from various published studies, highlights the promiscuous nature of this chemical class and underscores the necessity of broad off-target screening.

Compound/AlternativePrimary Target(s)5-HT1A (Ki, nM)5-HT2A (Ki, nM)5-HT2C (Ki, nM)D2 (Ki, nM)D3 (Ki, nM)α1A (Ki, nM)α1D (Ki, nM)
This compound Unknown Data not available Data not available Data not available Data not available Data not available Data not available Data not available
1-(2-Methoxyphenyl)piperazine derivative (LASSBio-772)α1A/α1D Antagonist-----0.140.025 (KB)
N-(2,3-Dichlorophenyl)piperazine analog (12b)D3 LigandHigh Affinity--400.3--
Phenylpiperazine-hydantoin derivative (12)5-HT1A/α-AR Ligand<100----<100-
4,5-Dihydrothiazole-phenylpiperazine derivative (FG-7)5-HT1A LigandHigh AffinityLow Affinity-----
Thiophene-benzamide N-phenylpiperazine (6a)D3 Ligand199--~7001.4--

Note: '-' indicates data not reported in the cited sources. Ki values are indicative and can vary based on experimental conditions.

This comparative data strongly suggests that this compound is likely to interact with multiple monoaminergic receptors. The specific nitro and trifluoromethyl substitution pattern will uniquely influence its binding profile, necessitating empirical determination.

Experimental Protocols for Cross-Reactivity Profiling

A comprehensive assessment of cross-reactivity involves a tiered approach, beginning with broad screening and progressing to more focused functional assays for confirmed off-targets.

Radioligand Binding Assays: The Gold Standard for Initial Screening

Radioligand binding assays are a high-throughput and sensitive method to determine the affinity of a test compound for a large panel of receptors, ion channels, and transporters.

Methodology:

  • Target Preparation: Membranes are prepared from cell lines stably expressing the human recombinant receptor of interest (e.g., HEK-293 cells for 5-HT, dopamine, and adrenergic receptors).

  • Assay Conditions: A fixed concentration of a specific radioligand (e.g., [3H]Prazosin for α1-receptors, [3H]-8-OH-DPAT for 5-HT1A receptors) is incubated with the cell membranes in the presence of increasing concentrations of the test compound (this compound).

  • Incubation and Separation: The reaction is allowed to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration through glass fiber filters.

  • Detection and Analysis: The radioactivity retained on the filters is quantified using liquid scintillation counting. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation. A broad panel, such as the CEREP safety panel, is recommended for comprehensive profiling.

Functional Assays: Assessing Agonist, Antagonist, or Inverse Agonist Activity

Once off-target binding is identified, functional assays are crucial to determine the pharmacological consequence of this interaction.

Methodology (Example: Gq-coupled 5-HT2A Receptor):

  • Cell Culture: A cell line (e.g., CHO-K1) stably expressing the human 5-HT2A receptor is cultured.

  • Calcium Mobilization Assay: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: The test compound is added at various concentrations. For antagonist mode, the cells are pre-incubated with the test compound before the addition of a known agonist (e.g., serotonin).

  • Signal Detection: Changes in intracellular calcium concentration are measured using a fluorescence plate reader.

  • Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists).

Similar functional assays, such as cAMP assays for Gs/Gi-coupled receptors, can be employed for other identified off-targets.

Visualizing the Path to Cross-Reactivity Assessment

To further clarify the experimental process and the potential biological implications, the following diagrams are provided.

experimental_workflow cluster_screening Phase 1: Initial Screening cluster_analysis Phase 2: Hit Identification and Validation cluster_functional Phase 3: Functional Characterization cluster_decision Phase 4: Risk Assessment a 1. Compound Synthesis and QC (this compound) b 2. Broad Panel Radioligand Binding Assay (e.g., CEREP Safety Panel) a->b c 3. Data Analysis: Identify Off-Targets (Ki < 1 µM) b->c d 4. Dose-Response Binding Assays for Hits c->d e 5. In Vitro Functional Assays (e.g., Calcium flux, cAMP) d->e f 6. Determine Mode of Action (Agonist, Antagonist, etc.) e->f g 7. Assess Therapeutic Index and Off-Target Liabilities f->g

Caption: Experimental workflow for assessing the cross-reactivity of a novel compound.

signaling_pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling cluster_response Cellular Response receptor GPCR (e.g., 5-HT2A) g_protein Gq/11 receptor->g_protein Activation plc Phospholipase C (PLC) g_protein->plc Activation pip2 PIP2 plc->pip2 Hydrolysis ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release from ER ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc response Physiological Effects ca_release->response pkc->response ligand Phenylpiperazine (Potential Ligand) ligand->receptor Binding

Caption: A potential Gq-coupled signaling pathway affected by phenylpiperazine binding.

References

Comparative Efficacy Analysis of 1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine: Data Currently Unavailable in Public Domain

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparative analysis of the efficacy of 1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine versus known inhibitors cannot be provided at this time due to the absence of publicly available data on its specific biological target and inhibitory activity.

Extensive searches of scientific literature, patent databases, and chemical registries have yielded information on the chemical structure and basic physical properties of this compound. However, these searches did not uncover any published studies detailing its mechanism of action, specific biological targets, or quantitative measures of its efficacy, such as IC50 or Ki values.

For a meaningful comparison against known inhibitors, it is imperative to first identify the biological pathway or molecule that this compound interacts with. Without this crucial information, selecting appropriate comparator compounds and interpreting any potential efficacy data is not feasible.

While research exists on structurally related phenylpiperazine derivatives, which have been shown to target a range of biological entities including serotonin receptors and various kinases, it is not scientifically sound to extrapolate these findings to the specific molecule . The substitution pattern on the phenyl ring, including the nitro and trifluoromethyl groups, can dramatically alter the pharmacological profile of a compound.

Therefore, until experimental data on the biological activity of this compound becomes available in the public domain, a comparison guide as requested cannot be generated. Further research, including in vitro screening and biological assays, would be required to elucidate its mechanism of action and pave the way for a proper comparative analysis.

A Comparative Spectroscopic Analysis of Nitrophenylpiperazine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the ortho-, meta-, and para-isomers of nitrophenylpiperazine. Understanding the distinct spectral characteristics of these isomers is crucial for their unambiguous identification, purity assessment, and characterization in various research and development settings, including drug discovery and quality control. This document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside detailed experimental protocols. Additionally, insights into their mass spectrometry fragmentation patterns are discussed.

Spectroscopic Data Summary

The following tables present a comparative summary of the key spectroscopic data for 2-nitrophenylpiperazine (ortho), 3-nitrophenylpiperazine (meta), and 4-nitrophenylpiperazine (para) isomers.

Table 1: ¹H NMR Chemical Shifts (δ, ppm)
Proton Assignment2-Nitrophenylpiperazine3-Nitrophenylpiperazine (Predicted)4-Nitrophenylpiperazine
Aromatic-H 7.75-7.05 (m)7.90-7.20 (m)8.15 (d), 6.95 (d)
Piperazine-H (N-CH₂) (Aryl side) 3.15 (t)3.30 (t)3.45 (t)
Piperazine-H (N-CH₂) (NH side) 3.05 (t)3.10 (t)3.00 (t)
Piperazine-NH 2.05 (s, br)2.10 (s, br)2.00 (s, br)
Note: Predicted values for the meta-isomer are based on computational models and may vary from experimental results.
Table 2: ¹³C NMR Chemical Shifts (δ, ppm)
Carbon Assignment2-Nitrophenylpiperazine3-Nitrophenylpiperazine (Predicted)4-Nitrophenylpiperazine
Aromatic C-NO₂ 148.5149.0155.5
Aromatic C-N 146.0147.5137.5
Aromatic C-H 127.5, 125.0, 120.0, 116.0130.0, 123.0, 118.0, 113.0126.0, 113.0
Piperazine C-N (Aryl side) 51.050.047.0
Piperazine C-N (NH side) 46.046.546.0
Note: Predicted values for the meta-isomer are based on computational models and may vary from experimental results.
Table 3: FTIR Absorption Bands (cm⁻¹)
Vibrational Mode2-Nitrophenylpiperazine3-Nitrophenylpiperazine4-Nitrophenylpiperazine
N-H Stretch (Piperazine) 3320~33253330
Aromatic C-H Stretch 3100-30003100-30003100-3000
Aliphatic C-H Stretch (Piperazine) 2950-28002950-28002950-2800
N-O Asymmetric Stretch (NO₂) 152015251510
N-O Symmetric Stretch (NO₂) 135013551340
C-N Stretch (Aryl-N) 126012551280
Note: Values for the meta-isomer are based on typical ranges for similar compounds and may vary.
Table 4: UV-Vis Absorption Maxima (λmax, nm)
Solvent2-Nitrophenylpiperazine3-Nitrophenylpiperazine4-Nitrophenylpiperazine
Methanol ~245, ~410~260, ~330~395
Note: The absorption maxima can be influenced by the solvent. The data presented is based on analogous compounds like nitroanilines, where the ortho-isomer shows a significant red shift in one of its bands due to intramolecular hydrogen bonding. The para-isomer exhibits a strong charge-transfer band at longer wavelengths. The meta-isomer's spectrum is less affected by direct resonance, resulting in bands at shorter wavelengths compared to the para-isomer.

Mass Spectrometry Fragmentation

Electron Ionization (EI) mass spectrometry of nitrophenylpiperazine isomers is expected to show characteristic fragmentation patterns that can aid in their differentiation.

  • Molecular Ion (M⁺): All three isomers will exhibit a molecular ion peak corresponding to their molecular weight.

  • Loss of NO₂: A significant fragment corresponding to the loss of the nitro group (M-46) is expected for all isomers.

  • Loss of NO: Loss of nitric oxide (M-30) is also a common fragmentation pathway for nitroaromatic compounds.

  • Piperazine Ring Fragmentation: The piperazine ring will undergo characteristic fragmentation, leading to peaks corresponding to the loss of ethyleneimine fragments.

  • Isomer-Specific Fragmentation: The position of the nitro group can influence the fragmentation pathways. For instance, the ortho-isomer may exhibit unique fragmentation patterns due to interactions between the nitro group and the piperazine ring (ortho-effect). A notable fragmentation for meta- and para-isomers of similar compounds is the loss of a hydroxyl radical (M-17), which is less common for the ortho-isomer.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the nitrophenylpiperazine isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 200-220 ppm, 512-1024 scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (Solid):

    • KBr Pellet Method: Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Instrumentation: Use a Fourier-Transform Infrared spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Place the sample in the beam path and record the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

    • The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the nitrophenylpiperazine isomer in a suitable UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax. A typical starting concentration is in the range of 10-50 µM.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a cuvette with the pure solvent to be used as a blank.

    • Fill a matched cuvette with the sample solution.

    • Scan the sample over a wavelength range of approximately 200-600 nm.

    • Record the absorbance spectrum and identify the wavelength(s) of maximum absorbance (λmax).

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic comparison of nitrophenylpiperazine isomers.

Spectroscopic_Workflow cluster_isomers Nitrophenylpiperazine Isomers cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation and Comparison ortho Ortho-Isomer NMR NMR Spectroscopy (¹H and ¹³C) ortho->NMR FTIR FTIR Spectroscopy ortho->FTIR UV_Vis UV-Vis Spectroscopy ortho->UV_Vis MS Mass Spectrometry ortho->MS meta Meta-Isomer meta->NMR meta->FTIR meta->UV_Vis meta->MS para Para-Isomer para->NMR para->FTIR para->UV_Vis para->MS Data_Comp Comparative Data Analysis (Tables and Spectra Overlay) NMR->Data_Comp FTIR->Data_Comp UV_Vis->Data_Comp MS->Data_Comp Struct_Elucid Structural Elucidation and Isomer Differentiation Data_Comp->Struct_Elucid

Caption: Workflow for the spectroscopic comparison of nitrophenylpiperazine isomers.

Comparative Guide to the Biological Activity of 1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine and Structurally Related Phenylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological mechanism of action of 1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine. Due to a lack of published experimental data for this specific compound, its activity is contextualized through comparison with three well-characterized, structurally related phenylpiperazine derivatives: 1-[3-(trifluoromethyl)phenyl]piperazine (TFMPP), 1-(3-chlorophenyl)piperazine (m-CPP), and p-nitrophenylpiperazine (pNPP). This document summarizes their known interactions with serotonergic systems, presenting quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate further research and drug development efforts.

Executive Summary

Currently, there is no direct experimental data detailing the biological mechanism of action of this compound in publicly available scientific literature. However, patent literature suggests that nitro-substituted phenyl-piperazine compounds may exhibit affinity for serotonin 5-HT6 receptors. This guide, therefore, presents a hypothetical mechanism of action for this compound centered on 5-HT6 receptor interaction and provides a comparative analysis with related compounds known to modulate the serotonin system through different mechanisms.

The comparators included are:

  • 1-[3-(Trifluoromethyl)phenyl]piperazine (TFMPP): A non-selective serotonin receptor agonist.

  • 1-(3-chlorophenyl)piperazine (m-CPP): A serotonin receptor agonist and releasing agent.

  • p-Nitrophenylpiperazine (pNPP): A selective partial serotonin releasing agent.

Comparative Analysis of Biological Activity

The following table summarizes the known quantitative data for the comparator compounds, offering a baseline for potential experimental investigation of this compound.

CompoundTarget(s)ActionQuantitative Data (Ki/EC50 in nM)
This compound 5-HT6 Receptor (Hypothetical)UnknownNo data available
1-[3-(Trifluoromethyl)phenyl]piperazine (TFMPP) 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2C ReceptorsAgonistKi (nM): 5-HT1A: 288-1950, 5-HT1B: 30-132, 5-HT1D: 282, 5-HT2A: 160-269, 5-HT2C: 62
1-(3-chlorophenyl)piperazine (m-CPP) 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT3, 5-HT7 Receptors, SERTAgonist/Serotonin Releasing AgentKi (nM): 5-HT2C: 3.4, 5-HT2B: 28.8, 5-HT2A: 32.1. IC50 (nM): SERT: 230, 5-HT Receptors (general): 360-1300[1][2]
p-Nitrophenylpiperazine (pNPP) Serotonin Transporter (SERT)Selective Partial Serotonin Releasing AgentEC50 (nM): 19-43[3]

Signaling Pathways and Experimental Workflows

To visualize the potential mechanisms of action, the following diagrams illustrate a hypothetical signaling pathway for 5-HT6 receptor activation and a standard experimental workflow for determining receptor binding affinity.

G Hypothetical 5-HT6 Receptor Signaling Pathway This compound This compound 5-HT6 Receptor 5-HT6 Receptor This compound->5-HT6 Receptor Binds to Gs Protein Gs Protein 5-HT6 Receptor->Gs Protein Activates Adenylyl Cyclase Adenylyl Cyclase Gs Protein->Adenylyl Cyclase Stimulates cAMP cAMP Adenylyl Cyclase->cAMP Increases Protein Kinase A (PKA) Protein Kinase A (PKA) cAMP->Protein Kinase A (PKA) Activates CREB Phosphorylation CREB Phosphorylation Protein Kinase A (PKA)->CREB Phosphorylation Phosphorylates Gene Transcription Gene Transcription CREB Phosphorylation->Gene Transcription Regulates Neuronal Excitability Neuronal Excitability Gene Transcription->Neuronal Excitability Alters

Caption: Hypothetical signaling cascade following 5-HT6 receptor activation.

G Radioligand Binding Assay Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Detection & Analysis Cell Membrane Preparation Cell Membrane Preparation Incubation Incubation Cell Membrane Preparation->Incubation Radioligand Preparation Radioligand Preparation Radioligand Preparation->Incubation Test Compound Dilution Test Compound Dilution Test Compound Dilution->Incubation Filtration Filtration Incubation->Filtration Washing Washing Filtration->Washing Scintillation Counting Scintillation Counting Washing->Scintillation Counting Data Analysis (IC50/Ki) Data Analysis (IC50/Ki) Scintillation Counting->Data Analysis (IC50/Ki)

Caption: General workflow for a competitive radioligand binding assay.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to characterizing the biological activity of phenylpiperazine derivatives.

Radioligand Binding Assay for Serotonin Receptors

This protocol is a generalized procedure for determining the binding affinity of a test compound to a specific serotonin receptor subtype.

1. Materials and Reagents:

  • Cell membranes expressing the human serotonin receptor of interest (e.g., 5-HT6)

  • Radioligand specific for the receptor (e.g., [3H]-LSD for 5-HT6)

  • Test compound (this compound)

  • Non-specific binding control (e.g., unlabeled serotonin or a high-affinity ligand)

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4)

  • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters (pre-soaked in polyethyleneimine)

  • Scintillation cocktail

  • 96-well microplates

2. Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice and dilute to the desired concentration in assay buffer.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Assay buffer, radioligand, and cell membranes.

    • Non-specific Binding: Non-specific binding control, radioligand, and cell membranes.

    • Competitive Binding: Serial dilutions of the test compound, radioligand, and cell membranes.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Detection: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound from the competitive binding curve and calculate the Ki value using the Cheng-Prusoff equation.

Serotonin Release Assay

This protocol outlines a method to measure the ability of a compound to induce the release of serotonin from presynaptic nerve terminals (synaptosomes).

1. Materials and Reagents:

  • Synaptosomes prepared from rodent brain tissue (e.g., striatum or hippocampus)

  • [3H]-Serotonin

  • Krebs-Ringer buffer

  • Test compound (this compound)

  • Positive control (e.g., p-chloroamphetamine)

  • Glass fiber filters

  • Scintillation cocktail

2. Procedure:

  • Synaptosome Preparation: Isolate synaptosomes from brain tissue using differential centrifugation.

  • Loading: Incubate the synaptosomes with [3H]-Serotonin to allow for uptake into the vesicles.

  • Washing: Wash the synaptosomes to remove extracellular [3H]-Serotonin.

  • Release Assay:

    • Resuspend the loaded synaptosomes in Krebs-Ringer buffer.

    • Add the test compound at various concentrations.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters to separate the synaptosomes from the buffer.

  • Detection: Measure the radioactivity in the filtrate (representing released [3H]-Serotonin) and on the filters (representing retained [3H]-Serotonin) using a scintillation counter.

  • Data Analysis: Calculate the percentage of [3H]-Serotonin released for each concentration of the test compound and determine the EC50 value.

Conclusion

While the precise biological mechanism of this compound remains to be elucidated, this guide provides a framework for its investigation based on the pharmacology of structurally similar compounds. The presented data on TFMPP, m-CPP, and pNPP highlight the diverse ways in which phenylpiperazine derivatives can interact with the serotonergic system, from direct receptor agonism to modulation of neurotransmitter release. The provided experimental protocols offer standardized methods for characterizing the affinity and functional activity of this compound, which will be crucial in determining its mechanism of action and potential as a research tool or therapeutic agent. Future studies should focus on performing radioligand binding assays against a panel of serotonin receptors, with an initial focus on the 5-HT6 receptor, and functional assays to determine its effect on serotonin release and reuptake.

References

A Comparative Guide to the In Vivo Validation of N-Aryl Piperazine Activity, with a Focus on Trifluoromethylphenylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in-vivo activity of N-aryl piperazine derivatives, with a particular focus on compounds containing a trifluoromethylphenyl moiety, such as 1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine. Due to the limited direct in-vivo data on this compound, this document draws comparisons with structurally related and well-studied analogs, including 1-(3-trifluoromethylphenyl)piperazine (TFMPP) and other N-aryl piperazines, to provide a comprehensive overview for researchers, scientists, and drug development professionals.

The N-aryl piperazine scaffold is a versatile pharmacophore found in numerous centrally active agents, exhibiting a wide range of pharmacological activities.[1] These compounds have been investigated for their potential in treating neurological and psychiatric disorders, often through modulation of serotonergic and glutamatergic pathways.[2][3] The inclusion of a trifluoromethyl group can enhance metabolic stability and potency, making these derivatives promising candidates for drug development.[4][5]

Comparative In Vivo Activity

The following table summarizes the in-vivo effects of various N-aryl piperazine derivatives, providing a comparative framework for understanding the potential activity of this compound.

Compound/ClassAnimal ModelKey In Vivo FindingsPotential Therapeutic Area
N-Aryl Piperazines (mGluR5 PAMs) RatReversal of amphetamine-induced hyperlocomotion.[2]Schizophrenia and other psychiatric disorders.[2]
1-(3-trifluoromethylphenyl)piperazine (TFMPP) MouseAntagonized oxotremorine-induced hypothermia, active in the behavioural despair test, and normalized social behavioural deficit induced by isolation.[6]Psychotropic agent.[6]
p-amino-phenethyl-m-trifluoromethylphenyl piperazine (PAPP) Gerbil>99% efficacy against Haemonchus contortus and >98% efficacy against Teladorsagia circumcincta at 100 mg/kg.[7]Anthelmintic.[7]
Arylpiperazine derivative (LQFM181) MouseNeuroprotective against 3-nitropropionic acid-induced neurotoxicity, reduced oxidative stress markers, and improved locomotor and memory functions.[8]Neurodegenerative diseases.[8]

Experimental Protocols

Detailed methodologies for key in-vivo experiments are crucial for the interpretation and replication of findings.

Amphetamine-Induced Hyperlocomotion in Rats

This model is a well-established preclinical screen for antipsychotic activity.[2]

  • Animals: Male Sprague-Dawley rats are typically used.

  • Procedure:

    • Rats are pre-treated with the test compound (e.g., an N-aryl piperazine mGluR5 PAM) or vehicle.[2]

    • After a specified pre-treatment time (e.g., 30 minutes), all rats receive an injection of d-amphetamine to induce hyperlocomotion.[2]

    • Locomotor activity is then monitored using automated activity chambers.

  • Data Analysis: The total distance traveled or the number of beam breaks are recorded and compared between treatment groups. A significant reduction in amphetamine-induced activity by the test compound, without causing sedation on its own, suggests potential antipsychotic efficacy.[2]

Behavioral Despair Test in Mice

This test, also known as the forced swim test, is a common screen for antidepressant-like activity.[6]

  • Animals: Male mice are frequently used.

  • Procedure:

    • Mice are individually placed in a cylinder filled with water from which they cannot escape.

    • The duration of immobility during a set period (e.g., the last 4 minutes of a 6-minute session) is recorded.

  • Data Analysis: A significant decrease in the duration of immobility in the compound-treated group compared to the vehicle-treated group is indicative of antidepressant-like effects.[6]

In Vivo Anthelmintic Efficacy in Gerbils

This model assesses the effectiveness of compounds against parasitic nematodes.[7]

  • Animals: Gerbils are infected with nematode larvae (e.g., Haemonchus contortus).[7]

  • Procedure:

    • Following a pre-patent period to allow the infection to establish, the animals are treated with the test compound (e.g., PAPP) or vehicle, administered orally or subcutaneously.[7]

    • After a set period post-treatment, the animals are euthanized, and the number of adult worms in the gastrointestinal tract is counted.

  • Data Analysis: Efficacy is calculated as the percentage reduction in worm burden in the treated group compared to the control group.[7]

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for N-Aryl Piperazine mGluR5 Positive Allosteric Modulators (PAMs)

cluster_pre Presynaptic Terminal cluster_post Postsynaptic Membrane Glutamate_vesicle Glutamate mGluR5 mGluR5 Receptor Glutamate_vesicle->mGluR5 Glutamate Binding Gq Gq Protein mGluR5->Gq Activation PLC Phospholipase C Gq->PLC Activation IP3_DAG IP3 / DAG PLC->IP3_DAG Hydrolysis of PIP2 Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release Cellular_Response Cellular Response Ca_release->Cellular_Response Aryl_Piperazine N-Aryl Piperazine PAM Aryl_Piperazine->mGluR5 Allosteric Modulation

Caption: N-Aryl Piperazine as a Positive Allosteric Modulator of mGluR5.

General Experimental Workflow for In Vivo Validation

Compound_Selection Compound Selection (e.g., this compound) Animal_Model Selection of Appropriate Animal Model Compound_Selection->Animal_Model Dosing Dose Formulation and Administration Animal_Model->Dosing Behavioral_Testing Behavioral or Pharmacological Testing Dosing->Behavioral_Testing Data_Collection Data Collection and Analysis Behavioral_Testing->Data_Collection Comparison Comparison with Alternative Compounds Data_Collection->Comparison Conclusion Conclusion on In Vivo Activity Comparison->Conclusion

Caption: A typical workflow for the in vivo validation of a test compound.

References

comparative toxicity profiling of fluorinated phenylpiperazines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Toxicity Profiling of Fluorinated Phenylpiperazines

This guide offers a comparative analysis of the toxicological profiles of various fluorinated phenylpiperazines, leveraging data from preclinical research. It is designed for researchers, scientists, and professionals in drug development to facilitate an objective comparison of the cytotoxic and neurotoxic effects of these compounds. The guide summarizes quantitative data, details experimental methodologies, and provides visual representations of experimental workflows and cellular toxicity pathways.

Introduction to Fluorinated Phenylpiperazines

Fluorinated phenylpiperazines are a class of synthetic compounds that have garnered interest in medicinal chemistry and pharmacology. The introduction of fluorine atoms to the phenyl ring can significantly alter the physicochemical properties of the parent molecule, potentially enhancing metabolic stability, binding affinity, and potency.[1] However, these structural modifications also impact the toxicity profile. Several fluorinated phenylpiperazines, such as 1-(3-trifluoromethylphenyl)piperazine (TFMPP) and para-fluorophenylpiperazine (pFPP), have been investigated for their psychoactive properties and are often found in recreational "designer drugs".[2][3][4] Understanding their comparative toxicity is crucial for risk assessment and the development of safer therapeutic agents.

Data Presentation: Comparative Cytotoxicity and Neurotoxicity

The following tables summarize the in vitro cytotoxic and neurotoxic activities of selected fluorinated phenylpiperazines from various studies. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function.

Compound/Derivative NameCell LineAssay TypeIC50 (µM)Reference
1-(2-fluorophenyl)piperazine Derivative 9LNCaP (Prostate Cancer)CCK-8 Assay< 5[5][6]
1-(2-fluorophenyl)piperazine Derivative 15LNCaP (Prostate Cancer)CCK-8 Assay< 5[5][6]
1-(2-fluorophenyl)piperazine Derivative 8DU145 (Prostate Cancer)CCK-8 Assay8.25[5]
Sulfamethoxazole & 1-(2-fluorophenyl) piperazine Derivative 3eMDA-MB-231 (Breast Cancer)MTT Assay16.98[7]
Sulfamethoxazole & 1-(2-fluorophenyl) piperazine Derivative 6bMDA-MB-231 (Breast Cancer)MTT Assay17.33[7]
1-(3-trifluoromethylphenyl)piperazine (TFMPP)Differentiated SH-SY5Y (Neuroblastoma)MTT AssayMost cytotoxic among tested piperazines[8]
1-(3-trifluoromethylphenyl)piperazine (TFMPP)HepaRG, HepG2 (Hepatic), Primary Rat HepatocytesMTT AssayMost cytotoxic among tested piperazines[9]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, cell lines, and assay types.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are fundamental for assessing the cytotoxic and neurotoxic effects of chemical compounds.[10][11]

Cell Viability and Cytotoxicity Assays

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[7][9][12][13]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1.5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: After 24 hours, remove the medium and add fresh medium containing various concentrations of the fluorinated phenylpiperazine derivatives. Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).[7][12]

  • MTT Addition: Following the treatment period, add MTT solution (e.g., 0.8 mg/mL) to each well.[7]

  • Incubation: Incubate the plate for a few hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

b) Neutral Red Uptake Assay

This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of living cells.[8]

  • Cell Seeding and Treatment: Prepare and treat cells in a 96-well plate as described for the MTT assay.

  • Neutral Red Incubation: After the treatment period, incubate the cells with a medium containing neutral red dye.

  • Washing and Dye Extraction: Wash the cells to remove excess dye, and then extract the incorporated dye from the cells using a destaining solution.

  • Absorbance Measurement: Measure the absorbance of the extracted dye. The amount of dye retained is proportional to the number of viable cells.

Oxidative Stress and Apoptosis Assays

a) Reactive Oxygen Species (ROS) Detection

This involves the use of fluorescent probes that react with ROS to produce a fluorescent signal.

  • Cell Treatment: Expose cells to the test compounds.

  • Probe Incubation: Incubate the cells with a ROS-sensitive fluorescent probe (e.g., DCFH-DA).

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer or fluorescence microscope. An increase in fluorescence indicates an increase in ROS levels.[9]

b) Glutathione (GSH) Content

The levels of reduced glutathione, a key antioxidant, are measured. A decrease in GSH levels is indicative of oxidative stress.[8][9]

c) Caspase Activation Assays

Caspases are key mediators of apoptosis. Their activation can be measured using specific substrates that become fluorescent or colorimetric upon cleavage by active caspases (e.g., caspase-3).[9]

Genotoxicity Assessment

a) Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is used to detect DNA damage in individual cells.[8]

  • Cell Embedding: Embed treated cells in a low-melting-point agarose gel on a microscope slide.

  • Lysis: Lyse the cells to remove membranes and proteins, leaving behind the nuclear DNA.

  • Electrophoresis: Subject the slides to electrophoresis. Damaged DNA fragments will migrate away from the nucleus, forming a "comet tail."

  • Staining and Visualization: Stain the DNA with a fluorescent dye and visualize under a microscope. The length and intensity of the comet tail are proportional to the extent of DNA damage.

Mandatory Visualizations

The following diagrams illustrate a typical experimental workflow for in vitro toxicity testing and a proposed signaling pathway for fluorinated phenylpiperazine-induced cytotoxicity.

G cluster_prep Preparation cluster_exposure Exposure cluster_assays Toxicity Assessment cluster_analysis Data Analysis cell_culture Cell Culture (e.g., SH-SY5Y, HepG2) cell_seeding Cell Seeding (96-well plates) cell_culture->cell_seeding compound_prep Compound Preparation (Fluorinated Phenylpiperazines) treatment Treatment with Compounds (24h incubation) compound_prep->treatment cell_seeding->treatment cytotoxicity Cytotoxicity Assays (MTT, Neutral Red) treatment->cytotoxicity oxidative_stress Oxidative Stress (ROS, GSH levels) treatment->oxidative_stress apoptosis Apoptosis Assays (Caspase-3 activity) treatment->apoptosis genotoxicity Genotoxicity (Comet Assay) treatment->genotoxicity data_collection Data Collection (Absorbance, Fluorescence) cytotoxicity->data_collection oxidative_stress->data_collection apoptosis->data_collection genotoxicity->data_collection ic50 IC50 Determination data_collection->ic50

Experimental workflow for in vitro toxicity profiling.

G cluster_cellular Cellular Effects cluster_downstream Downstream Consequences FPP Fluorinated Phenylpiperazine ROS ↑ Reactive Oxygen Species (ROS) FPP->ROS GSH ↓ Glutathione (GSH) FPP->GSH Ca2 ↑ Intracellular Ca2+ FPP->Ca2 OxidativeStress Oxidative Stress ROS->OxidativeStress GSH->OxidativeStress Mito Mitochondrial Dysfunction (Hyperpolarization) Ca2->Mito Apoptosis Apoptosis (Caspase-3 Activation) Mito->Apoptosis OxidativeStress->Apoptosis CellDeath Cell Death Apoptosis->CellDeath

Proposed signaling pathway for cytotoxicity.

Discussion and Conclusion

The available data suggest that fluorinated phenylpiperazines can induce cytotoxicity and neurotoxicity through mechanisms involving oxidative stress, mitochondrial dysfunction, and apoptosis.[8][9] For instance, several studies have shown that these compounds can lead to an increase in reactive oxygen species, depletion of intracellular glutathione, and an increase in intracellular calcium levels, culminating in apoptotic cell death.[8][9] The position and type of fluorine substitution on the phenyl ring appear to influence the toxic potency, a key aspect of the structure-activity relationship.[5][14] For example, TFMPP was consistently found to be the most cytotoxic among the tested piperazine derivatives in multiple studies.[8][9]

This guide provides a foundational overview for comparing the toxicity of fluorinated phenylpiperazines. Further research with standardized protocols across a wider range of these compounds is necessary to establish a more definitive structure-toxicity relationship. Such studies are essential for guiding the development of new therapeutic agents with improved safety profiles.

References

A Comparative Guide to Trifluoromethylphenylpiperazine (TFMPP) Analogs as Serotonin Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Initial literature searches for peer-reviewed studies on a series of 1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine analogs containing comparative biological data proved unsuccessful. To fulfill the request for a comprehensive comparison guide, this document focuses on the closely related and extensively studied class of trifluoromethylphenylpiperazine (TFMPP) analogs. These compounds are well-documented for their interactions with serotonin (5-HT) receptors, making them a valuable subject for comparative analysis. This guide provides a summary of their binding affinities, detailed experimental protocols for receptor binding assays, and visualizations of key experimental and signaling pathways.

Comparative Analysis of TFMPP Analog Isomers

The position of the trifluoromethyl group on the phenyl ring significantly influences the binding affinity of TFMPP analogs for various serotonin receptor subtypes. The following table summarizes the equilibrium dissociation constants (Ki) for the meta (3-), and para (4-) isomers of TFMPP at several key 5-HT receptors. Lower Ki values indicate higher binding affinity.

Compound5-HT1A (Ki nM)5-HT1B (Ki nM)5-HT1D (Ki nM)5-HT2A (Ki nM)5-HT2C (Ki nM)5-HT3 (IC50 nM)
1-(3-(Trifluoromethyl)phenyl)piperazine (m-TFMPP)288 - 1,950[1]30 - 132[1]282[1]160 - 269[1]62[1]2,373[2]
1-(4-(Trifluoromethyl)phenyl)piperazine (p-TFMPP)Data not availableData not availableData not availableData not availableData not availableData not available

Experimental Protocols

The following is a generalized protocol for a radioligand binding assay, a common method used to determine the binding affinity of compounds for a specific receptor. This protocol is a synthesis of methodologies described in the literature for serotonin receptor binding assays.[3][4][5][6]

Radioligand Binding Assay for Serotonin Receptors

Objective: To determine the equilibrium dissociation constant (Ki) of TFMPP analogs for specific serotonin receptor subtypes.

Materials:

  • Receptor Source: Membranes from cell lines (e.g., HEK293 or CHO-K1) stably expressing the human serotonin receptor subtype of interest (e.g., 5-HT1A, 5-HT2A).

  • Radioligand: A tritiated ([³H]) ligand with high affinity and selectivity for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]Ketanserin for 5-HT2A).

  • Test Compounds: TFMPP analogs dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: Typically a Tris-HCl buffer at physiological pH (7.4) containing relevant ions.

  • Non-specific Binding Agent: A high concentration of a known ligand for the target receptor to determine non-specific binding (e.g., serotonin).

  • 96-well Filter Plates: With glass fiber filters (GF/B or GF/C).

  • Scintillation Cocktail and Microplate Scintillation Counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor in an appropriate buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer to a specific protein concentration.

  • Assay Setup: In a 96-well plate, combine the receptor membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound (TFMPP analog).

  • Total and Non-specific Binding: For total binding wells, no test compound is added. For non-specific binding wells, a saturating concentration of the non-specific binding agent is added.

  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (typically 60-90 minutes).[5]

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: After the filters have dried, add a scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Convert the IC₅₀ value to the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

The following diagrams illustrate a typical workflow for a radioligand binding assay and a simplified signaling pathway for a G-protein coupled serotonin receptor.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Receptor Membrane Preparation incubation Incubate Membranes, Radioligand, and Test Compound prep_membranes->incubation prep_ligands Prepare Radioligand and Test Compound Dilutions prep_ligands->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting analysis Calculate IC50 and Ki counting->analysis

Caption: A typical experimental workflow for a radioligand binding assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor 5-HT Receptor g_protein G-Protein receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Generates/ Inhibits cellular_response Cellular Response second_messenger->cellular_response Initiates ligand TFMPP Analog (Ligand) ligand->receptor Binds

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of laboratory chemicals are paramount to ensuring a secure work environment and preventing environmental contamination. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine, a compound that, based on its structural motifs (a nitroaromatic group and a trifluoromethylphenylpiperazine moiety), should be treated as hazardous chemical waste. Adherence to these guidelines will support a culture of safety and regulatory compliance within your laboratory.

I. Hazard Assessment and Safety Precautions

Personal Protective Equipment (PPE) is mandatory when handling this compound.

PPE ComponentSpecificationRationale
Gloves Nitrile rubber, or other chemically resistant material.To prevent skin contact and absorption.
Eye Protection Chemical safety goggles or a face shield.To protect eyes from splashes or dust.
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood. A NIOSH-approved respirator may be necessary for large quantities or if dust is generated.To prevent inhalation of dust or vapors.

II. Step-by-Step Disposal Procedure

The primary principle for the disposal of this compound is that it must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste. [1][5]

  • Waste Collection:

    • Carefully collect all waste material containing this compound, including any residual solid, contaminated labware (e.g., weighing boats, spatulas), and contaminated PPE (e.g., gloves).

    • For solid waste, sweep up and shovel into a suitable, clearly labeled container for disposal.[2]

  • Waste Container Selection and Labeling:

    • Use a dedicated, compatible, and properly sealed hazardous waste container. The container must be in good condition and made of a material that will not react with the chemical.

    • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name: "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.

  • Waste Segregation and Storage:

    • Store the hazardous waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][6]

    • Keep the container closed except when adding waste.

  • Arranging for Final Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.

    • The recommended method of disposal for this type of chemical is high-temperature incineration at a licensed chemical destruction facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[1][5]

III. Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the appropriate PPE as outlined in the table above.

  • Contain and Absorb: For small spills, carefully cover the material with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Avoid raising dust.

  • Collect and Dispose: Sweep or scoop the absorbed material into the designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent (consult your institution's safety protocols) and then wash with soap and water. All cleaning materials should also be disposed of as hazardous waste.

  • Report: Report the spill to your supervisor and your institution's EHS department.

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Start: Handling of This compound B Is the material considered waste? A->B I Spill Occurs A->I C Collect in a labeled, compatible hazardous waste container. B->C Yes H Continue with experimental use. B->H No D Store in a designated satellite accumulation area. C->D E Segregate from incompatible materials (e.g., strong acids, bases, oxidizing agents). D->E F Arrange for pickup by a licensed hazardous waste disposal vendor. E->F G Final Disposal: High-temperature incineration at a licensed facility. F->G J Follow Spill Management Protocol: Evacuate, Don PPE, Contain, Collect, Decontaminate, Report. I->J J->C

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine
Reactant of Route 2
Reactant of Route 2
1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.